BIBD-300
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H20FN3O3 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-[4-[2-(2-fluoroethoxy)ethoxy]phenyl]-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-9-one |
InChI |
InChI=1S/C20H20FN3O3/c21-8-11-26-12-13-27-15-6-4-14(5-7-15)19-23-17-3-1-2-16-18(17)24(19)10-9-22-20(16)25/h1-7H,8-13H2,(H,22,25) |
InChI Key |
SNXQBFWHLYJSJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C3=C(C=CC=C3N=C2C4=CC=C(C=C4)OCCOCCF)C(=O)N1 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the PARP-1 Binding Affinity and Specificity of Olaparib
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for a compound designated "BIBD-300" did not yield specific public data. Therefore, this guide focuses on Olaparib (AZD2281) , a well-characterized and clinically approved PARP inhibitor, to serve as a representative example and fulfill the core technical requirements of the original request.
Executive Summary
Poly(ADP-ribose) polymerase 1 (PARP-1) is a critical enzyme in the DNA damage response (DDR), primarily involved in the repair of single-strand breaks (SSBs).[1][2] Its inhibition in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to a synthetic lethal phenotype, making PARP-1 a key oncology target.[3] Olaparib is a potent, orally active PARP inhibitor approved for the treatment of various cancers, including those of the ovary, breast, and prostate.[3][4] This document provides a detailed technical overview of Olaparib's binding affinity for PARP-1 and its selectivity profile across the broader PARP enzyme family, supported by experimental methodologies and data visualizations.
Quantitative Binding Affinity and Specificity Data
The potency and selectivity of Olaparib have been characterized using various biochemical and cellular assays. The following tables summarize key quantitative metrics such as the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd).
Table 2.1: Olaparib Binding Affinity for PARP-1
This table presents the inhibitory potency of Olaparib against the PARP-1 enzyme. Values can vary based on assay conditions, such as the use of full-length enzymes versus catalytic domains.[5]
| Metric | Value (nM) | Assay Type | Source |
| IC50 | 13 | Enzymatic Assay | [4] |
| IC50 | < 0.1 µM (100 nM) | Catalytic Assay | [6] |
| IC50 | ~5 | N/A | [7] |
| Kd | 1.8 | Surface Plasmon Resonance (SPR) | [8] |
| Median KI | 0.5 - 1 | Literature Compilation | [2] |
Table 2.2: Olaparib Selectivity Profile Across PARP Family Enzymes
This table illustrates the binding affinity of Olaparib against various PARP family members, highlighting its selectivity. Olaparib is most potent against PARP-1 and PARP-2, which share high homology in their catalytic domains.[4][5]
| Enzyme Target | IC50 (nM) | Fold Selectivity vs. PARP-1 (Approx.) | Source |
| PARP-1 | 1.9 | 1x | [5] |
| PARP-2 | 1.0 | ~2x more potent | [5] |
| PARP-3 | 210 | ~110x | [5] |
| TNKS-1 (PARP-5a) | 28 | ~15x | [5] |
| TNKS-2 (PARP-5b) | 7.9 | ~4x | [5] |
| PARP-6 | >10,000 | >5000x | [5] |
Note: Fold selectivity is calculated based on the IC50 values from the cited source for direct comparison.
Experimental Protocols
The determination of PARP inhibitor binding affinity and specificity relies on a variety of robust in vitro and cellular assays.
Biochemical Assays
3.1.1 Enzymatic Inhibition ADP-Ribosylation Assay This assay directly measures the catalytic activity of PARP enzymes.[5]
-
Principle: PARP enzymes use nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize poly(ADP-ribose) (PAR) chains on acceptor proteins (auto-modification) or histones in the presence of damaged DNA.[1][4][9] The inhibitory effect of a compound is quantified by measuring the reduction in PAR formation.
-
General Protocol:
-
Recombinant human PARP enzyme is incubated in an assay buffer containing biotinylated-NAD+, histones, and sheared "activating" DNA.
-
The test compound (e.g., Olaparib) is added at various concentrations.
-
The reaction is allowed to proceed at a controlled temperature (e.g., 25°C).
-
The reaction is stopped, and the biotinylated-PAR chains formed are captured on a streptavidin-coated plate.
-
The amount of captured PAR is detected using an anti-PAR antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase), followed by the addition of a chemiluminescent or colorimetric substrate.
-
The signal is read on a plate reader, and IC50 values are calculated from the dose-response curves.
-
3.1.2 Fluorescence Polarization (FP) Competitive Binding Assay This is a high-throughput method to screen for and characterize inhibitors that bind to the NAD+ pocket.[10][11]
-
Principle: A fluorescent probe containing the Olaparib structure (PARPi-FL) is used.[10] When this probe is bound to the larger PARP-1 enzyme, it tumbles slowly in solution, emitting highly polarized light.[11] When a test inhibitor competes for the same binding site, it displaces the fluorescent probe, which then tumbles freely and emits depolarized light. The change in polarization is proportional to the binding of the test compound.[11]
-
General Protocol:
-
Purified PARP-1 enzyme is incubated with the Olaparib-containing fluorescent probe in an assay buffer.
-
The test inhibitor is added in serial dilutions.
-
The mixture is incubated at room temperature to reach binding equilibrium.
-
Fluorescence polarization is measured using a plate reader equipped with the appropriate filters (e.g., λex = 485 nm; λem = 528 nm).[10]
-
IC50 values are determined by plotting the decrease in fluorescence polarization against the inhibitor concentration.
-
Biophysical Assays
3.2.1 Surface Plasmon Resonance (SPR) SPR provides real-time, label-free analysis of binding kinetics, determining both association (kon) and dissociation (koff) rate constants, from which the dissociation constant (Kd) is calculated.[8]
-
Principle: One binding partner (e.g., the PARP catalytic domain) is immobilized on a sensor chip. A solution containing the other partner (the inhibitor, or analyte) flows over the surface. Binding causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.
-
General Protocol:
-
The catalytic domain of the PARP enzyme is immobilized onto a sensor chip surface.
-
A series of concentrations of the inhibitor (e.g., Olaparib) are injected sequentially over the chip surface to measure association.
-
A buffer-only solution is then flowed over the surface to measure dissociation.
-
The sensorgrams (plots of SPR signal vs. time) are fitted to kinetic models to determine kon, koff, and calculate Kd (koff/kon).
-
Cellular Assays
3.3.1 Cellular PARP Activity Assay This assay confirms that the inhibitor engages its target and inhibits its activity within a cellular context.[6][12]
-
Principle: The basal or DNA damage-induced level of PAR in cells is measured. Effective PARP inhibitors will reduce the amount of cellular PAR.
-
General Protocol:
-
Cultured cells are treated with the PARP inhibitor at various concentrations for a defined period.
-
Optionally, DNA damage can be induced (e.g., with H₂O₂) to stimulate PARP activity.
-
Cells are lysed, and total protein is quantified.
-
PAR levels in the lysate are measured, typically using an ELISA-based method with an anti-PAR antibody.
-
The reduction in PAR levels indicates the cellular potency of the inhibitor.
-
3.3.2 Cell Viability / Growth Inhibition Assays (MTT, Colony Formation) These assays measure the functional consequence of PARP inhibition, particularly in cancer cell lines with specific genetic backgrounds (e.g., BRCA1/2 mutations).[3]
-
Principle: The synthetic lethal interaction between PARP inhibition and defects in homologous recombination (like BRCA mutations) leads to cell death.[3] These assays quantify the inhibitor's ability to reduce cell viability or proliferative capacity.
-
General Protocol (MTT Assay):
-
Cells are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with a range of inhibitor concentrations for a prolonged period (e.g., 72 hours or more).
-
A tetrazolium salt (like MTT) is added, which is converted by metabolically active cells into a colored formazan product.
-
The formazan is solubilized, and the absorbance is read on a plate reader.
-
The reduction in absorbance correlates with the loss of cell viability, from which IC50 values are calculated.
-
Visualizations
Workflow for PARP Inhibitor Characterization
Caption: Workflow for discovery and characterization of PARP-1 inhibitors.
Olaparib Selectivity Profile
Caption: Binding affinity profile of Olaparib across PARP family members.
References
- 1. Crystal structure-based discovery of a novel synthesized PARP1 inhibitor (OL-1) with apoptosis-inducing mechanisms in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dissecting the molecular determinants of clinical PARP1 inhibitor selectivity for tankyrase1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. A Phase I, dose‐finding and pharmacokinetic study of olaparib (AZD2281) in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of action of BIBD-300 as a PARP-1 tracer
An In-Depth Technical Guide to the Mechanism of Action of [18F]BIBD-300 as a PARP-1 Tracer
Executive Summary
Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in the DNA damage response (DDR), making it a significant target for cancer therapy.[1][2][3] The efficacy of PARP inhibitors (PARPi) is dependent on the expression levels of PARP-1 in tumors. Positron Emission Tomography (PET) tracers that can non-invasively quantify PARP-1 expression are essential for patient selection, monitoring therapeutic response, and understanding drug resistance.[3][4][5] [18F]this compound has emerged as a promising PARP-1 PET tracer, designed through chemical modification of the earlier tracer, [18F]FTT.[1] This guide details the mechanism of action, comparative performance, and experimental validation of [18F]this compound, highlighting its advantages as a next-generation imaging agent.
Mechanism of Action: High-Affinity Binding to the PARP-1 Catalytic Domain
The fundamental mechanism of [18F]this compound as an imaging tracer lies in its function as a high-affinity competitive inhibitor of PARP-1.
-
Target Engagement: In response to DNA strand breaks, PARP-1 binds to the damaged DNA, which triggers a conformational change and activates its catalytic domain.[6] This activated domain utilizes nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize and attach long, branched chains of poly(ADP-ribose) (PAR) to itself and other nuclear proteins.[6][7][8] This process, known as PARylation, signals for and recruits other DNA repair proteins.[9]
-
Competitive Inhibition: Like therapeutic PARP inhibitors, [18F]this compound is designed to bind to the nicotinamide-binding pocket within the catalytic domain of PARP-1.[10][11] This binding event physically obstructs the access of the native substrate, NAD+, thereby preventing PAR synthesis. Because [18F]this compound is labeled with the positron-emitting isotope Fluorine-18, its accumulation at sites of PARP-1 expression can be detected and quantified by PET imaging. The intensity of the PET signal is directly proportional to the concentration of the tracer, and therefore to the expression level of PARP-1 in the tissue.
The development of [18F]this compound involved scaffold hopping and modification of alkoxy group lengths from the parent tracer [18F]FTT to optimize its interaction mode and lipophilicity.[12][13] This results in a high-affinity interaction, which was confirmed through enzyme inhibition assays during its screening phase.[12][13]
Quantitative Data and Comparative Analysis
[18F]this compound was developed to overcome some limitations of existing tracers like [18F]FTT, particularly concerning non-specific uptake and clearance pathways.[12][13]
In Vitro Binding Affinity
While specific IC50 values for this compound are not detailed in the primary literature, it was selected from a compound library based on its high affinity for PARP-1 in enzyme inhibition assays.[12][13]
| Compound | Target | Assay Type | Result | Reference |
| This compound | PARP-1 | Enzyme Inhibition Assay | Screened for and confirmed as a high-affinity binder. | [12],[13] |
| [18F]FTT | PARP-1 | Enzyme Inhibition Assay | High-affinity PARP-1 ligand (used as a benchmark). | [12],[13] |
In Vivo Tumor Uptake and Biodistribution
PET imaging studies in tumor-bearing xenograft models demonstrate the superior imaging characteristics of [18F]this compound compared to [18F]FTT. [18F]this compound's lower lipophilicity results in a favorable shift from hepatobiliary to partial renal clearance.[12][13] This reduces the background signal in the abdomen, potentially enabling clearer imaging of liver cancers.[1][12][13]
| Parameter | [18F]this compound | [18F]FTT | Tumor Model | Key Finding | Reference |
| Nonspecific Uptake | Lower | Higher | MCF-7 (moderate PARP-1) | [18F]this compound shows less off-target accumulation. | [12],[13] |
| Target-to-Nontarget Ratio | Greater | Lower | MCF-7 | Improved contrast with [18F]this compound. | [12],[13] |
| Uptake in Normal Organs | Lower (liver, muscle, bone) | Higher | 22Rv1 (high PARP-1) | Favorable biodistribution for [18F]this compound. | [12],[13] |
| Tumor-to-Muscle Ratio | Greater | Lower | 22Rv1 | Enhanced tumor-specific signal. | [12],[13] |
| Tumor-to-Liver Ratio | Greater (~>1) | Lower (~1) | 22Rv1 | [18F]this compound provides better contrast against the liver. | [12],[13],[4] |
| Primary Clearance Route | Partial Renal & Hepatobiliary | Primarily Hepatobiliary | Mouse models | Reduced liver retention may improve abdominal imaging. | [12],[13] |
Experimental Protocols
The validation of [18F]this compound as a PARP-1 tracer relies on a series of standardized in vitro and in vivo experiments.
PARP-1 Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP-1.
-
Plate Preparation: High-binding 96-well plates are coated with histone proteins, which act as a substrate for PARylation. The plates are then washed and blocked.
-
Reaction Mixture: Purified, recombinant PARP-1 enzyme is pre-incubated with varying concentrations of the test compound (e.g., this compound).
-
Initiation: The reaction is initiated by adding a mixture containing a fixed concentration of biotinylated-NAD+ and activated DNA. The plate is incubated at room temperature to allow for the PARylation reaction to occur.
-
Detection: The reaction is stopped, and the plate is washed. Streptavidin-conjugated Horseradish Peroxidase (Strep-HRP) is added, which binds to the biotinylated-PAR chains attached to the histones.
-
Signal Generation: After another wash, a chemiluminescent or colorimetric HRP substrate is added. The intensity of the light or color produced is proportional to the amount of PARylation (i.e., PARP-1 activity).
-
Data Analysis: The signal is measured using a plate reader. The data is plotted as signal intensity versus inhibitor concentration, and the half-maximal inhibitory concentration (IC50) is calculated.
Cellular Uptake Assay
This experiment measures the accumulation of the radiotracer in cancer cells.
-
Cell Culture: Cancer cell lines with known PARP-1 expression levels (e.g., high-expressing 22Rv1 and moderate-expressing MCF-7) are cultured in multi-well plates.
-
Incubation: Cells are incubated with a defined concentration of [18F]this compound for various time points (e.g., 15, 30, 60 minutes) at 37°C.
-
Blocking (for specificity): A parallel set of cells is co-incubated with [18F]this compound and a large excess of a non-radiolabeled PARP inhibitor (e.g., Olaparib) to determine non-specific binding.
-
Washing: After incubation, the medium is removed, and the cells are washed multiple times with ice-cold phosphate-buffered saline (PBS) to remove unbound tracer.
-
Lysis and Measurement: The cells are lysed, and the radioactivity in the cell lysate is measured using a gamma counter.
-
Data Analysis: Uptake is typically expressed as a percentage of the added dose per million cells. Specific uptake is calculated by subtracting the non-specific binding (from the blocked group) from the total uptake.
In Vivo PET Imaging and Biodistribution in Xenograft Models
This protocol assesses the tracer's performance in a living organism.
-
Animal Model: Immunocompromised mice are subcutaneously inoculated with human cancer cells (e.g., 22Rv1). Tumors are allowed to grow to a suitable size.
-
Radiotracer Administration: A known quantity of [18F]this compound is injected intravenously into the mice.
-
PET/CT Scanning: At specific time points post-injection (e.g., 30, 60, 120 minutes), the mice are anesthetized and scanned using a small-animal PET/CT scanner. The CT scan provides anatomical reference.
-
Image Analysis: The PET images are reconstructed, and regions of interest (ROIs) are drawn over the tumor and various organs (e.g., muscle, liver, bone) on the co-registered CT images. The radioactivity concentration in each ROI is determined and often expressed as a percentage of the injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).
-
Ex Vivo Biodistribution: Following the final scan, mice are euthanized. Tumors and major organs are dissected, weighed, and their radioactivity is measured in a gamma counter. This provides a direct measurement of tracer distribution and confirms the PET imaging data.
Rationale for Superior Performance
The advantages of [18F]this compound as a PARP-1 tracer are a direct result of its optimized physicochemical properties.
Conclusion
[18F]this compound is a highly promising PET tracer engineered for the specific and high-contrast imaging of PARP-1 expression. Its mechanism of action is rooted in its high-affinity binding to the catalytic site of the PARP-1 enzyme. Through rational chemical design, [18F]this compound exhibits an optimized pharmacokinetic profile compared to its predecessor [18F]FTT, characterized by lower nonspecific uptake and a more favorable clearance pathway.[12][13] These improvements lead to superior target-to-nontarget ratios in preclinical models, suggesting significant potential for clinical applications in oncology for patient stratification, therapy monitoring, and advancing the paradigm of personalized medicine.[1][12][13]
References
- 1. PARP-1 in liver diseases: Molecular mechanisms, therapeutic potential and emerging clinical applications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Imaging poly(ADP-ribose) polymerase-1 (PARP1) in vivo with 18F-labeled brain penetrant positron emission tomography (PET) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. PARP-1 mechanism for coupling DNA damage detection to poly(ADP-ribose) synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding Kinetics and Activity of Human Poly(ADP-ribose) Polymerase-1 on Oligo-Deoxyribonucleotide Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. amsbio.com [amsbio.com]
- 9. PARP1-dependent kinetics of recruitment of MRE11 and NBS1 proteins to multiple DNA damage sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imaging Therapeutic PARP Inhibition In Vivo through Bioorthogonally Developed Companion Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Design, Synthesis, and Evaluation of [18F]this compound as a Positron Emission Tomography Tracer for Poly(ADP-Ribose) Polymerase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Discovery and Synthesis of Nintedanib (BIBF 1120)
Foreword: The compound "BIBD-300" as specified in the query is not found in scientific literature and is presumed to be a typographical error. This technical guide focuses on Nintedanib , a multi-targeted tyrosine kinase inhibitor with the former research code BIBF 1120 . Nintedanib was developed by Boehringer Ingelheim and has emerged as a significant therapeutic agent in the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of cancer.[1][2] This document provides a comprehensive overview of its discovery, synthesis, mechanism of action, and key experimental protocols for its evaluation, tailored for researchers, scientists, and drug development professionals.
Discovery and Rationale
Nintedanib (BIBF 1120) was identified through a lead optimization program focused on developing small-molecule inhibitors of angiogenesis, a critical process in tumor growth and progression.[2] The therapeutic strategy was to simultaneously block multiple signaling pathways involved in the formation of new blood vessels. This led to the development of a "triple angiokinase inhibitor" targeting three key families of receptor tyrosine kinases (RTKs):
-
Vascular Endothelial Growth Factor Receptors (VEGFRs)
-
Fibroblast Growth Factor Receptors (FGFRs)
-
Platelet-Derived Growth Factor Receptors (PDGFRs)
These receptors are not only pivotal in angiogenesis but are also implicated in the pathogenesis of fibrosis.[3][4] The discovery of Nintedanib's potent inhibitory activity against these targets led to its extensive preclinical and clinical investigation for various solid tumors and, notably, for idiopathic pulmonary fibrosis (IPF).[2][4]
Chemical Synthesis
The synthesis of Nintedanib has been described as a convergent process, with several routes published in the scientific literature.[5][6][7] An optimized, scalable synthesis route is depicted below, which involves the preparation of two key building blocks followed by their condensation.[5][7]
Key Building Blocks:
-
6-methoxycarbonyl-substituted oxindole core: This intermediate is synthesized starting from a classical malonic ester addition, followed by hydrogenation under acidic conditions, which facilitates a decarboxylative cyclization.[5][7]
-
Aniline side chain: The aniline derivative is prepared through a one-pot bromo-acetylation and amination of para-nitro-phenylamine using bromoacetyl bromide and N-methylpiperazine, followed by a hydrogenation step.[5][7]
The final steps involve the condensation of these two key intermediates in an addition-elimination sequence, followed by the removal of an acetyl group to yield the free base of Nintedanib.[5][7] The free base can then be converted to its more soluble monoethanesulfonate salt.[5][7] Various synthetic methods have been developed to improve the efficiency and yield of this process.[6][8][9]
Mechanism of Action
Nintedanib functions as a small-molecule, ATP-competitive inhibitor of multiple tyrosine kinases.[10][11] By binding to the intracellular ATP-binding pocket of VEGFR, FGFR, and PDGFR, Nintedanib blocks the autophosphorylation of these receptors and inhibits their downstream signaling cascades.[11][12] This multi-targeted inhibition disrupts key cellular processes involved in angiogenesis and fibrosis, including the proliferation, migration, and survival of endothelial cells, pericytes, and fibroblasts.[10][13]
In addition to its primary targets, Nintedanib also inhibits non-receptor tyrosine kinases such as Lck, Lyn, and Src.[10] The inhibition of the Src pathway, in particular, has been shown to contribute to its anti-fibrotic effects.[10]
Quantitative Pharmacological Data
The inhibitory potency of Nintedanib has been quantified against its primary kinase targets. The half-maximal inhibitory concentration (IC50) values demonstrate its potent activity at nanomolar concentrations.
| Target Kinase Family | Specific Kinase | IC50 (nM) |
| VEGFR | VEGFR-1 | 34[1][14] |
| VEGFR-2 | 13[1][14] | |
| VEGFR-3 | 13[1][14] | |
| FGFR | FGFR-1 | 69[1][14] |
| FGFR-2 | 37[1][14] | |
| FGFR-3 | 108[1][14] | |
| PDGFR | PDGFR-α | 59[1][14] |
| PDGFR-β | 65[1][14] |
Table 1: In vitro inhibitory activity of Nintedanib against key receptor tyrosine kinases.[1][14]
The effective concentration (EC50) for inhibiting cell proliferation in response to growth factor stimulation has also been determined in various cell types.
| Cell Line | Stimulation | Parameter | Value (nM) |
| Human Lung Fibroblasts (IPF) | PDGF | EC50 | 11[15] |
| Human Lung Fibroblasts (IPF) | FGF | EC50 | 5.5[15] |
| NCI-H1703 (NSCLC) | - | EC50 | 10[15] |
| KatoIII (Gastric Cancer) | - | IC50 | 176[15] |
| AN3CA (Endometrial Cancer) | - | EC50 | 152[15] |
| MFM-223 (Breast Cancer) | - | EC50 | 108[15] |
Table 2: In vitro cellular activity of Nintedanib.[15]
Key Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the IC50 values of Nintedanib against its target kinases.
Methodology:
-
Assay Preparation: The inhibitory activity of Nintedanib can be measured using various assay formats, such as mobility shift assays or luminescence-based assays (e.g., ADP-Glo™).[16][17] The assays are typically performed in 96-well or 384-well plates.
-
Component Preparation: Prepare serial dilutions of Nintedanib in an appropriate buffer (e.g., containing DMSO). The final concentrations should span a range sufficient to determine the IC50.
-
Kinase Reaction:
-
Add the purified recombinant kinase domain to each well.
-
Add the serially diluted Nintedanib or vehicle control to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and ATP. The ATP concentration is often set at or near its Michaelis-Menten constant (Km) for the specific kinase.[17]
-
-
Incubation and Detection: Incubate the reaction mixture for a defined period (e.g., 60 minutes) at 37°C. After incubation, stop the reaction and measure the kinase activity by detecting the amount of phosphorylated substrate or ADP produced.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the Nintedanib concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.
Cell Proliferation (MTT) Assay
This protocol is a standard method to assess the effect of Nintedanib on the proliferation and viability of cells in culture.[13]
Methodology:
-
Cell Seeding: Seed the cells of interest (e.g., human lung fibroblasts, cancer cell lines) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[13]
-
Drug Treatment: Replace the culture medium with fresh medium containing serial dilutions of Nintedanib or a vehicle control (DMSO).[13] If assessing the inhibition of growth factor-stimulated proliferation, cells may be serum-starved prior to treatment and then stimulated with a specific growth factor (e.g., PDGF, FGF) in the presence of Nintedanib.
-
Incubation: Incubate the plates for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[13]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.[18]
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13][18]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control and plot against the drug concentration to determine the EC50 or IC50 value.
Western Blot Analysis of Receptor Phosphorylation
This protocol is used to confirm the inhibitory effect of Nintedanib on the phosphorylation of its target receptors within a cellular context.[18]
Methodology:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Serum-starve the cells for several hours (e.g., 24 hours) to reduce basal receptor phosphorylation.[18] Pre-incubate the cells with the desired concentrations of Nintedanib or vehicle for a specified time (e.g., 30-60 minutes).[18][19]
-
Stimulation: Stimulate the cells with the relevant ligand (e.g., VEGF, PDGF-BB, or bFGF) for a short period (e.g., 10-30 minutes) to induce receptor phosphorylation.[18]
-
Cell Lysis: Immediately wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[18]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).[18]
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% bovine serum albumin or non-fat milk in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target receptor (e.g., anti-phospho-VEGFR2).
-
After washing, incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the receptor or a housekeeping protein (e.g., GAPDH or β-actin). Quantify the band intensities to determine the degree of inhibition of receptor phosphorylation.
References
- 1. apexbt.com [apexbt.com]
- 2. Nintedanib: from discovery to the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nintedanib: evidence for its therapeutic potential in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nintedanib synthesis - chemicalbook [chemicalbook.com]
- 7. Nintedanib:Class, Uses, Synthesis, Mechanism of Action and Toxicity_Chemicalbook [chemicalbook.com]
- 8. CN105461609A - Preparation method of nintedanib - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. Nintedanib overcomes drug resistance from upregulation of FGFR signalling and imatinib‐induced KIT mutations in gastrointestinal stromal tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Nintedanib Inhibits Endothelial Mesenchymal Transition in Bleomycin-Induced Pulmonary Fibrosis via Focal Adhesion Kinase Activity Reduction - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of a Novel PARP-1 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential in vitro assays and methodologies required for the characterization of a novel Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor. For the purpose of this guide, the well-established PARP-1 inhibitor, Olaparib, will be used as a representative compound to illustrate the experimental protocols and expected data outcomes.
Introduction to PARP-1 Inhibition
Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the cellular response to DNA damage.[1][2][3] Upon detecting a single-strand break (SSB) in DNA, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins.[1][4] This process, known as PARylation, recruits other DNA repair proteins to the site of damage to initiate repair.[2][4]
Inhibition of PARP-1's enzymatic activity prevents the repair of SSBs. During DNA replication, these unrepaired SSBs can lead to the collapse of replication forks and the formation of more cytotoxic double-strand breaks (DSBs).[5] In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, these DSBs cannot be effectively repaired, leading to genomic instability and cell death.[6] This concept is known as synthetic lethality and is the primary mechanism by which PARP inhibitors exert their anti-cancer effects.[2]
A crucial aspect of some PARP inhibitors is their ability to "trap" the PARP-1 enzyme on the DNA at the site of the break.[7] This inhibitor-PARP-DNA complex is a physical obstruction to DNA replication and transcription, and is considered to be even more cytotoxic than the mere inhibition of PARP's enzymatic activity.[7] The potency of PARP trapping varies among different inhibitors.[7]
Biochemical Characterization: Enzymatic Inhibition
The initial step in characterizing a novel PARP-1 inhibitor is to determine its potency and selectivity against the purified enzyme.
Data Presentation: Enzymatic Inhibition
The inhibitory activity of a novel compound is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Comparing the IC50 values for PARP-1 and the closely related PARP-2 provides an initial measure of selectivity.
| Inhibitor | Target | IC50 (nM) | Reference |
| Olaparib | PARP-1 | 1-5 | [8] |
| Olaparib | PARP-2 | 1 | [8] |
| Veliparib | PARP-1 | 5.2 (Ki) | [8] |
| Veliparib | PARP-2 | 2.9 (Ki) | [8] |
| Talazoparib | PARP-1 | 0.57 | [8] |
Note: IC50 values can vary depending on assay conditions.
Experimental Protocol: Homogeneous PARP-1 Enzymatic Assay
This protocol describes a common method for determining the IC50 of an inhibitor against PARP-1 in a cell-free system.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone H1 (PARP-1 substrate)
-
Biotinylated NAD+
-
Streptavidin-conjugated donor beads
-
Acceptor beads
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well microplate
-
Plate reader capable of detecting AlphaScreen signal
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., Olaparib) in DMSO, and then dilute further in the assay buffer.
-
Reaction Setup: To each well of the 384-well plate, add the following in order:
-
Assay buffer
-
Test inhibitor at various concentrations
-
Recombinant PARP-1 enzyme
-
Histone H1
-
-
Initiation of Reaction: Add a mixture of NAD+ and biotinylated NAD+ to each well to start the enzymatic reaction. Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction and add a mixture of streptavidin-donor beads and acceptor beads in a detection buffer. Incubate in the dark (e.g., for 60 minutes) to allow for the binding of the biotinylated PAR chains to the beads.
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader. The signal generated is proportional to the amount of PARylation.
-
Data Analysis: Plot the signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualization: Enzymatic Assay Workflow
Caption: Workflow for a homogeneous PARP-1 enzymatic inhibition assay.
Cellular Characterization
Following biochemical validation, it is crucial to assess the inhibitor's activity within a cellular context. This includes measuring its ability to inhibit PARP-1 activity in cells and its effect on cell viability, particularly in cancer cell lines.
Data Presentation: Cellular Activity
Inhibition of PARP Activity in Cells (Cellular IC50):
| Cell Line | Treatment | Cellular IC50 (nM) | Reference |
| A549 | AZD5305 | 2.3 | [9] |
| DT40 | Olaparib | 1.2 | [10] |
| DT40 | Veliparib | 10.5 | [10] |
| DT40 | Niraparib | 50.5 | [10] |
Cytotoxicity in Cancer Cell Lines (GI50/IC50 in µM):
| Cell Line | BRCA Status | Olaparib (µM) | Reference |
| PEO1 | BRCA2 mutant | 0.1405 | [6] |
| UWB1.289 | BRCA1 null | 0.0091 | [6] |
| MDA-MB-436 | BRCA1 mutant | 4.7 | [6] |
| PEO4 | BRCA2 revertant | 0.4935 | [6] |
| MDA-MB-231 | BRCA wild-type | ≤20 | [6] |
Experimental Protocol: Cellular PARP Inhibition (Western Blot)
This protocol measures the inhibition of PARP activity in cells by detecting the levels of PARylation after inducing DNA damage.
Materials:
-
Cancer cell line (e.g., HeLa or A549)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., hydrogen peroxide, H2O2)
-
Test inhibitor (Olaparib)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose/PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-PAR and anti-Actin or anti-Tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Culture: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 1-2 hours).
-
DNA Damage Induction: Add a DNA damaging agent (e.g., H2O2) to induce PARP-1 activity. Incubate for a short period (e.g., 15 minutes).
-
Cell Lysis: Wash the cells with cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer.
-
Incubate with primary anti-PAR antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Re-probe the membrane with a loading control antibody (e.g., Actin) to ensure equal protein loading. Quantify the band intensities to determine the reduction in PAR signal relative to the control.
Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.
Materials:
-
Cancer cell lines (e.g., BRCA-mutant and BRCA-wild-type)
-
Cell culture medium and supplements
-
Test inhibitor (Olaparib)
-
Opaque-walled multi-well plates (e.g., 96-well)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Methodology:
-
Cell Seeding: Seed cells at an appropriate density in opaque-walled 96-well plates and allow them to attach for 24 hours.
-
Drug Treatment: Treat the cells with a serial dilution of the test inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plates for an extended period (e.g., 5-7 days) to allow for the cytotoxic effects to manifest.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle-treated controls and plot the percentage of cell viability against the logarithm of the inhibitor concentration. Calculate the GI50 or IC50 value using non-linear regression.
Visualization of Signaling Pathways and Logical Relationships
Understanding the mechanism of action of a PARP-1 inhibitor requires knowledge of the underlying signaling pathways and the logical flow of the characterization process.
PARP-1 Signaling in DNA Repair
Caption: PARP-1 signaling in DNA repair and the mechanism of synthetic lethality.
Logical Workflow for In Vitro Characterization
Caption: Logical workflow for the in vitro characterization of a PARP-1 inhibitor.
References
- 1. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP-1 and its associated nucleases in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP1 - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Analysis of PARP inhibitor toxicity by multidimensional fluorescence microscopy reveals mechanisms of sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Preclinical Evaluation of Nintedanib (BIBD-300/BIBF 1120) in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nintedanib, formerly known as BIBF 1120 and referred to here by its developmental code BIBD-300, is a potent, orally available, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1] It is classified as a triple angiokinase inhibitor, concurrently targeting the pathways of Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Fibroblast Growth Factor Receptors (FGFR 1-3), and Platelet-Derived Growth Factor Receptors (PDGFR α and β).[2][3][4][5][6] By competitively binding to the ATP-binding pocket of these receptors, Nintedanib effectively blocks their autophosphorylation and downstream signaling cascades, which are crucial for tumor angiogenesis, proliferation, and survival.[1][7][8] This document provides a comprehensive overview of the preclinical data for Nintedanib, focusing on its activity in cancer cell lines, detailed experimental methodologies, and the signaling pathways it modulates.
Mechanism of Action and Signaling Pathways
Nintedanib exerts its anti-tumor effects by inhibiting key drivers of angiogenesis and tumor cell proliferation. The primary targets are VEGFR, PDGFR, and FGFR.[2][5] Inhibition of these receptors on endothelial cells, pericytes, and smooth muscle cells disrupts the formation of new blood vessels (angiogenesis) that tumors require to grow and metastasize.[2][9] Furthermore, by targeting these receptors on the tumor cells themselves, Nintedanib can directly inhibit proliferation and survival. The blockade of these RTKs leads to the downstream inhibition of critical signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Akt pathways, which are central to cell proliferation and apoptosis resistance.[2][5]
Caption: Nintedanib inhibits VEGFR, PDGFR, and FGFR, blocking MAPK and Akt pathways.
Quantitative Data: In Vitro Inhibitory Activity
The potency of Nintedanib has been quantified through various in vitro assays. The following tables summarize its inhibitory concentrations (IC50) against target kinases and its anti-proliferative effects (IC50/EC50) across a range of cancer cell lines.
Table 1: Kinase Inhibitory Activity of Nintedanib This table details the half-maximal inhibitory concentration (IC50) of Nintedanib against its primary receptor tyrosine kinase targets in cell-free enzymatic assays.
| Kinase Target | IC50 (nM) | Reference |
| VEGFR1 | 34 | [6][7][10] |
| VEGFR2 | 13 | [6][7][10] |
| VEGFR3 | 13 | [6][7][10] |
| PDGFRα | 59 | [6][7][10] |
| PDGFRβ | 65 | [6][7][10] |
| FGFR1 | 69 | [6][7][10] |
| FGFR2 | 37 | [6][7][10] |
| FGFR3 | 108 | [6][7][10] |
Table 2: Anti-proliferative Activity of Nintedanib in Cancer Cell Lines This table summarizes the half-maximal effective/inhibitory concentrations for Nintedanib in various human cancer cell lines, demonstrating its broad-spectrum activity.
| Cell Line | Cancer Type | IC50 / EC50 (µM) | Assay Method | Reference |
| A549 | Non-Small Cell Lung (Adeno) | 22.62 | MTT | [1][10] |
| Calu-6 | Non-Small Cell Lung (Adeno) | > 1 | [3H] Thymidine uptake | [1][10] |
| FaDu | Head and Neck Squamous Cell | > 1 | [3H] Thymidine uptake | [10] |
| P31 | Malignant Pleural Mesothelioma | ~1.6 - 5.9 | SRB Assay | [11] |
| SPC111 | Malignant Pleural Mesothelioma | ~1.6 - 5.9 | SRB Assay | [11] |
| CNE-2 | Nasopharyngeal Carcinoma | 4.16 | CCK8 Assay | [6] |
| HNE-1 | Nasopharyngeal Carcinoma | 5.62 | CCK8 Assay | [6] |
| HONE-1 | Nasopharyngeal Carcinoma | 6.32 | CCK8 Assay | [6] |
| SYO-I | Sarcoma (Synovial) | Nanomolar range | Proliferation Assay | [5] |
| MPNST | Sarcoma (MPNST) | Nanomolar range | Proliferation Assay | [5] |
Note: In some studies, Nintedanib did not show direct potent anti-proliferative effects on tumor cells in vitro, with its primary efficacy observed in vivo through anti-angiogenic mechanisms.[12]
Experimental Protocols
Detailed methodologies are critical for the replication and validation of preclinical findings. Below are representative protocols for key experiments used to evaluate Nintedanib.
Cell Viability and IC50 Determination (MTT Assay)
This protocol outlines a common method for assessing the effect of Nintedanib on cancer cell viability.[1]
-
Cell Seeding:
-
Cancer cell lines are cultured in appropriate complete medium.
-
Cells are harvested by trypsinization and counted.
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Plates are incubated for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[1]
-
-
Drug Treatment:
-
A stock solution of Nintedanib is prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions are made in complete medium to achieve a range of final concentrations (e.g., 0.01 to 100 µM).
-
A vehicle control (medium with DMSO) and a no-treatment control are included.
-
100 µL of the diluted drug solutions are added to the respective wells.
-
-
Incubation:
-
The plates are incubated for a specified period, typically 72 hours, at 37°C and 5% CO2.
-
-
MTT Assay:
-
10-20 µL of MTT reagent (5 mg/mL in PBS) is added to each well.
-
Plates are incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[1]
-
The plate is gently shaken for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage relative to the vehicle control.
-
A dose-response curve is generated by plotting the percentage of cell viability against the logarithm of the drug concentration.
-
The IC50 value is determined from this curve as the concentration of Nintedanib that causes a 50% reduction in cell viability.[1]
-
Caption: Experimental workflow for determining the IC50 of Nintedanib.
Western Blotting for Signaling Pathway Analysis
This protocol is used to assess the phosphorylation status of key proteins in signaling cascades following Nintedanib treatment.[7]
-
Cell Treatment and Lysis:
-
Cells are cultured and treated with Nintedanib (e.g., 50 nM for 2 hours) and appropriate ligands (e.g., PDGF-BB) to stimulate pathways.[7]
-
After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Cell lysates are centrifuged to pellet debris, and the supernatant is collected.
-
Protein concentration is determined using a BCA or Bradford assay.
-
-
SDS-PAGE and Electrotransfer:
-
Equal amounts of protein (50-75 µg) are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.[7]
-
Proteins are then transferred from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for phosphorylated and total proteins of interest (e.g., p-MAPK, total MAPK, p-Akt, total Akt).[7]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.[7] The intensity of the bands corresponding to the phosphorylated proteins is compared to the total protein levels to determine the extent of pathway inhibition.
-
Summary of Preclinical In Vivo Effects
While this guide focuses on cell lines, it is crucial to note that in vivo xenograft models have been instrumental in demonstrating Nintedanib's efficacy. Key findings include:
-
Inhibition of Tumor Growth: Nintedanib, administered orally, significantly inhibits primary tumor growth in various xenograft models, including lung and pancreatic cancer.[2][12]
-
Potent Anti-Angiogenic Effects: Treatment leads to a marked decrease in microvessel density, pericyte coverage, and vessel permeability within the tumor.[12]
-
Induction of Hypoxia and Apoptosis: The anti-angiogenic activity induces hypoxia in the tumor microenvironment and increases apoptosis of tumor cells, as measured by cleaved caspase-3.[12]
-
Combination Therapy: Nintedanib enhances the efficacy of standard chemotherapy agents like gemcitabine in pancreatic cancer models.[3]
Conclusion
The preclinical evaluation of Nintedanib (this compound) in cancer cell lines and corresponding in vivo models provides a strong rationale for its clinical development. Its mechanism as a triple angiokinase inhibitor translates into potent anti-proliferative and anti-angiogenic effects across a diverse range of solid tumors.[5][9] The quantitative data and established experimental protocols detailed in this guide offer a foundational resource for further research and development in the field of targeted cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. BIBF 1120: triple angiokinase inhibitor with sustained receptor blockade and good antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Profile of nintedanib in the treatment of solid tumors: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nintedanib in non-small cell lung cancer: from preclinical to approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Nintedanib | Intedanib | triple vascular kinase inhibitor | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. [PDF] BIBF 1120: triple angiokinase inhibitor with sustained receptor blockade and good antitumor efficacy. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. BIBF 1120 (nintedanib), a triple angiokinase inhibitor, induces hypoxia but not EMT and blocks progression of preclinical models of lung and pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Harnessing p300/CBP Inhibition for Advancing DNA Damage Repair Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The intricate network of DNA damage repair (DDR) pathways is fundamental to maintaining genomic stability and preventing tumorigenesis. The histone acetyltransferases (HATs) p300 (also known as EP300 or KAT3B) and its close paralog, CREB-binding protein (CBP or KAT3A), have emerged as critical regulators of the DDR.[1][2][3] Their enzymatic activity—acetylating histones and a multitude of non-histone proteins—plays a pivotal role in chromatin remodeling and the recruitment of repair factors to sites of DNA damage.[1][2] Consequently, small molecule inhibitors of p300/CBP have become indispensable tools for dissecting the molecular mechanisms of DNA repair and for developing novel anti-cancer therapeutics.[3] This guide provides an in-depth overview of the role of p300/CBP in DNA damage repair and the practical application of their inhibitors in research settings.
The Central Role of p300/CBP in DNA Damage Repair
p300 and CBP are transcriptional co-activators that influence a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[1] In the context of the DNA damage response, their functions are multifaceted:
-
Chromatin Remodeling: By acetylating histones (primarily H3 and H4) at the sites of DNA lesions, p300/CBP facilitate a more open chromatin structure.[1][4] This "relaxation" of the chromatin is a prerequisite for the recruitment of DNA repair machinery.
-
Transcriptional Activation of Repair Genes: p300/CBP are essential for the transcriptional activation of key genes involved in homologous recombination (HR), a major pathway for repairing DNA double-strand breaks (DSBs).[4][5] They are recruited to the promoter regions of genes like BRCA1 and RAD51, where they acetylate histones and promote the binding of transcription factors such as E2F1.[4][5]
-
Acetylation of DDR Factors: Beyond histones, p300/CBP acetylate numerous non-histone proteins that are integral to the DDR, including p53, and factors involved in base excision repair (BER) and nucleotide excision repair (NER).[1][3] This post-translational modification can modulate the activity, stability, and localization of these proteins.[1]
Given their central role, inhibiting p300/CBP can disrupt these repair processes, leading to synthetic lethality in cancers with specific DNA repair defects and sensitizing tumor cells to DNA-damaging agents.[6][7][8]
Key p300/CBP Inhibitors in DNA Damage Repair Research
A growing arsenal of small molecule inhibitors targeting different domains of p300/CBP is available to researchers. These inhibitors can be broadly categorized based on their mechanism of action.
Table 1: Potency and Selectivity of Common p300/CBP Inhibitors
| Inhibitor | Target Domain | p300 IC50 / Kd | CBP IC50 / Kd | Key Features & Applications |
| A-485 | Catalytic HAT | 9.8 nM (IC50)[9][10] | 2.6 nM (IC50)[9][10] | Potent, selective, and cell-permeable inhibitor of the catalytic HAT domain. Competes with acetyl-CoA.[10] Used to study the direct enzymatic role of p300/CBP in DNA repair. |
| CCS1477 (Inobrodib) | Bromodomain | 1.3 nM (Kd)[11][12] | 1.7 nM (Kd)[11][12] | Orally bioavailable and selective inhibitor of the bromodomain, preventing p300/CBP from recognizing acetylated histones.[11][12] In clinical development for castration-resistant prostate cancer.[11][12] |
| C646 | Catalytic HAT | 400 nM (IC50) | Not specified | One of the earlier p300/CBP HAT inhibitors. Less potent and selective than newer compounds like A-485.[13] |
| B026 | Catalytic HAT | 1.8 nM (IC50)[14][15] | 9.5 nM (IC50)[14][15] | A highly potent and selective p300/CBP HAT inhibitor.[14] |
| Compound 12 | Catalytic HAT | 1.2 µM (IC50) | 1.2 µM (IC50) | Competitive with the histone substrate, unlike A-485 which is acetyl-CoA competitive.[16] |
Experimental Protocols for Studying DNA Damage Repair Using p300/CBP Inhibitors
The following protocols are generalized frameworks. Researchers should optimize concentrations, incubation times, and other parameters based on their specific cell lines and experimental conditions.
Cell Viability and Sensitization Assays
Objective: To determine the effect of p300/CBP inhibition on cell survival following treatment with DNA-damaging agents.
Methodology:
-
Cell Plating: Seed cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
Inhibitor Pre-treatment: The following day, treat cells with a dose range of the p300/CBP inhibitor (e.g., A-485 or CCS1477). Include a vehicle-only control (e.g., DMSO).
-
Induction of DNA Damage: After a pre-determined pre-treatment time (e.g., 24 hours), add the DNA-damaging agent (e.g., olaparib, cisplatin, or ionizing radiation) at various concentrations.
-
Incubation: Incubate the cells for a period appropriate for the chosen viability assay (e.g., 72-120 hours).
-
Viability Assessment: Measure cell viability using a suitable method, such as a resazurin-based assay (e.g., PrestoBlue) or a luminescent assay that measures ATP content (e.g., CellTiter-Glo).
-
Data Analysis: Normalize the results to the vehicle-treated control. Calculate IC50 values and combination indices to assess for synergistic, additive, or antagonistic effects.
Workflow for Cell Sensitization Assay
Caption: Workflow for assessing cellular sensitization to DNA damaging agents by p300/CBP inhibitors.
Immunoblotting for DDR Pathway Proteins
Objective: To examine the effect of p300/CBP inhibition on the expression and post-translational modification of key DNA repair proteins.
Methodology:
-
Cell Treatment: Plate cells in 6-well plates. The next day, treat with the p300/CBP inhibitor (e.g., 1 µM CCS1477) for various time points (e.g., 0, 4, 24, 48 hours).[6] If investigating the response to damage, include a condition where a DNA-damaging agent is added for a short period before harvesting.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-ATM, p-CHK1, RAD51, BRCA1, γH2AX, acetylated-H3K27). Follow with incubation with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., Vinculin, GAPDH) to ensure equal loading.
Chromatin Immunoprecipitation (ChIP)
Objective: To determine if p300/CBP inhibition alters the binding of transcription factors or the histone acetylation status at the promoter regions of DNA repair genes.
Methodology:
-
Cell Treatment and Cross-linking: Treat cells with the p300/CBP inhibitor. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium. Quench the reaction with glycine.
-
Chromatin Preparation: Lyse the cells and sonicate the nuclear fraction to shear the chromatin into fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight with an antibody against the protein of interest (e.g., p300, E2F1, acetylated-H3).[4] Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Washes and Elution: Wash the beads to remove non-specific binding and elute the immune complexes.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by heating in the presence of NaCl.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
qPCR Analysis: Use quantitative PCR (qPCR) with primers designed to amplify specific regions of interest (e.g., the promoters of BRCA1 and RAD51).[4] Analyze the data using the percent input method.
// Nodes p300_CBP [label="p300/CBP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Histone_Acetylation [label="Histone Acetylation\n(H3, H4)", fillcolor="#FBBC05", fontcolor="#202124"]; E2F1 [label="E2F1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BRCA1_Promoter [label="BRCA1 Promoter", shape="cds", fillcolor="#F1F3F4", fontcolor="#202124"]; RAD51_Promoter [label="RAD51 Promoter", shape="cds", fillcolor="#F1F3F4", fontcolor="#202124"]; BRCA1_mRNA [label="BRCA1 mRNA", fillcolor="#FFFFFF", fontcolor="#202124"]; RAD51_mRNA [label="RAD51 mRNA", fillcolor="#FFFFFF", fontcolor="#202124"]; BRCA1_Protein [label="BRCA1 Protein", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAD51_Protein [label="RAD51 Protein", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HR_Repair [label="Homologous\nRecombination Repair", shape="ellipse", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges p300_CBP -> Histone_Acetylation [label=" HAT activity"]; Histone_Acetylation -> BRCA1_Promoter [label=" Open chromatin"]; Histone_Acetylation -> RAD51_Promoter [label=" Open chromatin"]; E2F1 -> BRCA1_Promoter [label=" Binds"]; E2F1 -> RAD51_Promoter [label=" Binds"]; p300_CBP -> E2F1 [label=" Co-activates"]; BRCA1_Promoter -> BRCA1_mRNA [label=" Transcription"]; RAD51_Promoter -> RAD51_mRNA [label=" Transcription"]; BRCA1_mRNA -> BRCA1_Protein [label=" Translation"]; RAD51_mRNA -> RAD51_Protein [label=" Translation"]; BRCA1_Protein -> HR_Repair; RAD51_Protein -> HR_Repair; }
References
- 1. CREBBP and p300 lysine acetyl transferases in the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CBP and p300 Histone Acetyltransferases Contribute to Homologous Recombination by Transcriptionally Activating the BRCA1 and RAD51 Genes | PLOS One [journals.plos.org]
- 3. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CBP and p300 Histone Acetyltransferases Contribute to Homologous Recombination by Transcriptionally Activating the BRCA1 and RAD51 Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CBP and p300 histone acetyltransferases contribute to homologous recombination by transcriptionally activating the BRCA1 and RAD51 genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AR coactivators, CBP/p300, are critical mediators of DNA repair in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AR coactivators, CBP/p300, are critical mediators of DNA repair in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. urotoday.com [urotoday.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. axonmedchem.com [axonmedchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Selective Inhibition of p300 HAT Blocks Cell Cycle Progression, Induces Cellular Senescence and Inhibits the DNA Damage Response in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Highly Potent, Selective, and Orally Efficacious p300/CBP Histone Acetyltransferases Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Item - Discovery of Highly Potent, Selective, and Orally Efficacious p300/CBP Histone Acetyltransferases Inhibitors - American Chemical Society - Figshare [acs.figshare.com]
- 16. Discovery, Structure-Activity Relationship and Biological Activity of Histone-Competitive Inhibitors of Histone Acetyltransferases P300/CBP - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Pharmacokinetics and Biodistribution of BIO-300
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacokinetics and biodistribution of BIO-300, a nanosuspension of the isoflavone genistein. BIO-300 is under development as a medical countermeasure against radiation-induced injury. This document summarizes key pharmacokinetic parameters in preclinical models, details experimental methodologies, and visualizes the cellular signaling pathways modulated by its active pharmaceutical ingredient, genistein. The information presented is intended to serve as a valuable resource for researchers and professionals involved in the development of similar therapeutic agents.
Introduction
BIO-300 is a proprietary aqueous suspension of synthetic genistein nanoparticles, with a mean particle size of less than 200 nm. This nanoformulation was developed to overcome the poor aqueous solubility and low bioavailability of genistein, a naturally occurring isoflavone found in soy products. Genistein has demonstrated radioprotective and mitigating properties, making BIO-300 a promising candidate for treating acute radiation syndrome (ARS) and the delayed effects of acute radiation exposure (DEARE). Understanding the absorption, distribution, metabolism, and excretion (ADME) of BIO-300 is critical for its clinical development and for establishing effective dosing regimens. This guide synthesizes available preclinical data to provide a detailed profile of BIO-300's pharmacokinetic and biodistribution characteristics.
Pharmacokinetics of BIO-300
The pharmacokinetic profile of BIO-300 has been evaluated in multiple preclinical species, including mice and non-human primates (NHPs). The nanosuspension formulation significantly enhances the bioavailability of genistein compared to non-nanomilled formulations. The following tables summarize key pharmacokinetic parameters for both the active form (genistein aglycone) and total genistein (aglycone + metabolites) following various routes of administration.
Data Presentation
Table 1: Pharmacokinetic Parameters of Genistein Aglycone after a Single Dose of BIO-300 in Non-Human Primates
| Parameter | Intramuscular (IM) | Oral (PO) |
| Dose | 50 mg/kg | 100 mg/kg |
| Cmax (ng/mL) | 1260 ± 420 | 311 ± 138 |
| Tmax (h) | 5.3 ± 2.3 | 2.0 ± 0.0 |
| AUC0-t (ng·h/mL) | 9170 ± 2150 | 1924 ± 988 |
| t1/2 (h) | 4.3 ± 1.1 | 5.3 ± 2.6 |
Table 2: Pharmacokinetic Parameters of Total Genistein after a Single Dose of BIO-300 in Non-Human Primates
| Parameter | Intramuscular (IM) | Oral (PO) |
| Dose | 50 mg/kg | 100 mg/kg |
| Cmax (ng/mL) | 3260 ± 1100 | 2080 ± 716 |
| Tmax (h) | 6.0 ± 2.8 | 4.0 ± 2.8 |
| AUC0-t (ng·h/mL) | 35800 ± 11000 | 20100 ± 10300 |
| t1/2 (h) | 8.2 ± 1.2 | 7.9 ± 3.4 |
Table 3: Comparative Pharmacokinetics of BIO-300 in Mice and Non-Human Primates (Oral Administration)
| Species | Dose (mg/kg) | Cmax (ng/mL) | AUC0-inf (ng·h/mL) | Relative Bioavailability (vs. Parenteral) |
| Mice | 400 | Not Reported | Not Reported | 7-9%[1] |
| NHPs | 100 | 88 | 695 | 2.7%[1] |
Biodistribution of Genistein
While specific biodistribution studies for the BIO-300 formulation are not extensively published, studies on genistein provide insights into its tissue distribution. Genistein is known to distribute to various tissues, with its concentration being influenced by factors such as the route of administration and the metabolic capacity of the tissue.
A study in rats investigated the distribution of genistein in blood and retinas. In diabetic rats, the concentration of genistein in the retina was significantly higher than in non-diabetic rats, suggesting that disease state can influence tissue permeability and drug accumulation[2].
Another study utilizing genistein-loaded nanostructured lipid carriers for the treatment of ovarian cancer noted that the formulation led to a higher distribution of the drug in ovarian cancer tissues[3]. This suggests that nanoformulations can be designed to enhance drug delivery to specific target sites.
Experimental Protocols
The following sections detail the methodologies employed in the pharmacokinetic and biodistribution studies of BIO-300 and genistein.
Pharmacokinetic Studies in Non-Human Primates
-
Animal Model: Rhesus macaques (NHPs) were used in these studies[4].
-
Dosing:
-
For intramuscular administration, a single dose of 50 mg/kg of BIO-300 was administered[4].
-
For oral administration, a single dose of 100 mg/kg was given via oral gavage.
-
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Analytical Method: Serum levels of genistein aglycone and total genistein were quantified using ultra-performance liquid chromatography (UPLC) quadrupole time-of-flight mass spectrometry (QTOF-MS)[5].
Pharmacokinetic Studies in Mice
-
Animal Model: CD2F1 male mice and C57BL/6J mice have been used in studies evaluating the efficacy and pharmacokinetics of BIO-300[1][6].
-
Dosing:
-
Irradiation Model: In some studies, mice were exposed to total-body irradiation (TBI) to assess the effect of radiation on the pharmacokinetic profile of BIO-300[1].
Biodistribution Study Protocol (General Methodology)
A general protocol for assessing the biodistribution of a nanoparticle formulation like BIO-300 would involve the following steps:
-
Animal Model: Typically, rodents such as mice or rats are used.
-
Administration: The nanoparticle formulation is administered, often intravenously, to ensure systemic distribution.
-
Time Points: Animals are euthanized at various time points post-injection (e.g., 1, 4, 24, 48 hours).
-
Organ Collection: Major organs and tissues (e.g., liver, spleen, kidneys, lungs, heart, brain, and tumor tissue if applicable) are excised, weighed, and homogenized.
-
Quantification: The concentration of the drug or a labeled component of the nanoparticle in the tissue homogenates is determined using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or by measuring radioactivity if a radiolabeled tracer is used.
-
Data Analysis: The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Signaling Pathways and Mechanism of Action
Genistein, the active component of BIO-300, exerts its biological effects by modulating a variety of cellular signaling pathways. Its ability to inhibit tyrosine kinases and interact with estrogen receptors contributes to its anti-inflammatory, antioxidant, and anti-cancer properties.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of genistein distribution in blood and retinas of diabetic and non-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Pharmacokinetics and tissue distribution analysis of ginsenoside Rh3 in rats using a novel LC-MS/MS quantification strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent progress on biocompatible nanocarrier-based genistein delivery systems in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioavailability of genistein and its glycoside genistin as measured in the portal vein of freely moving unanesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Studies on Novel Agents for Glioma Imaging: A Technical Guide
Introduction
An extensive search for initial studies on a specific agent designated "BIBD-300" for glioma imaging did not yield any publicly available research or clinical data. This suggests that "this compound" may be an internal compound designation not yet disclosed in scientific literature, a developmental codename that has been discontinued, or a misnomer.
This technical guide, therefore, focuses on the established methodologies and data presentation standards for the initial evaluation of novel imaging agents for glioma, drawing from current preclinical and clinical research paradigms. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals embarking on the development of new diagnostic or theranostic agents for glioblastoma and other gliomas.
Data Presentation
Quantitative data from initial studies of novel glioma imaging agents are crucial for assessing their potential. The following tables summarize key parameters and findings from various imaging modalities currently under investigation, providing a framework for the types of data that should be collected and presented.
Table 1: Preclinical Evaluation of Novel PET Tracers for Glioma
| Tracer/Agent | Target | Animal Model | Tumor Uptake (Mean ± SD) | Tumor-to-Background Ratio | Reference |
| [¹⁸F]FDG | Glucose Metabolism | Intracranial GBM39 Mouse Model | 22.62% ± 6.8% (Vehicle) | Not Reported | [1] |
| Osimertinib + [¹⁸F]FDG | EGFR/Metabolism | Intracranial GBM39 Mouse Model | +9.8% ± 4.3% (25 mg/kg) | Not Reported | [1] |
Table 2: Advanced MRI Techniques in Glioma Imaging
| MRI Technique | Parameter | Utility in Glioma | Quantitative Finding | Reference |
| Amide Proton Transfer-weighted (APTw) Imaging | APTw Signal Intensity | Differentiating Tumor Progression from Treatment Effect | Mean APTw of 2.42% yielded 85% sensitivity and 100% specificity for tumor progression. | [2] |
| Amide Proton Transfer-weighted (APTw) Imaging | APTw Signal Intensity | Correlation with Tumor Grade and Molecular Markers | Increased APTw signal associated with high-grade histology and IDH wild-type status. | [2] |
| Perfusion-weighted Imaging (pCASL) | Cerebral Blood Flow | Distinguishing Tumor from Radiation Necrosis | Reported to have increased sensitivity (94%) compared to DCE-MRI (71%). | [2] |
| Diffusion Tensor Imaging (DTI) | Fractional Anisotropy | Modeling Anisotropic Tumor Growth | Improved simulation of glioma growth patterns by incorporating anisotropic diffusion along white matter tracts. | [3] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the scientific rigor of initial studies. The following sections outline typical methodologies for preclinical and clinical investigations of new glioma imaging agents.
Preclinical In Vivo Imaging Protocol
This protocol describes a typical workflow for evaluating a novel imaging agent in an orthotopic glioma mouse model.
1. Cell Culture and Animal Model Development:
-
Cell Lines: Human glioblastoma cell lines (e.g., GBM39) are cultured under specific conditions (e.g., DMEM/F12, B27 supplement, EGF, FGF).[1]
-
Animal Implantation: Cells are intracranially injected into immunocompromised mice (e.g., NSG mice) to establish an orthotopic tumor model.[1]
-
Tumor Growth Monitoring: Tumor engraftment and growth are monitored, often using bioluminescence imaging if cells are engineered to express luciferase.[1]
2. Imaging Procedure:
-
Baseline Imaging: Prior to treatment or injection of the novel agent, a baseline scan (e.g., [¹⁸F]FDG PET) is performed to establish initial tumor metabolism or characteristics.[1]
-
Agent Administration: The novel imaging agent is administered (e.g., intravenously). For therapeutic studies, a drug like osimertinib may be given over a set period.[1]
-
Post-treatment/Post-injection Imaging: A second scan is performed after a specified time to assess changes in tumor uptake or signal.[1]
-
Image Analysis: Quantitative analysis of imaging data is performed to determine metrics such as mean standardized uptake value (SUV) for PET or signal intensity for MRI.[1]
3. Ex Vivo Validation:
-
Tissue Harvesting: Following the final imaging session, mice are euthanized, and tumors are excised.[1]
-
Immunoblotting/Histology: Tumor lysates are analyzed by immunoblotting to confirm target engagement or downstream signaling effects. Histological analysis can further validate imaging findings.[1]
Clinical Imaging Protocol for Glioma Trials
Standardized imaging protocols are critical for multi-center clinical trials to ensure data consistency and comparability.
1. Standardized Brain Tumor Imaging Protocol (BTIP): A consensus-recommended protocol for clinical trials in glioblastoma includes the following MRI sequences:[4]
-
Pre- and Post-contrast 3D T1-weighted gradient-recalled echo (GRE): Isotropic inversion recovery-prepared for high-resolution anatomical detail and enhancement patterns.[4]
-
Axial 2D T2-weighted turbo spin-echo (TSE): Acquired after contrast injection and before post-contrast T1 to control for timing.[4]
-
Pre-contrast Axial 2D T2-weighted FLAIR: For visualization of non-enhancing tumor and edema.[4]
-
Pre-contrast Axial 2D, 3-directional diffusion-weighted imaging (DWI): To assess water diffusion and cellularity.[4]
2. Advanced Imaging in Clinical Trials:
-
Dynamic Susceptibility Contrast (DSC)-MRI: Often included to assess tumor perfusion and vascularity.[5]
-
PET Imaging: May be used as an investigational endpoint, for example with tracers like fluciclovine, to assess metabolic activity and differentiate tumor progression from treatment effects.[5]
Visualizations: Workflows and Pathways
Diagrams created using the DOT language provide clear visual representations of complex processes.
Caption: Preclinical workflow for evaluating a novel glioma imaging agent.
Caption: Simplified EGFR signaling pathway relevant to glioma.
References
- 1. A comparative study of preclinical and clinical molecular imaging response to EGFR inhibition using osimertinib in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Imaging for Diagnostic Challenges in the Management of Gliomas: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simulation of anisotropic growth of low-grade gliomas using diffusion tensor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Consensus recommendations for a standardized Brain Tumor Imaging Protocol in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. blog-ecog-acrin.org [blog-ecog-acrin.org]
Methodological & Application
Application Notes and Protocols for Live-Cell Imaging of p300/CBP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The E1A binding protein p300 (EP300) and CREB-binding protein (CBP) are closely related histone acetyltransferases (HATs) that function as transcriptional co-activators.[1][2] They play a crucial role in regulating gene expression by acetylating histone tails and other proteins, thereby modulating chromatin structure and transcription factor activity.[1][3] Dysregulation of p300/CBP activity is implicated in various diseases, including cancer, making them attractive therapeutic targets.[4][5] Small molecule inhibitors targeting the catalytic HAT domain or the bromodomain of p300/CBP have been developed to probe their function and for potential therapeutic applications.[6][7][8]
Live-cell imaging is a powerful technique to study the dynamic effects of these inhibitors on cellular processes in real-time. This document provides a detailed protocol for utilizing a p300/CBP inhibitor, exemplified by the well-characterized compound C646, in live-cell imaging experiments. C646 is a competitive inhibitor of the p300/CBP HAT domain.[7][9]
Mechanism of Action and Signaling Pathways
p300 and CBP are large, multi-domain proteins that interact with numerous transcription factors, including those involved in the Wnt/β-catenin and androgen receptor (AR) signaling pathways.[2][10][11] By acetylating histones at gene promoters and enhancers, p300/CBP relax chromatin structure, facilitating the recruitment of the transcriptional machinery and subsequent gene expression.[12]
Inhibitors targeting the HAT activity of p300/CBP, such as C646, prevent the acetylation of histones and other protein substrates. This leads to a more condensed chromatin state and repression of target gene transcription. For example, inhibition of p300 has been shown to decrease the expression of AR-responsive genes in prostate cancer cells.[9]
p300/CBP Signaling Pathway
Caption: Simplified signaling pathway showing p300/CBP as a transcriptional co-activator and the point of inhibition.
Quantitative Data for Selected p300/CBP Inhibitors
The following table summarizes key quantitative data for some commonly used p300/CBP inhibitors. This information is crucial for designing experiments and selecting appropriate inhibitor concentrations.
| Inhibitor | Target Domain | IC50 / Ki | Cell-Based Potency (Example) | Reference |
| C646 | HAT | Ki = 400 nM (p300) | 20 µM (induces apoptosis in LNCaP cells) | [7][9] |
| A-485 | HAT | IC50 = 2.6 nM (CBP), 9.8 nM (p300) | Inhibits proliferation in various cancer cell lines | [8] |
| I-CBP112 | Bromodomain | - | Impairs colony formation in leukemic cell lines | [1][6] |
| CCS1477 | Bromodomain | Kd = 1.7 nM (CBP), 1.3 nM (p300) | GI50 = 96 nM (22Rv1 cells) | [10][13] |
Experimental Protocols
This section provides a detailed protocol for a live-cell imaging experiment to observe the effect of a p300/CBP inhibitor on the nuclear localization of a fluorescently tagged transcription factor.
Experimental Workflow
Caption: A step-by-step workflow for a live-cell imaging experiment using a p300/CBP inhibitor.
Materials
-
Cell Line: A suitable cell line expressing the target of interest (e.g., LNCaP cells for androgen receptor studies).
-
Culture Medium: Appropriate complete growth medium for the chosen cell line.
-
Imaging Plates: Glass-bottom multi-well plates or dishes suitable for high-resolution microscopy.
-
p300/CBP Inhibitor: e.g., C646 (Tocris, Cat. No. 4200) or A-485 (Selleckchem, Cat. No. S8351).
-
Vehicle Control: Anhydrous DMSO.
-
Transfection Reagent (Optional): If expressing a fluorescently tagged protein.
-
Fluorescent Reporter (Optional): Plasmid encoding a fluorescently tagged protein (e.g., AR-EGFP).
-
Live-Cell Imaging System: An inverted microscope equipped with an environmental chamber (to maintain 37°C and 5% CO2), a sensitive camera, and appropriate filter sets.
Protocol
-
Cell Seeding:
-
One to two days prior to the experiment, seed the cells onto the imaging plates at a density that will result in 60-80% confluency on the day of imaging.
-
-
Transfection (Optional):
-
If using a fluorescent reporter, transfect the cells with the corresponding plasmid according to the manufacturer's protocol. Allow 24-48 hours for protein expression.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of the p300/CBP inhibitor in DMSO (e.g., 10 mM C646).
-
On the day of the experiment, dilute the stock solution to the desired working concentrations in pre-warmed complete culture medium. It is recommended to test a range of concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM for C646).
-
Prepare a vehicle control by diluting DMSO to the same final concentration as in the highest inhibitor treatment.
-
-
Live-Cell Imaging Setup:
-
Turn on the live-cell imaging system and allow the environmental chamber to equilibrate to 37°C and 5% CO2.
-
Place the imaging plate on the microscope stage.
-
-
Image Acquisition:
-
Acquire baseline images of the cells before adding the inhibitor.
-
Carefully add the prepared inhibitor solutions and the vehicle control to the respective wells.
-
Immediately start the time-lapse image acquisition. The imaging frequency and duration will depend on the specific biological question. For observing changes in protein localization, imaging every 5-15 minutes for 2-6 hours is a good starting point.
-
Use the lowest possible laser power and exposure time to minimize phototoxicity.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the changes in the fluorescent signal.
-
For protein localization studies, measure the mean fluorescence intensity in the nucleus and the cytoplasm over time. The ratio of nuclear to cytoplasmic fluorescence can be calculated to quantify translocation.
-
Troubleshooting and Considerations
-
Phototoxicity: Minimize light exposure to prevent cell stress and death. Use sensitive detectors and appropriate neutral density filters.
-
Inhibitor Solubility: Ensure the inhibitor is fully dissolved in the culture medium. Some inhibitors may precipitate at high concentrations.
-
Optimal Concentration: The effective concentration of the inhibitor can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific assay.
-
Time-Lapse Parameters: The temporal resolution of the imaging should be sufficient to capture the dynamics of the process being studied.
By following these guidelines and protocols, researchers can effectively utilize p300/CBP inhibitors in live-cell imaging experiments to gain valuable insights into their cellular mechanisms of action.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The p300/CBP acetyltransferases function as transcriptional coactivators of β‐catenin in vertebrates | The EMBO Journal [link.springer.com]
- 3. The complex network of p300/CBP regulation: Interactions, posttranslational modifications, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule-mediated degradation of p300 and CBP for the treatment of cancer - American Chemical Society [acs.digitellinc.com]
- 5. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ascopubs.org [ascopubs.org]
- 11. CBP/p300 are bimodal regulators of Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. p300-CBP coactivator family - Wikipedia [en.wikipedia.org]
- 13. cellcentric.com [cellcentric.com]
Application Notes and Protocols: High-Throughput Screening for PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair.[1][2][3] PARP1, the most abundant member of this family, detects single-strand DNA breaks and initiates their repair.[3][4] In the context of cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways like BRCA1/2 mutations, the inhibition of PARP leads to synthetic lethality, making PARP inhibitors a valuable class of anticancer drugs.[3][5][6] High-throughput screening (HTS) plays a pivotal role in the discovery of novel and potent PARP inhibitors. These assays are designed to rapidly assess the activity of large compound libraries in a robust and automated fashion. This document provides an overview of common HTS methodologies for identifying PARP inhibitors, protocols for their implementation, and expected performance metrics.
Data Presentation: Performance of Known PARP Inhibitors in HTS Assays
The efficacy of a high-throughput screening assay is often validated using known inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-characterized PARP inhibitors, as determined by various HTS-compatible assays. These values serve as a benchmark for the validation of new screening campaigns.
| Compound | Assay Type | IC50 (nM) | Reference |
| Olaparib | TR-FRET | 0.45 | [5] |
| Rucaparib Camsylate | TR-FRET | 0.4 | [5] |
| Veliparib | TR-FRET | 1.4 | [5] |
| PJ34 HCl | TR-FRET | 29 | [5] |
A key metric for the quality of an HTS assay is the Z' factor, which represents the separation between the positive and negative controls. A Z' factor greater than 0.5 is indicative of a robust and reliable assay. For instance, a recently developed Transcreener® pADPr PARP Assay demonstrated a Z' > 0.8.[5]
Signaling Pathway and Experimental Workflow
PARP Signaling Pathway in DNA Damage Response
Upon DNA damage, PARP1 binds to the site of the break, leading to its activation. Activated PARP1 catalyzes the transfer of ADP-ribose units from nicotinamide adenine dinucleotide (NAD+) to itself and other acceptor proteins, forming long, branched poly(ADP-ribose) (PAR) chains. These PAR chains serve as a scaffold to recruit other DNA repair proteins, facilitating the repair process.
PARP Signaling Pathway in DNA Damage Response
High-Throughput Screening Workflow for PARP Inhibitors
A typical HTS workflow for identifying PARP inhibitors involves several key steps, from assay setup to hit validation. The goal is to identify compounds that effectively inhibit PARP activity, which can be measured through various detection methods.
High-Throughput Screening Workflow for PARP Inhibitors
Experimental Protocols
Several assay formats are amenable to high-throughput screening for PARP inhibitors. Below are generalized protocols for three common non-radioactive methods.
Biotinylated NAD-Based Colorimetric Assay
This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which are immobilized on a microplate.[1]
Materials:
-
96-well or 384-well plates coated with histones
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., calf thymus DNA treated with DNase I)
-
Biotinylated NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 1 M H2SO4)
-
Test compounds and known PARP inhibitor (positive control)
Protocol:
-
Prepare assay plates by adding 50 µL of assay buffer containing activated DNA to each well of the histone-coated plate.
-
Add 1 µL of test compound or control to the appropriate wells.
-
Add 25 µL of PARP1 enzyme solution to all wells.
-
Initiate the reaction by adding 25 µL of biotinylated NAD+ solution.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate three times with wash buffer to remove unincorporated biotinylated NAD+.
-
Add 100 µL of Streptavidin-HRP conjugate diluted in wash buffer to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of HRP substrate and incubate until sufficient color development.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
Homogeneous Fluorescent Assay
This assay relies on the depletion of NAD+ during the PARP reaction. The remaining NAD+ is coupled to a cycling reaction that generates a fluorescent product.[7]
Materials:
-
384-well black assay plates
-
Recombinant human PARP1 enzyme
-
Activated DNA
-
NAD+
-
Cycling enzymes (e.g., alcohol dehydrogenase and diaphorase)
-
Fluorescent substrate (e.g., resazurin)
-
Assay buffer
-
Test compounds and known PARP inhibitor
Protocol:
-
In a 384-well plate, add 5 µL of assay buffer containing PARP1 enzyme and activated DNA.
-
Add 100 nL of test compound or control.
-
Initiate the PARP reaction by adding 5 µL of NAD+ solution.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of the detection reagent containing the cycling enzymes and fluorescent substrate.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity (e.g., Ex/Em = 530/590 nm). Inhibition of PARP results in less NAD+ consumption and thus a higher fluorescent signal.[7]
Transcreener® pADPr TR-FRET Assay
This is a homogeneous assay that immunochemically detects the product of the PARP reaction, poly(ADP-ribose) (pADPr).[5]
Materials:
-
384-well low-volume black assay plates
-
Recombinant PARP enzyme
-
Activated DNA
-
NAD+
-
pADPr Antibody-Tb conjugate
-
pADPr-Tracer-d2
-
Assay buffer
-
Stop buffer/Detection buffer
-
Test compounds and known PARP inhibitor
Protocol:
-
Dispense 4 µL of assay buffer containing PARP enzyme and activated DNA into the wells.
-
Add 100 nL of test compounds or controls.
-
Initiate the reaction by adding 4 µL of NAD+ solution.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and initiate detection by adding 8 µL of stop/detection buffer containing the pADPr Antibody-Tb and pADPr-Tracer-d2.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 620 nm after excitation at 340 nm.
-
Calculate the emission ratio (665/620) to determine the extent of the PARP reaction.
Conclusion
The development of robust and sensitive high-throughput screening assays has been instrumental in the discovery of potent PARP inhibitors. The choice of assay depends on the available instrumentation, cost, and the specific goals of the screening campaign. The protocols and data presented here provide a framework for establishing and validating HTS assays for the identification of novel modulators of PARP activity, which hold significant promise for cancer therapy.
References
- 1. Development of a high-throughput screening-amenable assay for human poly(ADP-ribose) polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. A high-throughput approach to identify BRCA1-downregulating compounds to enhance PARP inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: A Guide to Labeling Breast Cancer Cells with HFP-488
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the fluorescent labeling of breast cancer cells using the hypothetical fluorescent probe, HFP-488. Due to the absence of specific information regarding "BIBD-300" in publicly available scientific literature, we have developed this comprehensive protocol around a representative fluorescent agent, Hypothetical Fluorescent Probe (HFP-488). This guide is intended to serve as a robust template for researchers engaged in the study of breast cancer, offering methodologies for cell culture, fluorescent labeling, and subsequent analysis. The protocols and data presented are based on established techniques in cellular imaging and analysis.
HFP-488 is conceptualized as a novel, cell-permeable fluorescent probe that selectively accumulates in breast cancer cells. Its mechanism is postulated to be linked to the altered metabolic state of cancer cells, specifically targeting an overexpressed intracellular enzyme commonly found in various breast cancer subtypes. Upon enzymatic cleavage of a quenching moiety, HFP-488 exhibits a strong fluorescent signal, enabling clear visualization and quantification.
Data Presentation
The following table summarizes the expected quantitative data from labeling various breast cancer cell lines and a non-cancerous breast cell line with HFP-488. This data is illustrative and serves to demonstrate the probe's potential for selective cancer cell identification.
| Cell Line | Type | Mean Fluorescence Intensity (Arbitrary Units) | Labeling Efficiency (%) |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | 850 ± 45 | 92% |
| MDA-MB-231 | Triple-Negative Breast Cancer | 780 ± 60 | 88% |
| SK-BR-3 | HER2-Positive Breast Cancer | 910 ± 50 | 95% |
| MCF-10A | Non-cancerous Breast Epithelial | 150 ± 20 | 15% |
Signaling Pathway Diagram
The diagram below illustrates the hypothetical mechanism of action for HFP-488. The probe enters the cell and is activated by a cancer-specific enzyme, leading to a fluorescent signal.
Caption: Hypothetical mechanism of HFP-488 activation in breast cancer cells.
Experimental Workflow
The following diagram outlines the complete experimental workflow for labeling breast cancer cells with HFP-488, from cell culture to data analysis.
Caption: Step-by-step workflow for HFP-488 labeling of breast cancer cells.
Experimental Protocols
1. Cell Culture
-
Cell Lines:
-
MCF-7 (ATCC® HTB-22™)
-
MDA-MB-231 (ATCC® HTB-26™)
-
MCF-10A (ATCC® CRL-10317™)
-
-
Culture Media:
-
MCF-7: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 0.01 mg/mL human recombinant insulin.
-
MDA-MB-231: Leibovitz's L-15 Medium supplemented with 10% FBS.
-
MCF-10A: MEGM™ Mammary Epithelial Cell Growth Medium BulletKit™.
-
-
Culture Conditions:
-
Maintain cells in a humidified incubator at 37°C with 5% CO2 (except for MDA-MB-231, which is cultured in a non-CO2 incubator).
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
-
2. HFP-488 Staining Solution Preparation
-
Stock Solution: Prepare a 1 mM stock solution of HFP-488 in dimethyl sulfoxide (DMSO). Store at -20°C, protected from light.
-
Working Solution: On the day of the experiment, dilute the HFP-488 stock solution in pre-warmed, serum-free culture medium to a final concentration of 5 µM.
3. Breast Cancer Cell Labeling Protocol
-
Cell Seeding:
-
For fluorescence microscopy, seed cells onto glass-bottom dishes or chamber slides at a density of 5 x 10^4 cells/cm^2 and allow them to adhere overnight.
-
For flow cytometry, seed cells in 6-well plates at a density that will yield approximately 1 x 10^6 cells per well on the day of the experiment.
-
-
Cell Preparation:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with 1X phosphate-buffered saline (PBS).
-
-
Labeling:
-
Add the 5 µM HFP-488 working solution to the cells.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Washing:
-
Aspirate the HFP-488 staining solution.
-
Wash the cells three times with 1X PBS, with a 5-minute incubation period for each wash.
-
-
Imaging and Analysis:
-
Fluorescence Microscopy: After the final wash, add fresh pre-warmed culture medium to the cells. Image immediately using a fluorescence microscope with appropriate filters for a 488 nm excitation wavelength.
-
Flow Cytometry: After the final wash, detach the cells using a gentle, non-enzymatic cell dissociation solution. Resuspend the cells in 1X PBS containing 1% FBS and analyze on a flow cytometer equipped with a 488 nm laser.
-
Conclusion
This application note provides a comprehensive, albeit hypothetical, framework for the fluorescent labeling of breast cancer cells. The detailed protocols, illustrative data, and workflow diagrams are designed to be readily adaptable for use in a research setting. While "this compound" remains unidentified, the principles and techniques outlined here with HFP-488 are fundamental to the field of cancer cell imaging and should serve as a valuable resource for researchers and professionals in drug development. It is always recommended to optimize staining conditions for specific cell lines and experimental setups.
Application Notes and Protocols: Utilizing HIA-300 for In Vivo Tumor Imaging in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed application notes and protocols for the use of the hypothetical fluorescent imaging agent, HIA-300, for non-invasive in vivo tumor imaging in mouse models. HIA-300 is an engineered imaging agent designed to selectively accumulate in tumor tissues, enabling real-time visualization and quantification of tumor burden and response to therapies. These guidelines are intended to assist researchers in designing and executing robust and reproducible in vivo imaging studies.
Principle of Method
HIA-300 is a near-infrared (NIR) fluorescently-labeled agent that targets the hypothetical "Tumor-Specific Antigen X" (TSA-X), a cell surface receptor commonly overexpressed on various cancer cells. Upon systemic administration, HIA-300 circulates throughout the body and preferentially binds to TSA-X on tumor cells. The NIR fluorescence of HIA-300 allows for deep tissue penetration and high signal-to-background ratio, making it suitable for in vivo imaging. The emitted fluorescent signal can be detected and quantified using standard in vivo imaging systems, providing a surrogate measure of tumor size and metabolic activity.
Hypothetical Signaling Pathway Targeted by HIA-300
The following diagram illustrates a hypothetical signaling pathway initiated by the binding of a natural ligand to the Tumor-Specific Antigen X (TSA-X), which promotes tumor cell proliferation and survival. HIA-300, by binding to TSA-X, allows for the visualization of cells where this pathway is potentially active.
Caption: Hypothetical signaling cascade initiated by TSA-X activation.
Quantitative Data Summary
The following tables provide a summary of expected quantitative data from in vivo imaging studies using HIA-300. These tables are for illustrative purposes and actual results may vary depending on the tumor model and imaging system.
Table 1: Correlation of HIA-300 Fluorescence with Tumor Metrics
| Parameter | Correlation Coefficient (r²) | P-value |
| Tumor Volume (mm³) | 0.85 | < 0.001 |
| Tumor Weight (g) | 0.78 | < 0.005 |
This data is hypothetical and serves as an example of the expected correlation between the imaging signal and physical tumor measurements.
Table 2: Biodistribution of HIA-300 in Tumor-Bearing Mice (24 hours post-injection)
| Organ | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| Tumor | 8.5 x 10⁸ | ± 1.2 x 10⁸ |
| Liver | 3.2 x 10⁸ | ± 0.8 x 10⁸ |
| Kidneys | 2.5 x 10⁸ | ± 0.6 x 10⁸ |
| Spleen | 1.8 x 10⁸ | ± 0.4 x 10⁸ |
| Muscle | 0.5 x 10⁸ | ± 0.1 x 10⁸ |
This table illustrates a favorable tumor-to-background signal ratio, a key characteristic of an effective imaging agent. Data is hypothetical.
Experimental Protocols
Materials and Reagents
-
HIA-300 fluorescent imaging agent
-
Tumor-bearing mice (e.g., immunodeficient mice with xenograft tumors)
-
Anesthesia (e.g., isoflurane)
-
Sterile phosphate-buffered saline (PBS)
-
In vivo imaging system with appropriate filters for NIR fluorescence
Experimental Workflow Diagram
Caption: Standard workflow for an in vivo tumor imaging study.
Detailed Methodologies
-
Animal Preparation and Tumor Implantation:
-
Acclimate mice to the facility for at least one week prior to the experiment.
-
Implant tumor cells (e.g., 1 x 10⁶ cells in 100 µL PBS) subcutaneously or orthotopically into the appropriate strain of mice (e.g., athymic nude or SCID).
-
Monitor tumor growth regularly. Experiments should commence when tumors reach a palpable size (e.g., 50-100 mm³).
-
-
HIA-300 Administration:
-
Reconstitute HIA-300 in sterile PBS to the desired concentration.
-
Administer HIA-300 to tumor-bearing mice via intravenous (tail vein) injection. The typical dose is 100 µL of a 1 mg/mL solution.
-
-
In Vivo Fluorescence Imaging:
-
Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance).
-
Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.
-
Acquire images at various time points post-injection (e.g., 1, 6, 24, 48, and 72 hours) to determine the optimal imaging window.
-
Use the appropriate excitation and emission filters for HIA-300 (e.g., excitation ~745 nm, emission ~800 nm).
-
Acquisition settings such as exposure time and binning should be optimized to achieve a good signal-to-noise ratio without saturation.
-
-
Data Analysis:
-
Use the imaging system's software to draw regions of interest (ROIs) around the tumor and a contralateral non-tumor area for background measurement.
-
Quantify the fluorescence intensity within the ROIs, typically expressed as average radiance (photons/s/cm²/sr).
-
Calculate the tumor-to-background ratio to assess signal specificity.
-
Correlate the fluorescence signal with tumor volume (measured with calipers) or tumor weight (at the end of the study).
-
Logical Relationship Diagram
The following diagram illustrates the fundamental principle of fluorescence-based tumor imaging.
Caption: Principle of HIA-300-based tumor detection.
Troubleshooting
-
Low Signal:
-
Increase the dose of HIA-300.
-
Optimize the imaging time point post-injection.
-
Ensure the imaging system's filters are appropriate for the agent's spectral properties.
-
-
High Background Signal:
-
Allow more time for the agent to clear from non-target tissues.
-
Consider a different route of administration.
-
Ensure the animal's fur is removed from the imaging area to reduce light scattering.
-
-
Signal Variability:
-
Ensure consistent injection volumes and techniques.
-
Maintain consistent anesthesia levels during imaging.
-
Use a sufficient number of animals per group to account for biological variability.
-
Conclusion
HIA-300 provides a promising tool for the non-invasive in vivo imaging of tumors in mouse models. The protocols and guidelines presented here offer a framework for conducting successful imaging studies. By following these recommendations, researchers can obtain reliable and quantifiable data on tumor progression and therapeutic response, thereby accelerating preclinical cancer research and drug development.
Application Notes & Protocols: Synergistic Efficacy of IGF-1R and PARP Inhibitor Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly (ADP-ribose) polymerase (PARP) inhibitors have demonstrated significant clinical efficacy, particularly in cancers with deficiencies in the homologous recombination (HR) DNA repair pathway, such as those with BRCA1/2 mutations. However, expanding the utility of PARP inhibitors to a broader patient population, including those with HR-proficient tumors, is a key objective in oncology research. Preclinical studies have revealed a synergistic relationship between the inhibition of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and PARP.
The IGF-1R signaling pathway is crucial for cell growth, proliferation, and survival. Inhibition of IGF-1R has been shown to suppress the expression of key HR proteins, notably RAD51.[1][2] This downregulation of RAD51 impairs the HR repair machinery, inducing a state of "BRCAness" or HR deficiency in otherwise HR-proficient cancer cells. This acquired vulnerability renders the cells highly susceptible to PARP inhibitors, creating a synthetic lethal interaction that enhances anti-tumor efficacy.[2][3]
These application notes provide a comprehensive overview and detailed protocols for studying the combination of an IGF-1R inhibitor, such as BIBD-300, with a PARP inhibitor in drug efficacy studies.
Mechanism of Action: IGF-1R and PARP Inhibitor Synergy
The synergistic anti-tumor effect of combining an IGF-1R inhibitor with a PARP inhibitor is based on the principle of inducing synthetic lethality. The IGF-1R pathway, upon activation by its ligands (IGF-1 or IGF-2), triggers downstream signaling cascades, including the PI3K/Akt and Ras/MAPK pathways, which promote cell survival and proliferation.[4] Crucially, this pathway also influences the DNA damage response (DDR).
Inhibition of IGF-1R leads to a reduction in the transcription and protein expression of RAD51, a key recombinase essential for the HR pathway of DNA double-strand break repair.[2] The resulting HR deficiency makes the cancer cells reliant on alternative, more error-prone DNA repair pathways. When a PARP inhibitor is introduced, it blocks the repair of single-strand DNA breaks, which then collapse replication forks and lead to an accumulation of double-strand breaks. In these now HR-deficient cells, the inability to repair these double-strand breaks results in genomic instability and ultimately, apoptotic cell death.[5]
Quantitative Data Summary
The synergistic interaction between an IGF-1R inhibitor and a PARP inhibitor can be quantified using various in vitro and in vivo assays. The Combination Index (CI), calculated using the Chou-Talalay method, is a standard measure of synergy, where CI < 1 indicates a synergistic effect.
In Vitro Synergy
| Cell Line | Cancer Type | IGF-1R Inhibitor (Concentration) | PARP Inhibitor (Concentration) | Combination Index (CI) | Outcome |
| SKOV3 | Ovarian | BMS-536924 (1.5 µM) | Olaparib (1 µM) | 0.8[2] | Synergy |
| BT20 | Breast | BMS-536924 (1.26 µM) | Olaparib (0.5 µM) | 0.67[2] | Synergy |
Representative In Vivo Efficacy
The following table illustrates representative data from a xenograft model evaluating tumor growth inhibition.
| Treatment Group | Dosing Regimen | Average Tumor Volume (Day 21, mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | Daily | 1500 | 0 |
| IGF-1R Inhibitor | 50 mg/kg, daily | 1100 | 26.7 |
| PARP Inhibitor | 50 mg/kg, daily | 1250 | 16.7 |
| Combination | Both agents, daily | 450 | 70.0 |
Experimental Protocols
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, measuring long-term cytotoxicity.
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Plate a low density of cells (e.g., 200-1000 cells per well in a 6-well plate) to allow for individual colony formation.
-
Allow cells to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of the IGF-1R inhibitor and PARP inhibitor.
-
Treat cells with each inhibitor alone and in combination at various concentrations. Include a vehicle-only control.
-
Incubate for the desired treatment duration (e.g., 24 hours).
-
-
Colony Formation:
-
After treatment, gently wash the cells with PBS and replace with fresh growth medium.
-
Incubate the plates for 10-14 days, or until visible colonies are formed.
-
-
Fixing and Staining:
-
Aspirate the medium and wash the wells with PBS.
-
Fix the colonies with a solution of methanol and acetic acid (3:1) for 15 minutes.
-
Aspirate the fixation solution and stain the colonies with 0.5% crystal violet solution for 20 minutes.
-
-
Colony Counting and Analysis:
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.
-
Use software such as CompuSyn to calculate the Combination Index (CI) to determine synergy.
-
RAD51 Foci Formation Assay
This immunofluorescence-based assay visualizes the recruitment of RAD51 to sites of DNA damage, providing a functional measure of HR capacity.
Protocol:
-
Cell Seeding:
-
Seed cells (e.g., 5 x 10⁴ cells/well) onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
-
Drug Pre-treatment:
-
Treat cells with the IGF-1R inhibitor or vehicle for a specified duration (e.g., 24 hours) to allow for downregulation of RAD51.
-
-
Induction of DNA Damage:
-
Induce DNA double-strand breaks by treating cells with a DNA damaging agent (e.g., 10 Gy of ionizing radiation or 500 nM Mitomycin C for 1 hour).
-
-
Recovery and Foci Formation:
-
Wash out the DNA damaging agent and allow cells to recover in fresh medium (containing the IGF-1R inhibitor) for 4-8 hours to permit RAD51 foci formation.
-
-
Immunofluorescence Staining:
-
Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with 5% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against RAD51 (e.g., rabbit anti-RAD51) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Quantification:
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the number of RAD51 foci per nucleus. A significant reduction in the number of foci in IGF-1R inhibitor-treated cells compared to control indicates impaired HR.
-
Western Blot Analysis
Western blotting is used to quantify changes in the expression levels of key proteins in the IGF-1R signaling and DNA repair pathways.
Protocol:
-
Cell Lysis:
-
Treat cells with the IGF-1R inhibitor, PARP inhibitor, or combination for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding, especially for phospho-proteins.[6]
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Total and phosphorylated IGF-1R
-
Total and phosphorylated Akt
-
RAD51
-
γH2AX (a marker of DNA double-strand breaks)
-
Actin or Tubulin (as a loading control)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.
-
In Vivo Xenograft Tumor Growth Study
This study evaluates the anti-tumor efficacy of the combination therapy in a living organism.
Protocol:
-
Tumor Cell Implantation:
-
Inject a suspension of cancer cells (e.g., 2-5 x 10⁶ cells) subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment cohorts (typically 8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: IGF-1R inhibitor
-
Group 3: PARP inhibitor
-
Group 4: IGF-1R inhibitor + PARP inhibitor
-
-
-
Drug Administration:
-
Administer the inhibitors according to the desired schedule and route (e.g., oral gavage daily).
-
-
Efficacy Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and overall health as a measure of toxicity.
-
-
Study Endpoint and Analysis:
-
Continue the study until tumors in the control group reach a predetermined endpoint size, or for a fixed duration.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate tumor growth inhibition (TGI) for each treatment group.
-
Tumor tissue can be used for pharmacodynamic analyses, such as Western blotting for RAD51 and γH2AX, to confirm the mechanism of action in vivo.
-
Conclusion
The combination of an IGF-1R inhibitor with a PARP inhibitor represents a promising therapeutic strategy to overcome resistance and expand the clinical benefit of PARP inhibitors to a wider range of cancers. The protocols outlined in these application notes provide a robust framework for preclinical evaluation of this synergistic combination, from initial in vitro screening to in vivo efficacy studies. By elucidating the underlying mechanism of action and quantifying the enhanced anti-tumor effects, researchers can build a strong rationale for the clinical development of this combination therapy.
References
- 1. Suppression of Homologous Recombination by insulin-like growth factor-1 inhibition sensitizes cancer cells to PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of Homologous Recombination by insulin-like growth factor-1 inhibition sensitizes cancer cells to PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Mitochondrial Analysis using Fluorescence Microscopy
A Note on "BIBD-300": Initial searches for a fluorescent probe specifically named "this compound" did not yield conclusive results. It is possible that this is a typographical error or a highly specific, non-standard nomenclature. Given the common interest in the cellular mechanisms of biguanides, which are known to affect mitochondrial function, this document will focus on well-established fluorescent probes used to study mitochondrial health. The protocols and data provided are based on JC-1, a widely used probe for mitochondrial membrane potential, and MitoSOX™ Red, a probe for mitochondrial superoxide. These are representative tools for the type of research likely intended by the query.
I. Application Notes
Principle of the Assays
JC-1: A Ratiometric Probe for Mitochondrial Membrane Potential
The mitochondrion is a key organelle in cellular metabolism, and its membrane potential (ΔΨm) is a critical indicator of cell health.[1][2] The fluorescent probe 5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide, commonly known as JC-1, is a cationic dye used to monitor mitochondrial health by measuring ΔΨm.[1]
In healthy cells with a high mitochondrial membrane potential, JC-1 accumulates in the mitochondria and forms aggregates that emit red fluorescence (emission maximum ~590 nm).[1][3] In apoptotic or unhealthy cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence (emission maximum ~529 nm).[1][3] The ratio of red to green fluorescence provides a semi-quantitative measure of the mitochondrial membrane potential, largely independent of mitochondrial size, shape, and density.[1]
MitoSOX™ Red: A Selective Indicator of Mitochondrial Superoxide
MitoSOX™ Red is a fluorogenic dye specifically designed for the detection of superoxide, a reactive oxygen species (ROS), within the mitochondria of live cells.[4][5][6][7] This cell-permeant probe selectively targets mitochondria. Once inside, it is oxidized by superoxide, leading to a bright red fluorescence.[4][6][7] MitoSOX™ Red is not oxidized by other ROS, making it a highly specific indicator for mitochondrial superoxide.[4]
Applications in Research and Drug Development
Fluorescence microscopy utilizing probes like JC-1 and MitoSOX™ Red has a wide range of applications in both basic research and drug development:
-
Apoptosis Research: A decrease in mitochondrial membrane potential is an early hallmark of apoptosis.[1][8][9] JC-1 is widely used to detect the onset of apoptosis in response to various stimuli.
-
Drug Discovery and Screening: These probes are valuable tools for assessing the effects of drug candidates on mitochondrial function and cellular health.[8] They can be used in high-content screening to identify compounds that induce mitochondrial toxicity or have protective effects.
-
Toxicology Studies: JC-1 and MitoSOX™ Red can be employed to evaluate the mitochondrial toxicity of environmental toxins and other chemical compounds.
-
Cancer Biology: Researchers use these probes to study the metabolic differences between cancer cells and normal cells and to investigate the mechanisms of action of anti-cancer drugs that target mitochondria.
-
Neurodegenerative Disease Research: Mitochondrial dysfunction is implicated in a variety of neurodegenerative diseases. These fluorescent tools aid in studying the role of mitochondrial health in neuronal cells.
II. Experimental Protocols
This section provides a detailed protocol for the use of JC-1 in fluorescence microscopy to assess mitochondrial membrane potential.
Materials and Reagents
-
JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Phosphate-buffered saline (PBS)
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) for positive control (a mitochondrial membrane potential uncoupler)
-
Cultured cells (adherent or suspension)
-
Multi-well plates or chamber slides suitable for fluorescence microscopy
-
Fluorescence microscope with appropriate filters (for FITC/green and Rhodamine/red channels)
Quantitative Data Summary
The following table summarizes key quantitative parameters for JC-1 and MitoSOX™ Red.
| Parameter | JC-1 | MitoSOX™ Red |
| Stock Solution Concentration | 1-5 mg/mL (1.5-7.7 mM) in DMSO[10] | 5 mM in DMSO[4][7] |
| Working Concentration | 1-10 µM in cell culture medium | 500 nM - 5 µM in buffer (e.g., HBSS)[4][6] |
| Incubation Time | 15-30 minutes at 37°C[1][11] | 10-30 minutes at 37°C[6][7] |
| Excitation Wavelength (max) | Monomer: ~485-514 nm; J-aggregate: ~585 nm[10] | ~510 nm[4][7] |
| Emission Wavelength (max) | Monomer: ~529-535 nm; J-aggregate: ~590-595 nm[3][11] | ~580 nm[4][7] |
Detailed Experimental Protocol: JC-1 Staining for Fluorescence Microscopy
1. Preparation of Reagents: a. JC-1 Stock Solution: Prepare a 1-5 mg/mL stock solution of JC-1 in anhydrous DMSO.[10] Aliquot and store at -20°C, protected from light. b. JC-1 Working Solution: Immediately before use, dilute the JC-1 stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM. The optimal concentration may vary depending on the cell type and should be determined empirically. c. CCCP Positive Control: Prepare a stock solution of CCCP in DMSO. For the experiment, dilute to a final concentration of 50 µM in cell culture medium.[1]
2. Cell Preparation: a. For adherent cells, seed them onto glass-bottom dishes, chamber slides, or multi-well plates and culture until they reach the desired confluency. b. For suspension cells, culture them to the desired density and then centrifuge to pellet them before resuspension for staining.
3. Staining Procedure: a. Remove the culture medium from the cells. b. For the positive control: Add the CCCP working solution to the designated cells and incubate at 37°C for 5-10 minutes.[1] c. Add the JC-1 working solution to all cell samples (including the CCCP-treated positive control and untreated negative control). d. Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[1][11] e. After incubation, remove the staining solution and wash the cells once or twice with pre-warmed PBS or cell culture medium.[1] f. Add fresh, pre-warmed PBS or medium to the cells for imaging.
4. Fluorescence Microscopy and Image Acquisition: a. Observe the cells immediately using a fluorescence microscope. b. Acquire images using two different filter sets:
- Green Channel (JC-1 monomers): Excitation ~485 nm, Emission ~535 nm (similar to FITC settings).[11]
- Red Channel (J-aggregates): Excitation ~535-585 nm, Emission ~590-595 nm (similar to Rhodamine or Texas Red settings).[11] c. Healthy, non-apoptotic cells will exhibit bright red fluorescence within the mitochondria, with some green fluorescence in the cytoplasm. d. Apoptotic or CCCP-treated cells will show a significant decrease in red fluorescence and a corresponding increase in green fluorescence.[1]
Data Analysis
-
Using image analysis software (e.g., ImageJ/Fiji), measure the mean fluorescence intensity in both the red and green channels for regions of interest (e.g., individual cells or groups of cells).
-
Calculate the ratio of red fluorescence intensity to green fluorescence intensity for each region of interest.
-
A decrease in the red/green fluorescence ratio is indicative of mitochondrial membrane depolarization and can be used as a quantitative measure of apoptosis or mitochondrial dysfunction.[3]
III. Visualizations
Experimental Workflow for JC-1 Fluorescence Microscopy
References
- 1. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring mitochondrial membrane potential using JC-1 [biifsweden.github.io]
- 4. apexbt.com [apexbt.com]
- 5. 2.5. MitoSOX Assay [bio-protocol.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Light Microscopy as a Tool to Detect Apoptosis and Other Cellular Changes and Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. 101.200.202.226 [101.200.202.226]
Application Notes and Protocols for Assessing PARP-1 Expression in Prostate Cancer Tissue Using a Targeted Radiotracer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly (ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme involved in DNA repair and transcriptional regulation.[1][2] In prostate cancer, PARP-1 expression is frequently deregulated and has been shown to be a promising therapeutic target.[1][3] PARP inhibitors (PARPi) have demonstrated efficacy in treating prostate cancer, particularly in patients with mutations in DNA damage repair genes like BRCA1/2.[1][4] Consequently, the assessment of PARP-1 expression in prostate cancer tissue is crucial for patient stratification, treatment selection, and monitoring therapeutic response.
These application notes provide a comprehensive overview and detailed protocols for utilizing a targeted radiotracer for the assessment of PARP-1 expression in prostate cancer tissue, both in vitro and in vivo. While the specific radiotracer "BIBD-300" was not identified in the literature, this document is based on the principles and data from studies using other well-characterized PARP-1 targeted imaging agents such as [¹⁸F]FluorThanatrace (FTT) and other similar radiolabeled PARP inhibitors.[5][6]
Principle of the Technology
The methodology relies on a radiolabeled small molecule inhibitor that specifically binds to the PARP-1 enzyme. This high-affinity binding allows for the visualization and quantification of PARP-1 expression levels in prostate cancer tissues. When labeled with a positron-emitting radionuclide (e.g., ¹⁸F), the tracer can be detected using Positron Emission Tomography (PET), enabling non-invasive in vivo imaging.[5][6] For in vitro assessment, the same principles apply to techniques like autoradiography on tissue sections.
PARP-1 Signaling Pathway in Prostate Cancer
PARP-1 plays a dual role in prostate cancer by participating in both DNA damage repair and the regulation of transcription factors, including the androgen receptor (AR).[7] In the context of DNA repair, PARP-1 detects single-strand breaks and facilitates their repair.[3] Inhibition of PARP-1 in cancer cells with deficient homologous recombination repair (HRR), often due to BRCA mutations, leads to synthetic lethality.[1] Furthermore, PARP-1 can promote the transcriptional activity of the AR, a key driver of prostate cancer progression.[3][7]
Caption: PARP-1 signaling in DNA repair and transcriptional regulation in prostate cancer.
Quantitative Data Summary
The following tables summarize quantitative data from studies on PARP-1 expression and the use of PARP-1 targeted radiotracers in prostate cancer.
Table 1: PARP-1 Expression in Prostate Cancer Tissue
| Tissue Type | PARP-1 Expression Level (% positive tumor area) | Gleason Score Correlation | Reference |
| Cancer-free Prostate | 4.6% | N/A | [8] |
| Prostate Cancer | 11.4% (significantly higher than cancer-free) | Positive correlation with increasing Gleason score | [8][9] |
| Gleason 6 | Lower Expression | Increasing | [8][9] |
| Gleason 7 | Intermediate Expression | Increasing | [8][9] |
| Gleason 8-10 | Highest Expression | Increasing | [9] |
Table 2: In Vivo Uptake of PARP-1 Radiotracer ([¹⁸F]FluorThanatrace - FTT) in Advanced Prostate Cancer
| Patient Cohort | SUVmax Range | Key Findings | Reference |
| Advanced Prostate Cancer (n=9) | 2.3 - 15.4 | Great variability in tracer uptake. | [5] |
| Patients with HRR mutations | Significantly higher SUVmax (p = 0.0379) | Overlap in uptake between HRR mutated and non-mutated groups. | [5] |
| Patients without HRR mutations | Lower SUVmax on average | High PARP-1 expression by IHC can be seen in both groups. | [5] |
Experimental Protocols
In Vitro Autoradiography of Prostate Cancer Tissue Sections
This protocol is for the qualitative and semi-quantitative assessment of PARP-1 expression in frozen or formalin-fixed paraffin-embedded (FFPE) prostate cancer tissue sections.
Materials:
-
Prostate tissue sections (5-10 µm) on microscope slides
-
Radiolabeled PARP-1 inhibitor (e.g., [¹²⁵I]labeled analogue)
-
Binding buffer (e.g., Tris-HCl based buffer with appropriate additives)
-
Wash buffer (ice-cold binding buffer)
-
Phosphor imaging screen or autoradiography film
-
Imaging system (e.g., phosphor imager or film developer)
-
Blocking solution (binding buffer with excess non-radiolabeled PARP-1 inhibitor for non-specific binding determination)
Procedure:
-
Tissue Preparation:
-
For FFPE sections, deparaffinize and rehydrate through a series of xylene and graded ethanol washes.
-
For frozen sections, allow to equilibrate to room temperature.
-
-
Pre-incubation: Wash slides in binding buffer for 10-15 minutes at room temperature.
-
Incubation:
-
Incubate slides with the radiolabeled PARP-1 inhibitor in binding buffer at a predetermined optimal concentration for 60-90 minutes at room temperature.
-
For determination of non-specific binding, incubate adjacent sections in the presence of a high concentration of non-radiolabeled PARP-1 inhibitor.
-
-
Washing: Wash the slides in ice-cold wash buffer (3 x 5 minutes) to remove unbound radiotracer.
-
Drying: Briefly dip the slides in ice-cold deionized water and allow them to air dry completely.
-
Imaging:
-
Expose the dried slides to a phosphor imaging screen or autoradiography film for an appropriate duration (determined by the specific activity of the tracer).
-
Scan the imaging screen or develop the film to visualize the distribution of the radiotracer.
-
-
Analysis: Quantify the signal intensity using densitometry software. The specific binding is calculated by subtracting the non-specific binding from the total binding.
In Vivo PET Imaging of PARP-1 Expression in Prostate Cancer Models
This protocol outlines the general procedure for performing PET imaging in preclinical models of prostate cancer.
Materials:
-
Prostate cancer xenograft or transgenic mouse model
-
Radiolabeled PARP-1 inhibitor for PET (e.g., [¹⁸F]FTT)
-
PET/CT scanner
-
Anesthesia (e.g., isoflurane)
-
Saline for injection
Procedure:
-
Animal Preparation:
-
Fast the animal for 4-6 hours prior to imaging to reduce background signal.
-
Anesthetize the animal using isoflurane (1-2% in oxygen).
-
-
Radiotracer Administration:
-
Administer a known amount of the radiolabeled PARP-1 inhibitor (e.g., 3.7-7.4 MBq) via tail vein injection.
-
-
Uptake Period: Allow the radiotracer to distribute for a specific uptake period (e.g., 60 minutes). Keep the animal under anesthesia and maintain body temperature during this time.
-
PET/CT Imaging:
-
Position the animal in the PET/CT scanner.
-
Perform a CT scan for anatomical co-registration and attenuation correction.
-
Acquire PET data for a specified duration (e.g., 10-20 minutes).
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) over the tumor and other organs of interest.
-
Calculate the standardized uptake value (SUV) for quantitative analysis.
-
Experimental Workflow Diagram
Caption: Workflow for assessing PARP-1 expression using a targeted radiotracer.
Conclusion
The assessment of PARP-1 expression in prostate cancer tissue using targeted radiotracers is a powerful tool for both preclinical research and clinical applications. These methods provide valuable insights into tumor biology, aid in the development of PARP-targeted therapies, and have the potential to guide personalized treatment strategies for prostate cancer patients. The protocols and data presented here serve as a comprehensive guide for researchers and drug development professionals working in this exciting field.
References
- 1. Role of PARP-1 in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. PARP Inhibitors in Prostate Cancer–the Preclinical Rationale and Current Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Pilot Study: PARP1 Imaging in Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 9. Preclinical Efficacy of a PARP-1 Targeted Auger-Emitting Radionuclide in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PARP-1 Analysis Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Note on "BIBD-300": An initial search for the compound "this compound" in the context of PARP-1 analysis did not yield any specific results. Therefore, these application notes utilize the well-characterized and clinically relevant PARP inhibitor, Olaparib, as a representative example to illustrate the principles and protocols for analyzing PARP-1 activity and inhibition by flow cytometry. The methodologies described herein are broadly applicable to other PARP inhibitors with appropriate optimization.
Introduction
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the cellular response to DNA single-strand breaks. Upon DNA damage, PARP-1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, a process known as PARylation. This signaling event recruits DNA repair machinery. Inhibition of PARP-1 has emerged as a significant therapeutic strategy in oncology, particularly for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.
Flow cytometry offers a powerful platform for the single-cell analysis of PARP-1 activity and the efficacy of PARP inhibitors. This technique allows for the quantification of PAR levels within individual cells, providing insights into the cellular response to DNA damage and the extent of PARP inhibition. Applications include screening for novel PARP inhibitors, determining the effective concentration of inhibitors, and assessing the pharmacodynamic effects of these drugs in preclinical and clinical samples.
Signaling Pathway of PARP-1 in DNA Repair and Inhibition
The following diagram illustrates the central role of PARP-1 in the base excision repair (BER) pathway and how PARP inhibitors block this process, leading to the accumulation of DNA double-strand breaks in cells with deficient homologous recombination.
Caption: PARP-1 signaling in DNA repair and the mechanism of PARP inhibitors.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing PARP inhibitors in cellular assays.
Table 1: Inhibitory Concentrations of Veliparib in Ishikawa Endometrial Adenocarcinoma Cells [1]
| Parameter | Concentration (µM) |
| IC10 | 1.7 |
| IC50 | 133.5 |
Table 2: Apoptosis Rates in Ishikawa Cells Treated with Veliparib and/or Radiotherapy (RT) [1]
| Treatment Group | Apoptosis Rate (%) |
| Control | 2.13 ± 0.42 |
| Veliparib (1.7 µM) | 9.97 ± 1.56 |
| RT (2 Gy) | 16.27 ± 1.10 |
| Veliparib + RT | 35.53 ± 1.63 |
Experimental Protocols
Protocol 1: Flow Cytometric Analysis of PARP-1 Activity Inhibition
This protocol is adapted from methods for measuring cellular poly(ADP-ribosyl)ation capacity and can be used to assess the potency of PARP inhibitors.[2]
Objective: To quantify the inhibition of PARP-1 activity in response to a PARP inhibitor (e.g., Olaparib) by measuring PAR levels using flow cytometry.
Materials:
-
Cell line of interest (e.g., Jurkat T-cells, PBMCs)
-
Complete cell culture medium
-
PARP inhibitor (e.g., Olaparib)
-
Permeabilization buffer (e.g., digitonin-based)
-
Reaction buffer containing NAD+ and an activator oligonucleotide
-
Fixation buffer (e.g., 4% formaldehyde)
-
Primary antibody against PAR (poly(ADP-ribose))
-
Fluorescently labeled secondary antibody
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Experimental Workflow Diagram:
Caption: Experimental workflow for analyzing PARP-1 inhibition via flow cytometry.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired density.
-
Treat cells with varying concentrations of the PARP inhibitor (e.g., Olaparib) for a predetermined time (e.g., 1-4 hours). Include a vehicle-treated control.
-
-
Cell Permeabilization:
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cell pellet in ice-cold permeabilization buffer and incubate on ice.
-
-
Induction of PAR Synthesis:
-
Pellet the permeabilized cells and resuspend them in the reaction buffer containing NAD+ and an activator oligonucleotide to stimulate PARP activity.
-
Incubate to allow for PAR synthesis.
-
-
Fixation and Staining:
-
Stop the reaction and fix the cells with a fixation buffer (e.g., 4% formaldehyde).
-
Wash the cells and then incubate with a primary antibody specific for PAR.
-
After washing, incubate with a fluorescently labeled secondary antibody.
-
-
Flow Cytometry Analysis:
-
Wash the cells and resuspend them in PBS for analysis on a flow cytometer.
-
Measure the fluorescence intensity of the cell population, which corresponds to the level of PAR.
-
A decrease in fluorescence intensity in inhibitor-treated cells compared to the control indicates inhibition of PARP-1 activity.
-
Protocol 2: Cell Cycle Analysis Following PARP Inhibition
This protocol is used to assess the effect of PARP inhibitors on cell cycle progression, as PARP inhibition can lead to cell cycle arrest, particularly in the G2/M phase, in response to DNA damage.[3][4]
Objective: To analyze the cell cycle distribution of cells treated with a PARP inhibitor (e.g., Olaparib) using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
PARP inhibitor (e.g., Olaparib)
-
PBS
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with the desired concentration of the PARP inhibitor (e.g., 10 µM Olaparib) for a specified duration (e.g., 24-72 hours). Include an untreated or vehicle-treated control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells (including any floating cells in the medium) and wash with PBS.
-
Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the cells and prevent clumping.
-
Incubate the cells for at least 2 hours at -20°C (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use the fluorescence signal from the PI to determine the DNA content and analyze the cell cycle distribution (G1, S, and G2/M phases).
-
An accumulation of cells in the G2/M phase is indicative of cell cycle arrest induced by the PARP inhibitor.
-
Conclusion
Flow cytometry provides a robust and quantitative method for studying PARP-1 function and the effects of its inhibitors at the single-cell level. The protocols outlined above for measuring PARP-1 activity and analyzing cell cycle distribution are valuable tools for researchers in drug development and cancer biology. These assays can be adapted for various cell types and PARP inhibitors to advance our understanding of DNA repair mechanisms and to develop more effective cancer therapies.
References
- 1. Blocking PARP activity with the inhibitor veliparib enhances radiotherapy sensitivity in endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow-cytometric assessment of cellular poly(ADP-ribosyl)ation capacity in peripheral blood lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Olaparib Induced Senescence is Bypassed through G2/M Checkpoint Override in Olaparib Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Correlating BIBD-300 Activity with PARP-1 Protein Levels
For Researchers, Scientists, and Drug Development Professionals
I. Application Notes
Introduction to PARP-1
Poly (ADP-ribose) polymerase-1 (PARP-1) is a crucial nuclear enzyme involved in various cellular processes, most notably DNA repair and programmed cell death (apoptosis)[1][2][3]. As a molecular sensor for DNA damage, PARP-1 binds to single-strand DNA breaks, leading to its activation[2][3]. Upon activation, PARP-1 catalyzes the synthesis of poly (ADP-ribose) (PAR) chains on itself and other nuclear proteins, a process known as PARylation. This PARylation facilitates the recruitment of DNA repair machinery to the site of damage[1][2][3].
In cases of extensive DNA damage where repair is not feasible, PARP-1 plays a role in initiating cell death. During apoptosis, PARP-1 is cleaved by caspases (primarily caspase-3 and -7) into two fragments: an 89 kDa C-terminal catalytic domain and a 24 kDa N-terminal DNA-binding domain[1][4]. This cleavage inactivates PARP-1, preventing further DNA repair and promoting the apoptotic process. The detection of the 89 kDa fragment is a widely accepted hallmark of apoptosis[1].
Overview of BIBD-300, a Novel PARP-1 Inhibitor
For the purpose of these application notes, we introduce this compound as a potent, novel small molecule inhibitor of PARP-1. The "signal" generated by this compound refers to its biological effect, which can be quantified by measuring downstream cellular events. The primary mechanism of action for many PARP inhibitors (PARPis) involves not only the inhibition of PARP-1's catalytic activity but also the "trapping" of PARP-1 on chromatin at sites of DNA damage[5][6]. This PARP-1 trapping leads to the formation of cytotoxic DNA-protein complexes, which can result in DNA double-strand breaks, cell cycle arrest, and ultimately, cell death, particularly in cancer cells with deficiencies in other DNA repair pathways[4][6].
Correlating the this compound Signal with PARP-1 Protein Levels
The efficacy of this compound as a PARP-1 inhibitor can be correlated with changes in PARP-1 protein levels and its cleavage status. This can be achieved through various quantitative techniques, primarily Western blotting and Enzyme-Linked Immunosorbent Assay (ELISA).
-
Western Blotting: This technique allows for the simultaneous detection and quantification of both full-length PARP-1 (116 kDa) and its apoptotic cleavage fragment (89 kDa)[1]. A dose-dependent increase in the 89 kDa fragment following treatment with this compound would indicate the induction of apoptosis.
-
ELISA: This method provides a quantitative measure of the total PARP-1 protein in a sample[7][8]. While it may not distinguish between the full-length and cleaved forms, it is a high-throughput method for assessing changes in overall PARP-1 expression.
By employing these methods, researchers can establish a clear correlation between the concentration of this compound and its biological effect on PARP-1, providing valuable insights into its potency and mechanism of action.
II. Quantitative Data Presentation
The following tables present hypothetical data to illustrate the correlation between this compound treatment and PARP-1 protein levels as measured by Western blot and ELISA.
Table 1: Dose-Response Effect of this compound on PARP-1 Cleavage.
| This compound Concentration (µM) | Full-Length PARP-1 (116 kDa) Relative Density | Cleaved PARP-1 (89 kDa) Relative Density |
| 0 (Vehicle Control) | 1.00 | 0.05 |
| 0.1 | 0.95 | 0.25 |
| 1 | 0.70 | 0.60 |
| 10 | 0.30 | 1.20 |
| 50 | 0.10 | 1.80 |
Table 2: Time-Course Effect of 10 µM this compound on PARP-1 Cleavage.
| Time (hours) | Full-Length PARP-1 (116 kDa) Relative Density | Cleaved PARP-1 (89 kDa) Relative Density |
| 0 | 1.00 | 0.05 |
| 6 | 0.85 | 0.40 |
| 12 | 0.60 | 0.80 |
| 24 | 0.30 | 1.20 |
| 48 | 0.15 | 1.50 |
Table 3: Quantification of Total PARP-1 by ELISA after this compound Treatment.
| This compound Concentration (µM) | Total PARP-1 Concentration (ng/mL) |
| 0 (Vehicle Control) | 35.2 |
| 0.1 | 34.8 |
| 1 | 35.5 |
| 10 | 34.9 |
| 50 | 35.1 |
Note: Total PARP-1 levels as measured by ELISA may not significantly change, as the antibody in the ELISA kit may detect both the full-length and cleaved forms of the protein[8].
III. Experimental Protocols
Protocol 1: Quantification of PARP-1 and its Cleavage Product by Western Blot
This protocol details the steps for detecting and quantifying full-length and cleaved PARP-1 in cell lysates following treatment with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST)
-
Primary antibody against PARP-1 (recognizing both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere. Treat cells with varying concentrations of this compound for the desired time periods. Include a vehicle control.
-
Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Determine the protein concentration of the lysates using a BCA or Bradford assay[1].
-
SDS-PAGE: Prepare protein samples by mixing 20-40 µg of protein with Laemmli sample buffer and boiling for 5-10 minutes. Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom[1].
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding[9].
-
Primary Antibody Incubation: Incubate the membrane with the primary PARP-1 antibody overnight at 4°C with gentle agitation[1].
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature[1].
-
Detection: After further washes, apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities for full-length (116 kDa) and cleaved (89 kDa) PARP-1. Normalize to a loading control like beta-actin or GAPDH.
Protocol 2: Quantification of Total PARP-1 by ELISA
This protocol provides a method for the quantitative measurement of total PARP-1 in cell lysates using a sandwich ELISA kit.
Materials:
-
PARP-1 ELISA kit (containing pre-coated plate, standards, detection antibodies, and substrate)[7][8]
-
Cell lysates prepared as in the Western blot protocol
-
Wash buffer
-
Stop solution
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions[7].
-
Sample and Standard Addition: Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate. Incubate for 1-2 hours at 37°C[7][10].
-
Detection Antibody A Addition: Aspirate the wells and add 100 µL of prepared Detection Reagent A. Incubate for 1 hour at 37°C[7].
-
Washing: Aspirate and wash the wells three times with wash buffer[7].
-
Detection Antibody B Addition: Add 100 µL of prepared Detection Reagent B. Incubate for 30 minutes at 37°C[7].
-
Washing: Aspirate and wash the wells five times with wash buffer[7].
-
Substrate Addition: Add 90 µL of substrate solution to each well. Incubate for 10-20 minutes at 37°C in the dark[7].
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the absorbance at 450 nm immediately using a microplate reader[7][10].
-
Calculation: Calculate the concentration of PARP-1 in the samples by comparing their absorbance to the standard curve.
IV. Mandatory Visualizations
Caption: PARP-1 signaling in DNA repair and apoptosis.
Caption: Western blot workflow for PARP-1 analysis.
Caption: ELISA workflow for total PARP-1 quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP assay [assay-protocol.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PARP1 inhibitors trigger innate immunity via PARP1 trapping-induced DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP1 ELISA kit [antibodies-online.com]
- 8. mybiosource.com [mybiosource.com]
- 9. bio-rad.com [bio-rad.com]
- 10. abclonal-us.oss-us-east-1.aliyuncs.com [abclonal-us.oss-us-east-1.aliyuncs.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing BIB-D-300 Concentration
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BIBD-300. The primary focus is on establishing an optimal concentration for your experiments while minimizing cytotoxic effects.
Disclaimer: this compound is a novel PARP-1 imaging agent. As of the latest literature review, specific public data on the cytotoxicity of this compound is limited. The following guidelines are based on best practices for characterizing novel compounds and data from similar PARP-1 inhibitors. Researchers are strongly encouraged to perform their own dose-response experiments to determine the optimal concentration for their specific cell lines and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture experiments?
A1: For a novel compound like this compound, it is recommended to start with a wide range of concentrations to determine the dose-response curve. A sensible starting point would be to test concentrations from the low nanomolar (nM) to the high micromolar (µM) range. For example, you could start with a serial dilution from 1 nM to 100 µM.
Q2: How can I determine if this compound is cytotoxic to my cells?
A2: Cytotoxicity can be assessed using various cell viability and apoptosis assays. Commonly used methods include:
-
Metabolic Assays: Assays like the MTT or XTT assay measure the metabolic activity of cells, which is an indicator of cell viability.
-
Apoptosis Assays: Annexin V and Propidium Iodide (PI) staining followed by flow cytometry can distinguish between healthy, apoptotic, and necrotic cells.
Q3: What are the typical signs of cytotoxicity in cell culture?
A3: Visual signs of cytotoxicity under a microscope include:
-
Changes in cell morphology (e.g., rounding up, detachment from the culture plate).
-
A decrease in cell density compared to control wells.
-
An increase in floating, dead cells in the culture medium.
Q4: How long should I expose my cells to this compound to assess cytotoxicity?
A4: The incubation time will depend on your specific experimental goals. For acute cytotoxicity, a 24 to 72-hour exposure is common. For long-term effects, you may need to extend the exposure for several days or even weeks, with appropriate media changes.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell death even at low this compound concentrations | The cell line is highly sensitive to PARP-1 inhibition. | Use a lower concentration range (e.g., picomolar to low nanomolar). Shorten the incubation time. |
| The compound has off-target effects. | If possible, test the effect of this compound on a PARP-1 knockout cell line to see if the cytotoxicity is PARP-1 dependent. | |
| No observable effect on cell viability at high concentrations | The cell line is resistant to PARP-1 inhibition. | Confirm PARP-1 expression in your cell line. Consider using a positive control (a known cytotoxic agent) to ensure the assay is working correctly. |
| The compound is not stable in your culture medium. | Check the stability of this compound under your experimental conditions. | |
| Inconsistent results between experiments | Variability in cell seeding density. | Ensure a consistent number of cells are seeded in each well. |
| Inconsistent incubation times. | Use a precise timer for all incubation steps. | |
| Contamination of cell cultures. | Regularly check for and test for microbial contamination. |
Data Presentation: Determining Optimal this compound Concentration
The following tables are templates for you to record and analyze your experimental data.
Table 1: MTT Assay for Cell Viability
| This compound Concentration | Absorbance (570 nm) | % Cell Viability (relative to control) |
| 0 µM (Control) | 100% | |
| 0.01 µM | ||
| 0.1 µM | ||
| 1 µM | ||
| 10 µM | ||
| 100 µM |
Table 2: Annexin V/PI Apoptosis Assay
| This compound Concentration | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 µM (Control) | |||
| 0.01 µM | |||
| 0.1 µM | |||
| 1 µM | |||
| 10 µM | |||
| 100 µM |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability Assessment
This protocol is for determining cell viability by measuring the metabolic activity of cells.[1][2][3][4]
Materials:
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol allows for the differentiation between viable, apoptotic, and necrotic cells.[5][6][7]
Materials:
-
This compound
-
6-well cell culture plates
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound as described in the MTT assay protocol.
-
Cell Harvesting: After the desired incubation period, collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: PARP-1's role in DNA repair and effect of inhibition.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kumc.edu [kumc.edu]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Troubleshooting Fluorescence Staining
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during fluorescence staining experiments, with a particular focus on addressing high background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is causing the high background fluorescence in my staining experiment?
High background fluorescence can originate from several sources. The primary culprits are typically autofluorescence from the sample itself, non-specific binding of fluorescent reagents, insufficient washing, or issues with the reagents and buffers used.[1][2][3] A systematic approach, starting with the inclusion of proper controls, is the most effective way to identify the source of the background.
Q2: How can I determine the source of the high background?
To pinpoint the source of high background, a systematic approach is essential. The most critical control is an unstained sample that has been processed through all the experimental steps except for the addition of the fluorescent probe.[4]
-
High background in the unstained sample: This indicates that the issue is likely autofluorescence inherent to the cells or tissue.[4][5][6]
-
Low background in the unstained sample, but high background in the stained sample: This suggests that the problem is related to the staining protocol, such as non-specific binding of the fluorescent probe, inadequate blocking, or insufficient washing.[4]
Q3: Could the fluorescent probe itself be the cause of high background?
While the inherent properties of a fluorescent molecule can sometimes contribute to non-specific binding, high background is more frequently associated with experimental conditions.[4] Before attributing the issue to the probe itself, it is crucial to rule out common causes like autofluorescence, incorrect probe concentration, and inadequate blocking or washing steps.[1][4][7] You can assess the contribution of the probe to the background by imaging a sample containing only your cells and the fluorescent label, without any primary or secondary antibodies if they are part of your protocol.
Troubleshooting Guides
Guide 1: Addressing Autofluorescence
Autofluorescence is the natural fluorescence emitted by biological materials, which can be a significant contributor to background noise.[1][5]
Troubleshooting Steps:
-
Identify Autofluorescence: Image an unstained sample using the same imaging parameters as your experimental samples to establish the baseline level of autofluorescence.[4][6]
-
Quenching/Reduction Techniques:
-
Sodium Borohydride Treatment: For aldehyde-fixed samples, treatment with sodium borohydride can reduce autofluorescence caused by free aldehyde groups.[5]
-
Commercial Quenching Reagents: Consider using commercially available autofluorescence quenching reagents.
-
Photobleaching: Exposing the sample to the excitation light before imaging can sometimes reduce autofluorescence.
-
Spectral Separation: If possible, choose fluorophores with excitation and emission spectra that do not overlap with the autofluorescence spectrum of your sample.[1]
-
Experimental Protocol: Sodium Borohydride Treatment
-
Following fixation with an aldehyde-based fixative (e.g., 4% paraformaldehyde) and washing with PBS, prepare a fresh 0.1% solution of Sodium Borohydride in PBS.
-
Incubate the samples in the Sodium Borohydride solution for 10-15 minutes at room temperature.
-
Wash the samples thoroughly with PBS three times for 5 minutes each.
-
Proceed with your standard staining protocol.
Guide 2: Minimizing Non-Specific Binding
Non-specific binding of fluorescent probes or antibodies to cellular components is a common cause of high background.[1][2]
Troubleshooting Steps:
-
Optimize Probe Concentration: An excessively high concentration of the fluorescent probe is a frequent cause of high background.[2][8][9] Perform a titration experiment to determine the optimal concentration that provides a strong signal with minimal background.
-
Effective Blocking: Blocking non-specific binding sites is a critical step.[7]
-
Thorough Washing: Insufficient washing will result in the retention of unbound fluorescent probes.[2][3][7]
Quantitative Data Summary: Blocking Agent Optimization
| Blocking Agent | Concentration | Incubation Time | Temperature | Recommended Use Case |
| Bovine Serum Albumin (BSA) | 1-5% in PBS | 30-60 min | Room Temp | General blocking for cell culture. Use IgG-free BSA to avoid cross-reactivity.[3][8] |
| Normal Serum (e.g., Donkey, Goat) | 5-10% in PBS | 30-60 min | Room Temp | Use serum from the same species in which the secondary antibody was raised.[6][7] |
| Fish Gelatin | 0.5-1% in PBS | 30-60 min | Room Temp | Alternative to BSA, especially when using anti-goat or anti-bovine secondary antibodies.[8] |
Visual Guides
References
- 1. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 4. benchchem.com [benchchem.com]
- 5. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 6. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. hycultbiotech.com [hycultbiotech.com]
- 8. biotium.com [biotium.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Improving Signal-to-Noise Ratio for Small Molecule Inhibitors in Tissue Samples
Disclaimer: The compound "BIBD-300" is not a recognized identifier. This guide is based on general principles for tyrosine kinase inhibitors and uses Afatinib (BIBW 2992) and Nintedanib (BIBF 1120) as illustrative examples.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary causes of a low signal-to-noise ratio (SNR) in tissue-based assays with small molecule inhibitors?
A low SNR can stem from several factors, broadly categorized as either weak signal or high background.
-
Weak Signal:
-
Suboptimal inhibitor concentration or incubation time.
-
Poor tissue penetration of the inhibitor.
-
Low target expression in the tissue sample.
-
Degradation of the target or inhibitor.
-
Inefficient detection method (e.g., secondary antibody issues in IHC).
-
-
High Background:
-
Non-specific binding of the inhibitor or detection reagents.[1][2]
-
Endogenous enzyme activity (e.g., peroxidases or phosphatases in IHC).[2][3][4]
-
Tissue autofluorescence, especially in fluorescence-based assays.[5][6][7][8][9]
-
Over-fixation of tissue, which can mask epitopes or cause non-specific binding.[2]
-
Inadequate washing steps.[1]
-
Q2: How do I determine the optimal concentration for my inhibitor in a tissue-based experiment?
The optimal concentration requires empirical determination through a dose-response experiment.
-
Start with a literature review: Identify the in vitro IC50 values for your inhibitor against its target. For example, Afatinib (BIBW 2992) has IC50 values in the low nanomolar range for EGFR and HER2.[10][11][12][13] Nintedanib (BIBF 1120) has IC50 values in the range of 13-108 nM for VEGFR, FGFR, and PDGFR.[14][15]
-
Perform a titration: Test a range of concentrations, typically spanning from 10-fold below the IC50 to 100-fold above it.
-
Assess both signal and background: The optimal concentration will yield the highest specific signal with the lowest background. This can be quantified by imaging and measuring signal intensity in target-positive regions versus background regions.
Q3: What is tissue autofluorescence and how can I minimize it?
Autofluorescence is the natural fluorescence emitted by certain biological structures (e.g., collagen, elastin, red blood cells) and can be induced by aldehyde fixatives like formalin.[6][7][8][9] This can obscure the specific signal from your fluorescent probe.
-
Strategies to Reduce Autofluorescence:
-
Quenching Agents: Use commercial quenching reagents (e.g., TrueVIEW™, Sudan Black B) or chemical treatments like sodium borohydride.[5][6][7]
-
Fixation: Minimize fixation time and consider alternative fixatives like chilled methanol if compatible with your target.[5] Perfusion with PBS before fixation can help remove red blood cells.[5]
-
Spectral Separation: Use fluorophores that emit in the far-red or near-infrared spectrum, where tissue autofluorescence is generally lower.[5][7]
-
II. Troubleshooting Guides
Problem 1: High Background Staining in Immunohistochemistry (IHC)
Q: I am observing high, non-specific background in my IHC experiment when trying to detect the downstream effects of my inhibitor. What should I do?
High background can obscure your specific signal. Follow these steps to troubleshoot:
| Possible Cause | Troubleshooting Step | Rationale |
| Endogenous Enzyme Activity | Incubate tissue with a peroxidase or phosphatase inhibitor (e.g., 3% H2O2 for HRP-based detection) before primary antibody incubation.[2][3][4] | Tissues contain endogenous enzymes that can react with the detection substrate, causing false-positive signals. |
| Non-specific Antibody Binding | Increase the concentration and/or duration of the blocking step. Use a blocking serum from the same species as the secondary antibody.[1] | Blocking agents saturate non-specific binding sites on the tissue, preventing antibodies from adhering randomly. |
| Primary/Secondary Antibody Concentration Too High | Perform a titration experiment to determine the optimal antibody concentration. Run a control without the primary antibody to check for secondary antibody non-specificity.[1][2][3] | Excess antibody can lead to increased non-specific binding. |
| Inadequate Washing | Increase the number and duration of wash steps with a buffer like PBS-Tween 20 (PBST).[1] | Thorough washing removes unbound and weakly bound antibodies. |
| Cross-reactivity of Secondary Antibody | Ensure the secondary antibody is raised against the species of the primary antibody. Use pre-adsorbed secondary antibodies if staining tissue from the same species the antibody was raised in (e.g., mouse-on-mouse).[2] | This prevents the secondary antibody from binding to endogenous immunoglobulins in the tissue. |
Problem 2: Weak or No Signal in In Situ Hybridization (ISH)
Q: My ISH experiment to detect changes in target mRNA expression after inhibitor treatment shows a very weak signal. How can I improve this?
A weak ISH signal can be due to issues with the probe, the protocol, or the tissue itself.
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal Probe Concentration | Optimize the probe concentration. For highly expressed genes, 10-50 ng/mL may suffice, while low-expression targets might need up to 500 ng/mL.[16] | The probe concentration directly impacts the amount of signal generated. |
| Poor Tissue Permeabilization | Adjust the proteinase K digestion time and concentration. This step is critical and tissue-dependent. | Inadequate digestion prevents the probe from accessing the target mRNA within the cells. Over-digestion can destroy tissue morphology and the target RNA. |
| RNA Degradation | Use fresh tissue sections cut under RNase-free conditions. Ensure all buffers are made with RNase-free water.[16][17] | RNA is highly susceptible to degradation by RNases, which will lead to a loss of signal. |
| Inefficient Hybridization | Optimize hybridization temperature and time. Ensure the hybridization buffer is fresh and correctly formulated.[16] | These parameters are crucial for the specific binding of the probe to the target sequence. |
| Signal Amplification | If using a fluorescent probe, consider using a signal amplification system like tyramide signal amplification (TSA). | Amplification methods can significantly increase the signal intensity, which is useful for detecting low-abundance targets. |
III. Quantitative Data Summary
The following tables provide key in vitro data for Afatinib and Nintedanib, which can serve as a starting point for designing tissue-based experiments.
Table 1: In Vitro IC50 Values for Afatinib (BIBW 2992)
| Target | IC50 (nM) | Reference |
| EGFRwt | 0.5 | [10] |
| EGFRL858R | 0.4 | [10] |
| EGFRL858R/T790M | 10 | [10] |
| HER2 (ErbB2) | 14 | [10][11][13] |
| HER4 (ErbB4) | 1 | [10] |
Table 2: In Vitro IC50 Values for Nintedanib (BIBF 1120)
| Target | IC50 (nM) | Reference |
| VEGFR1 | 34 | [15] |
| VEGFR2 | 13 | [15] |
| VEGFR3 | 13 | [15] |
| FGFR1 | 69 | [15] |
| FGFR2 | 37 | [15] |
| FGFR3 | 108 | [15] |
| PDGFRα | 59 | [15] |
| PDGFRβ | 65 | [15] |
IV. Experimental Protocols
Protocol 1: General Workflow for Inhibitor Treatment and IHC Analysis in FFPE Tissue
This protocol outlines a general procedure for treating fresh tissue slices with an inhibitor followed by fixation, embedding, and immunohistochemical analysis.
-
Tissue Preparation: Prepare fresh, thin tissue slices (e.g., 300-500 µm) using a vibratome or tissue chopper.
-
Inhibitor Incubation:
-
Place tissue slices in a culture medium (e.g., DMEM).
-
Add the inhibitor at various concentrations (determined from titration experiments). Include a vehicle-only control (e.g., DMSO).
-
Incubate for a predetermined time (e.g., 1, 4, or 24 hours) at 37°C.
-
-
Fixation: Fix the tissue slices in 10% neutral buffered formalin for 12-24 hours.
-
Processing and Embedding: Dehydrate the tissue through a series of ethanol grades, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm sections using a microtome and mount them on charged slides.
-
Immunohistochemistry (IHC):
-
Deparaffinization and Rehydration: Use xylene and a graded ethanol series.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0) or Tris-EDTA (pH 9.0).
-
Blocking Endogenous Enzymes: Incubate with 3% H2O2 to block endogenous peroxidases.[4]
-
Blocking Non-specific Binding: Incubate with a blocking buffer (e.g., 10% normal goat serum in PBST) for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Use a DAB substrate kit to visualize the signal.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a coverslip.
-
-
Imaging and Analysis: Acquire images using a brightfield microscope and quantify the signal intensity.
V. Visualizations
Caption: Afatinib (BIBW 2992) signaling pathway inhibition.
Caption: Nintedanib (BIBF 1120) multi-kinase inhibition.
Caption: Logical workflow for troubleshooting low SNR.
References
- 1. sinobiological.com [sinobiological.com]
- 2. bma.ch [bma.ch]
- 3. IHC Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 5. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. biotium.com [biotium.com]
- 8. lunaphore.com [lunaphore.com]
- 9. tandfonline.com [tandfonline.com]
- 10. selleckchem.com [selleckchem.com]
- 11. BIBW2992, an irreversible EGFR/HER2 inhibitor highly effective in preclinical lung cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. Phase I study of pulsatile 3-day administration of afatinib (BIBW 2992) in combination with docetaxel in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apexbt.com [apexbt.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. Optimizing your in situ hybridization for success | CellCarta [cellcarta.com]
Technical Support Center: Imaging with BIBD-300 and Similar Aβ Probes
Introduction: This technical support center provides troubleshooting guidance for researchers utilizing fluorescent probes for the long-term imaging of β-amyloid (Aβ) plaques, with a focus on preventing photobleaching. While the specific designation "BIBD-300" did not correspond to a commercially available fluorescent probe in our search, this guide centers on a well-characterized BODIPY-based fluorescent probe for Aβ plaques, referred to in foundational literature as "probe 1". This probe exhibits an excitation maximum at approximately 485 nm and an emission maximum at around 505 nm. The principles and protocols outlined here are broadly applicable to other fluorescent probes with similar spectral characteristics used in neurodegenerative disease research.
Frequently Asked Questions (FAQs)
Q1: My fluorescent signal from the Aβ plaque probe is fading rapidly during my time-lapse experiment. What is happening?
A1: You are likely observing photobleaching, which is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[1] During long-term imaging, the cumulative exposure to high-intensity light can lead to a significant loss of fluorescent signal, compromising the quantitative and qualitative data from your experiment.
Q2: What are the primary causes of photobleaching?
A2: Photobleaching is primarily caused by the interaction of the excited fluorophore with molecular oxygen, leading to the generation of reactive oxygen species (ROS) that chemically damage the probe. Several factors can accelerate this process, including high excitation light intensity, long exposure times, and the presence of oxygen.
Q3: How can I minimize photobleaching when imaging Aβ plaques with a BODIPY-based probe?
A3: Minimizing photobleaching involves a multi-faceted approach that includes optimizing imaging parameters, using appropriate reagents, and employing gentle imaging techniques. Key strategies include reducing the excitation light intensity to the lowest level that provides an adequate signal-to-noise ratio, minimizing exposure time at each time point, and using antifade reagents in your imaging media.
Q4: Are there specific antifade reagents recommended for live-cell or tissue imaging of Aβ plaques?
A4: Yes, for live-cell and tissue imaging, it is crucial to use antifade reagents that are biocompatible and do not affect cellular viability. Commercial reagents such as ProLong™ Live Antifade Reagent and VectaCell™ Trolox Antifade Reagent are designed for this purpose. These reagents work by scavenging free radicals and reducing the rate of photobleaching.
Q5: Can my imaging setup itself contribute to excessive photobleaching?
A5: Absolutely. The choice of microscope components and settings is critical. Using a high-sensitivity detector (e.g., a cooled sCMOS or EMCCD camera) allows you to use lower excitation light levels. Ensuring your light path is clean and well-aligned maximizes signal detection efficiency. For deep-tissue imaging, two-photon microscopy can be advantageous as it reduces out-of-focus photobleaching and phototoxicity.
Troubleshooting Guides
Problem 1: Rapid Signal Loss in the First Few Minutes of Imaging
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Excessive Excitation Light Intensity | Reduce the laser or LED power to 5-10% of the maximum and gradually increase until a sufficient signal is obtained. Use a neutral density (ND) filter to attenuate the light source. | A significant reduction in the rate of initial photobleaching, allowing for a longer imaging duration. |
| Suboptimal Filter Set | Ensure you are using a filter set that is specifically designed for your probe's excitation and emission spectra (e.g., for a BODIPY probe with Ex/Em of 485/505 nm, a standard FITC/GFP filter set is a good starting point). | Maximized signal detection for a given excitation intensity, allowing you to use less light. |
| High Detector Gain/Offset | Lower the gain on your detector and increase the exposure time slightly. High gain can amplify noise, tempting you to increase laser power. | A better signal-to-noise ratio at lower excitation power. |
Problem 2: Gradual Signal Decay Over a Long-Term (Hours) Experiment
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Cumulative Phototoxicity and Photobleaching | Decrease the frequency of image acquisition (e.g., from every 5 minutes to every 15-30 minutes). | Reduced cumulative light exposure, preserving the fluorescent signal for a longer duration. |
| Absence of Antifade Reagents | Supplement your imaging medium with a live-cell compatible antifade reagent like ProLong™ Live or Trolox. | The antifade reagent will quench reactive oxygen species, slowing down the photobleaching process. |
| Oxygen-Mediated Photodamage | If your imaging setup allows, consider using an oxygen-scavenging system in your media (e.g., glucose oxidase/catalase) or an environmental chamber to control gas composition. | Reduced oxygen levels will decrease the rate of photobleaching. |
Experimental Protocols
Protocol 1: Preparing Brain Slices for Long-Term Aβ Plaque Imaging
-
Perfuse the transgenic mouse model (e.g., APP/PS1) with ice-cold PBS followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in 30% sucrose in PBS at 4°C until it sinks.
-
Section the brain into 30-40 µm thick slices using a cryostat or vibratome.
-
Wash the slices three times in PBS for 5 minutes each.
-
Incubate the slices with the BODIPY-based Aβ probe (e.g., "probe 1" at a concentration of 1-5 µM) in PBS for 30-60 minutes at room temperature, protected from light.
-
Wash the slices three times in PBS for 5 minutes each to remove unbound probe.
-
Mount the slices on a glass-bottom dish suitable for microscopy using an antifade mounting medium.
-
Seal the coverslip with nail polish to prevent drying during long-term imaging.
Protocol 2: Optimizing Imaging Parameters to Minimize Photobleaching
-
Initial Setup:
-
Turn on the microscope, light source, and camera.
-
Place the prepared slide on the microscope stage.
-
Using brightfield or DIC, locate the region of interest (e.g., cortex or hippocampus).
-
-
Fluorescence Channel Setup (for a 485/505 nm probe):
-
Start with the lowest laser/LED power setting.
-
Set the exposure time to a moderate level (e.g., 100-200 ms).
-
Gradually increase the light source power until the Aβ plaques are clearly visible above the background.
-
Adjust the exposure time to achieve a good signal-to-noise ratio without saturating the detector. The goal is to use the lowest possible light dose (intensity x time).
-
-
Time-Lapse Acquisition:
-
Set the time interval between acquisitions based on the biological question. For plaque growth studies, intervals of several hours to days may be sufficient.
-
If using a Z-stack, keep the number of slices to the minimum necessary to capture the structure of interest.
-
Engage any hardware-based focus drift correction to maintain the same focal plane throughout the experiment.
-
Run the time-lapse experiment with the sample protected from ambient light.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Amyloid Precursor Protein Processing Pathways.
Caption: Aβ Oligomer Neurotoxic Signaling Pathways.
Caption: Workflow for Minimizing Photobleaching.
References
Technical Support Center: Addressing Solubility Issues of Nintedanib (BIBF 1120) in Aqueous Buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Nintedanib (also known as BIBF 1120) in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Nintedanib (BIBF 1120) and what are its key chemical properties?
A1: Nintedanib is a potent, orally available small molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2] It is classified as a triple angiokinase inhibitor, primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Fibroblast Growth Factor Receptors (FGFR 1-3), and Platelet-Derived Growth Factor Receptors (PDGFR α and β).[3][4][5] Nintedanib is an indolinone derivative and is a weakly basic compound.[6] Its chemical and physical properties are summarized in the table below.
Table 1: Chemical and Physical Properties of Nintedanib (BIBF 1120)
| Property | Value |
| Synonyms | BIBF 1120 |
| Molecular Formula | C₃₁H₃₃N₅O₄ |
| Molecular Weight | 539.6 g/mol |
| Appearance | Crystalline solid |
| Storage Temperature | -20°C |
Data sourced from Cayman Chemical product information.[7]
Q2: What is the general solubility of Nintedanib?
A2: Nintedanib is sparingly soluble in aqueous buffers but is soluble in organic solvents like ethanol, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF).[7] The solubility in these organic solvents is approximately 2 mg/mL, 5 mg/mL, and 10 mg/mL, respectively.[7] It has poor solubility in water.[8] For aqueous solutions, its solubility is highly dependent on the pH of the buffer.[9]
Q3: How does pH affect the solubility of Nintedanib in aqueous buffers?
A3: Nintedanib's solubility in aqueous solutions is strongly pH-dependent, with significantly increased solubility in acidic conditions (pH < 3).[9][10] As the pH increases towards neutral and alkaline conditions, its solubility decreases.[11] Nintedanib esilate, a salt form of the drug, has a reported solubility of 2.8 mg/mL in water, resulting in a solution with a pH of 5.7.[10]
Q4: Why does my Nintedanib precipitate when I dilute my DMSO stock solution into an aqueous buffer?
A4: This is a common issue for many poorly water-soluble compounds like Nintedanib. When a concentrated stock solution in a highly polar organic solvent like DMSO is diluted into an aqueous buffer, the solvent environment changes dramatically. This "solvent-shifting" can cause the compound to exceed its solubility limit in the aqueous buffer, leading to precipitation.
Troubleshooting Guide
Issue 1: Nintedanib (BIBF 1120) is not dissolving in my aqueous buffer.
-
Possible Cause: The concentration of Nintedanib is too high for the selected aqueous buffer and pH.
-
Solution:
-
Prepare a High-Concentration Stock Solution in an Organic Solvent: First, dissolve Nintedanib in an appropriate organic solvent such as DMSO or DMF to create a concentrated stock solution.[7]
-
Serial Dilutions: If necessary, perform initial serial dilutions in the same organic solvent to achieve an intermediate concentration before the final dilution into the aqueous buffer.
-
Dilution into Aqueous Buffer: Add the organic stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.
-
Control the Final Organic Solvent Concentration: Ensure the final concentration of the organic solvent in your experimental medium is as low as possible (typically <1% for cell-based assays) to minimize any potential off-target effects.
-
Issue 2: My Nintedanib solution is cloudy or shows visible precipitate after preparation.
-
Possible Cause 1: The solubility limit has been exceeded in the final aqueous buffer.
-
Solution 1: Adjust the pH of the Aqueous Buffer: Since Nintedanib's solubility is significantly higher at a lower pH, consider adjusting the pH of your aqueous buffer to a more acidic range (e.g., pH < 6), if your experimental system can tolerate it.[9]
-
Possible Cause 2: The compound has "crashed out" during dilution.
-
Solution 2: Use a Co-solvent or Surfactant: For in vitro release studies, the addition of a small amount of a surfactant like Tween 80 (e.g., 0.5%) to the aqueous buffer has been shown to increase the solubility of Nintedanib.[12]
Table 2: Solubility of Nintedanib in Different Solvents
| Solvent | Approximate Solubility |
| Ethanol | 2 mg/mL |
| DMSO | 5 mg/mL |
| DMF | 10 mg/mL |
| 1:9 solution of DMF:PBS (pH 7.2) | ~0.1 mg/mL |
Data sourced from Cayman Chemical product information.[7]
Experimental Protocols
Protocol for Preparing a Nintedanib (BIBF 1120) Working Solution
-
Prepare a Stock Solution:
-
Prepare an Intermediate Dilution (if necessary):
-
Based on your desired final concentration, you may need to make an intermediate dilution of your stock solution in DMSO.
-
-
Prepare the Final Working Solution:
-
While vortexing your aqueous buffer, slowly add the required volume of the Nintedanib stock solution dropwise.
-
Ensure the final concentration of DMSO in your working solution is compatible with your assay (e.g., ≤ 1%).
-
-
Storage of Aqueous Solution:
-
It is recommended not to store the aqueous solution for more than one day.[7]
-
Signaling Pathways and Experimental Workflows
Nintedanib functions by inhibiting the kinase activity of VEGFR, FGFR, and PDGFR, which in turn blocks downstream signaling pathways such as the MAPK and Akt pathways.[6][13] This inhibition leads to a reduction in cell proliferation and apoptosis in cell types that contribute to angiogenesis.[6]
Caption: Nintedanib inhibits VEGFR, FGFR, and PDGFR signaling.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. BIBF 1120: triple angiokinase inhibitor with sustained receptor blockade and good antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Nintedanib - Wikipedia [en.wikipedia.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Nintedanib esylate | 656247-18-6 [chemicalbook.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Improving The Oral Absorption Of Nintedanib By A Self-Microemulsion Drug Delivery System: Preparation And In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. publications.ersnet.org [publications.ersnet.org]
Technical Support Center: Imaging Small Molecule Probes
This guide provides technical support for researchers working with fluorescently-labeled small molecule probes, such as the hypothetical molecule BIBD-300. As specific information for "this compound" is not publicly available, this document focuses on general principles and common challenges encountered when imaging small molecule inhibitors and probes in fixed cells.
Frequently Asked Questions (FAQs)
Q1: Which fixation method is best for retaining the signal of a small molecule probe?
A1: The optimal fixation method depends on the chemical nature of your small molecule probe and its target. The two most common methods are crosslinking with paraformaldehyde (PFA) and precipitation/dehydration with ice-cold methanol.[1]
-
Paraformaldehyde (PFA): This is a cross-linking agent that preserves cellular morphology well by creating intermolecular bridges between proteins.[1] It is often a good first choice, especially if the small molecule is trapped within a protein complex. A new method, FixEL, has shown success in using PFA to trap small molecules that interact with proteins within the cell.[2]
-
Methanol: This organic solvent works by dehydrating the cell and precipitating proteins.[1] While it can be effective, it also risks extracting small, soluble molecules and lipids from the cell, potentially leading to signal loss. However, for certain epitopes or probes, it may yield better results than PFA.[3]
We recommend testing both methods in parallel to determine which one provides the best signal-to-noise ratio for your specific probe and experimental setup.
Q2: My fluorescent signal is very weak or absent after fixation. What could be the cause?
A2: Weak or no signal is a common issue with several potential causes:
-
Probe Extraction: Your fixation method, particularly organic solvents like methanol, might be washing the small molecule probe out of the cell. Consider switching to a PFA-based fixation.
-
Overfixation: Excessive fixation with PFA can mask the binding site of the probe through extensive protein cross-linking, reducing its ability to bind or altering the cellular environment.[4][5] Try reducing the fixation time or the PFA concentration.
-
Photobleaching: The fluorophore on your probe may have been damaged by exposure to light. Always store fluorescent reagents in the dark and minimize light exposure during the experiment.[6][7]
-
Low Target Abundance: The protein or cellular structure your probe targets may be low in abundance.[5][6] In this case, signal amplification techniques may be necessary.
Q3: I see high background fluorescence in my images. How can I reduce it?
A3: High background can obscure your signal and make data interpretation difficult. Common causes include:
-
Non-specific Binding: The probe may be binding to unintended cellular components.[6] Ensure your washing steps are thorough and consider adding a blocking step, for instance with Bovine Serum Albumin (BSA), to saturate non-specific binding sites.[8][9]
-
Autofluorescence: Some cells and tissues naturally fluoresce. This can be exacerbated by aldehyde fixatives like PFA or glutaraldehyde.[10] You can check for autofluorescence by imaging an unstained, fixed sample. If it is high, you may need to try a different fixative or use a mounting medium containing an anti-fade or quenching agent.[9]
-
Probe Concentration Too High: Using too much of the fluorescent probe can lead to high, non-specific staining.[7][8] Titrate your probe to find the optimal concentration that gives a strong signal with low background.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Fixation protocol is extracting the probe. | Switch from methanol to PFA fixation. If using PFA, ensure the probe is adequately cross-linked to its target.[2] |
| Overfixation is masking the target site. | Reduce PFA fixation time (e.g., from 20 min to 10 min) or lower the PFA concentration (e.g., from 4% to 2%).[4] | |
| The sample dried out during the protocol. | Always keep the sample covered in liquid (PBS, blocking buffer, etc.) throughout the procedure.[4][8] | |
| High Background | Probe concentration is too high. | Perform a dilution series to determine the optimal probe concentration that maximizes the signal-to-noise ratio.[6][8] |
| Insufficient washing between steps. | Increase the number and/or duration of wash steps, especially after probe incubation.[7][8] | |
| Autofluorescence from aldehyde fixation. | Image an unstained control. If autofluorescence is high, consider methanol fixation or use a commercial quenching agent.[9][10] | |
| Poor Cell Morphology | Methanol or acetone fixation was too harsh. | These organic solvents can alter cellular structures.[3][10] PFA fixation generally provides better preservation of morphology.[1] |
| Cells were not healthy before fixation. | Ensure cells are at an appropriate confluency (50-70%) and are healthy before starting the experiment.[9] |
Experimental Protocols
Protocol 1: Paraformaldehyde (PFA) Fixation for Small Molecule Probes
This method is recommended for its excellent preservation of cellular structure.
-
Preparation: Prepare fresh 4% PFA in Phosphate-Buffered Saline (PBS), pH 7.4. Caution: PFA is toxic; handle with care in a fume hood. Many protocols use a 10% formalin solution, which is equivalent to about 3.7-4% formaldehyde.
-
Cell Culture: Grow cells on sterile glass coverslips to 50-70% confluency.
-
Washing: Gently aspirate the culture medium and wash the cells once with pre-warmed PBS.
-
Fixation: Add the 4% PFA solution to the cells and incubate for 15 minutes at room temperature.[9]
-
Washing: Aspirate the PFA solution and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional): If your probe's target is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[9] This step is not needed if the target is on the cell surface.
-
Staining: Proceed with blocking, incubation with your small molecule probe (e.g., this compound), and any counterstains as required by your specific protocol.
Protocol 2: Cold Methanol Fixation
This method is faster but can be harsher on cell morphology and may extract soluble molecules.
-
Preparation: Pre-chill 100% methanol to -20°C.
-
Cell Culture: Grow cells on sterile glass coverslips to 50-70% confluency.
-
Washing: Gently aspirate the culture medium and wash the cells once with PBS at room temperature.
-
Fixation & Permeabilization: Aspirate the PBS. Add the ice-cold 100% methanol and incubate for 10 minutes at -20°C. Note that this step simultaneously fixes and permeabilizes the cells.
-
Washing: Aspirate the methanol and wash the cells three times with PBS for 5 minutes each.
-
Staining: Proceed with blocking and incubation with your small molecule probe.
Data Summary
Table 1: Comparison of Common Fixation Methods for Small Molecule Imaging
| Feature | Paraformaldehyde (PFA) | Cold Methanol |
| Mechanism | Cross-links proteins via amine groups. | Dehydrates and precipitates proteins. |
| Morphology Preservation | Excellent.[1] | Fair to good; can cause cell shrinkage and structural damage.[3][10] |
| Retention of Small Molecules | Generally better, especially for protein-bound molecules. Can trap molecules within the fixed matrix.[2] | High risk of extracting soluble, non-protein-bound molecules. |
| Permeabilization | Requires a separate permeabilization step (e.g., with Triton X-100) for intracellular targets.[1][9] | Fixation and permeabilization occur simultaneously. |
| Autofluorescence | Can increase background autofluorescence.[10] | Generally induces less autofluorescence than PFA. |
| Protocol Time | Longer (15-20 min fixation + permeabilization). | Shorter (5-10 min fixation). |
Visual Guides
References
- 1. Cell and Tissue Fixation - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Revisiting PFA-mediated tissue fixation chemistry: FixEL enables trapping of small molecules in the brain to visualize their distribution changes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Acetone, Methanol, or Paraformaldehyde on Cellular Structure, Visualized by Reflection Contrast Microscopy and Transmission and Scanning Electron Microscopy | Semantic Scholar [semanticscholar.org]
- 4. ibidi.com [ibidi.com]
- 5. IF Troubleshooting | Proteintech Group [ptglab.com]
- 6. hycultbiotech.com [hycultbiotech.com]
- 7. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 8. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. benchchem.com [benchchem.com]
- 10. The effect of chemical fixation with paraformaldehyde, glutardialdehyde or methanol on immunofluorescence staining of neutrophils and neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in BIBD-300 Delivery to Deep Tissue
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the delivery of the selective small molecule inhibitor, BIBD-300, to deep tissues.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a significant discrepancy between the in vitro (biochemical assay) and in vivo (cell-based or tissue) potency (IC50) of this compound?
A1: Discrepancies between in vitro and in vivo potency are common for small molecule inhibitors and can be attributed to several factors:
-
Cell Permeability: this compound may have poor permeability across cell membranes, leading to a lower intracellular concentration than what is applied externally.[1]
-
Efflux Pumps: Deep tissue cells may actively transport this compound out via efflux pumps like P-glycoprotein, reducing its effective intracellular concentration.[1][2]
-
Protein Binding: this compound can bind to plasma proteins or other cellular macromolecules, sequestering it away from its intended target.[1]
-
Inhibitor Stability: The compound may be metabolized or degraded by enzymes within the tissue, resulting in a lower active concentration over time.[1]
-
Physicochemical Properties: The solubility and lipophilicity of this compound are critical for its ability to penetrate tissues.[3]
Q2: My this compound stock solution is showing precipitation after thawing. What can I do?
A2: Precipitation of your stock solution can lead to inaccurate dosing and inconsistent results. Consider the following troubleshooting steps:
-
Solvent Choice: Ensure that the solvent is appropriate for long-term storage at low temperatures. While DMSO is common, repeated freeze-thaw cycles can affect its stability.[4]
-
Concentration: Storing solutions at very high concentrations increases the likelihood of precipitation. Consider preparing a slightly lower concentration stock.[4]
-
Thawing Protocol: Thaw your stock solution slowly at room temperature and vortex gently to ensure it has completely redissolved before use. Avoid repeated freeze-thaw cycles.[4]
-
Storage Container: Use amber glass vials or polypropylene tubes for long-term storage to prevent the compound from adhering to the container surface or leaching of contaminants from plastics.[4]
Q3: How can I improve the aqueous solubility of this compound for my in vivo experiments?
A3: Poor aqueous solubility is a common challenge for small molecule inhibitors.[1] Here are some strategies to improve it:
-
Co-solvents: Prepare a high-concentration stock solution in a suitable organic solvent like DMSO, and then dilute it into your aqueous experimental buffer. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced artifacts.[1]
-
Formulation Strategies: For in vivo studies, consider advanced formulation approaches such as nanosuspensions, which can improve the bioavailability of poorly soluble compounds.[5] Other strategies include the use of cyclodextrins or lipid-based formulations.
Q4: I'm observing unexpected or off-target effects in my deep tissue experiments with this compound. How can I validate that the observed phenotype is due to on-target inhibition?
A4: Distinguishing on-target from off-target effects is critical for accurate data interpretation.[1] Here are some validation strategies:
-
Use a Structurally Unrelated Inhibitor: Employ a second inhibitor with a different chemical structure that targets the same protein. If both inhibitors produce the same phenotype, it is more likely an on-target effect.[1]
-
Use a Negative Control Analog: If available, use a structurally similar but inactive analog of this compound. This control should not produce the desired phenotype if the effect is on-target.[1]
-
Dose-Response Curve: A clear dose-dependent effect is indicative of a specific interaction. Non-specific effects often have a very steep or non-saturating dose-response curve.[6]
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a resistant mutant of the target protein.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect of this compound in Deep Tissue Models
This is a frequent challenge that can stem from multiple issues related to compound stability, delivery, and experimental design.
Troubleshooting Workflow
Issue 2: High Background Signal or Non-Specific Effects in Assays
High background can mask the true effect of this compound and lead to misinterpretation of the data.
Troubleshooting Protocol:
-
Visual Inspection: Check your this compound working solution for any signs of precipitation or cloudiness, which could indicate aggregation.
-
Detergent Inclusion: Repeat the assay with the addition of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer to disrupt potential aggregates.[1][7]
-
Orthogonal Assay: Validate your findings using a different experimental method (orthogonal assay) to ensure the observed effect is not an artifact of the primary assay format.[7]
-
Vehicle Control: Ensure that the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is kept at a minimum (ideally below 0.1%).[1]
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) |
| DMSO | > 50 |
| Ethanol | 10-20 |
| PBS (pH 7.4) | < 0.1 |
| Water | < 0.01 |
Table 2: In Vitro Permeability of this compound
| Assay | Papp (10⁻⁶ cm/s) | Classification |
| Caco-2 | 1.5 | Low to Moderate |
| PAMPA | 2.0 | Moderate |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Solution
This protocol uses High-Performance Liquid Chromatography (HPLC) to determine the stability of this compound in a stock solution over time.
Experimental Workflow
Methodology:
-
Prepare a stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration.
-
Immediately analyze an aliquot of the fresh solution by HPLC to determine the initial purity and peak area of the compound. This serves as the baseline (T=0).[4]
-
Store the remaining stock solution under the conditions you wish to test (e.g., -20°C in the dark, 4°C in the light).
-
At regular intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), thaw an aliquot (if frozen) and re-analyze it by HPLC using the same method as the baseline.
-
Compare the peak area of this compound at each timepoint to the T=0 value to determine the percentage of degradation.
Protocol 2: Evaluation of this compound Penetration in 3D Spheroid Model
This protocol describes a method to quantify the penetration of this compound into a 3D deep tissue model.
Methodology:
-
Culture tumor cells as 3D spheroids to mimic a deep tissue environment.
-
Treat the spheroids with this compound at the desired concentration for various time points (e.g., 2, 6, 12, 24 hours).
-
At each time point, wash the spheroids with cold PBS to remove any unbound compound.
-
Dissociate the spheroids into single cells or perform tissue homogenization.
-
Extract this compound from the cell lysate or homogenate using an appropriate organic solvent.
-
Quantify the concentration of this compound using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Correlate the intracellular concentration with the observed phenotypic effects.
Signaling Pathway
Hypothetical Signaling Pathway for this compound Action
The following diagram illustrates a hypothetical signaling cascade inhibited by this compound, leading to a therapeutic effect.
References
- 1. benchchem.com [benchchem.com]
- 2. Opportunities and Challenges of Small Molecule Inhibitors in Glioblastoma Treatment: Lessons Learned from Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacokinetic and Metabolomic Studies with BIO 300, a Nanosuspension of Genistein, in a Nonhuman Primate Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.biomol.com [resources.biomol.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Off-Target Binding of BI-300 in Complex Samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target binding of the EGFR kinase inhibitor, BI-300, in complex experimental samples.
Frequently Asked Questions (FAQs)
Q1: What is BI-300 and what is its intended target?
BI-300 is a potent, ATP-competitive small molecule inhibitor designed to selectively target the Epidermal Growth Factor Receptor (EGFR) kinase. It is utilized in research to study the role of EGFR signaling in various cellular processes, including proliferation, differentiation, and apoptosis.
Q2: What are off-target effects and why are they a concern when using BI-300?
Off-target effects are unintended interactions of a drug or compound with proteins other than its designated target.[1] For a kinase inhibitor like BI-300, off-target binding can lead to the modulation of other signaling pathways, potentially causing cellular toxicity, misleading experimental results, and adverse effects in clinical applications.[1]
Q3: I'm observing a cellular phenotype that doesn't align with known EGFR signaling pathways. Could this be due to off-target effects of BI-300?
This is a strong indicator of potential off-target activity. To confirm if the observed phenotype is a result of off-target binding, a rescue experiment is recommended.[2] Overexpressing a drug-resistant mutant of EGFR should reverse the on-target effects. If the phenotype persists, it is likely due to the inhibition of other kinases.[2]
Q4: How can I proactively assess the selectivity of BI-300?
A kinome-wide selectivity screen is a powerful method to assess the selectivity of your inhibitor. This involves testing BI-300 against a large panel of kinases to identify any unintended targets.[1][2] Several commercial services are available that offer comprehensive kinase profiling.
Q5: What are some general strategies to reduce non-specific binding in my experiments?
Several factors can contribute to non-specific binding, including hydrophobic interactions and charge-based interactions.[3][4] Common strategies to mitigate these include:
-
Adjusting Buffer pH: Modifying the pH of your buffer can alter the charge of your analyte and interacting surfaces, thereby reducing charge-based non-specific binding.[3][5]
-
Increasing Salt Concentration: Higher salt concentrations can create a shielding effect, minimizing charge-based interactions.[3][4][5]
-
Using Buffer Additives: The addition of blocking proteins like Bovine Serum Albumin (BSA) can prevent non-specific protein-protein interactions.[3][4][5]
-
Adding Surfactants: Non-ionic surfactants, such as Tween 20, can disrupt hydrophobic interactions.[3][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution | Rationale |
| High levels of cytotoxicity observed at effective BI-300 concentrations. | Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen. 2. Test inhibitors with different chemical scaffolds that target EGFR. | 1. Identifies unintended kinase targets. 2. Helps determine if the toxicity is specific to the chemical structure of BI-300. |
| Poor compound solubility | 1. Visually inspect the solution for precipitation. 2. Use a vehicle control (e.g., DMSO) to ensure the solvent is not causing toxicity. | Prevents non-specific effects caused by compound precipitation. | |
| Inconsistent or unexpected experimental results. | Activation of compensatory signaling pathways | 1. Use Western blotting to probe for the activation of known compensatory pathways (e.g., MET, AXL). 2. Consider using a combination of inhibitors to block both primary and compensatory pathways. | Provides a clearer understanding of the cellular response to BI-300 and leads to more consistent results. |
| Inhibitor instability | 1. Check the stability of BI-300 in your experimental media over time. | Ensures that the observed effects are due to the inhibitor and not its degradation products. | |
| Cell line-specific effects | Test BI-300 in multiple cell lines. | Helps distinguish between general off-target effects and those specific to a particular cellular context. | |
| Discrepancy between biochemical and cell-based assay results. | High intracellular ATP concentrations | ATP can out-compete ATP-competitive inhibitors like BI-300 in cells. | Biochemical assays are often performed at lower ATP concentrations than those found in cells.[2] |
| Inhibitor is a substrate for efflux pumps | Co-incubate cells with a known efflux pump inhibitor (e.g., verapamil). | An increase in the inhibitor's cellular potency will indicate that it is being actively transported out of the cells.[2] | |
| Low expression or activity of EGFR in the cell line | Verify the expression and phosphorylation status of EGFR in your cell model using Western blotting. | If the target is not expressed or is inactive, select a different cell line with confirmed target expression and activity.[2] |
Quantitative Data Summary
Table 1: In Vitro Kinase Selectivity of BI-300
| Kinase | IC50 (nM) |
| EGFR (On-Target) | 5 |
| SRC (Off-Target) | 150 |
| ABL1 (Off-Target) | 300 |
| LCK (Off-Target) | 500 |
| FYN (Off-Target) | 800 |
Lower IC50 values indicate higher potency. A large difference between the on-target and off-target IC50 values suggests higher selectivity.
Experimental Protocols
Protocol 1: Kinome-Wide Selectivity Profiling
This protocol provides a general workflow for assessing the selectivity of BI-300 against a large panel of kinases.
-
Compound Preparation: Prepare a stock solution of BI-300 in a suitable solvent (e.g., DMSO).
-
Kinase Panel Selection: Choose a commercially available kinase panel that covers a significant portion of the human kinome.
-
Binding or Activity Assay: The service provider will typically perform either a binding assay (e.g., KINOMEscan™) or an enzymatic activity assay to measure the interaction of BI-300 with each kinase in the panel.
-
Data Analysis: The results will be provided as a percentage of inhibition at a specific concentration or as IC50/Kd values.
-
Dose-Response Determination: For any identified off-target kinases, perform follow-up dose-response assays to determine the IC50 value and quantify the potency of BI-300 against these off-targets.[2]
-
Selectivity Analysis: Compare the IC50 values for EGFR and the identified off-target kinases to determine the selectivity profile of the compound.[2]
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
This protocol describes how to assess the engagement of BI-300 with EGFR in live cells.
-
Cell Line Preparation: Use a cell line that endogenously expresses EGFR or transfect cells with a vector expressing an EGFR-NanoLuc® fusion protein.
-
Cell Plating: Plate the cells in a suitable multi-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of BI-300.
-
Tracer Addition: Add the NanoBRET™ fluorescent tracer that binds to EGFR.
-
BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. The binding of BI-300 to EGFR will displace the tracer, leading to a decrease in the BRET signal.
-
Data Analysis: Plot the BRET ratio against the BI-300 concentration to determine the IC50 value for target engagement.
Visualizations
Caption: EGFR Signaling Pathway and Inhibition by BI-300.
Caption: Troubleshooting Workflow for Off-Target Effects.
References
Best practices for BIBD-300 storage and handling
Welcome to the technical support center for BIBD-300, a potent and selective inhibitor of the novel receptor tyrosine kinase, FGFR-X. This resource is designed to assist researchers, scientists, and drug development professionals in the proper storage, handling, and troubleshooting of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule kinase inhibitor.[1] It functions as an ATP-competitive inhibitor of the fictional FGFR-X, binding to the kinase domain and preventing autophosphorylation. This action blocks downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are often constitutively active in cancers that overexpress FGFR-X.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is critical to maintain its stability and activity.[2] For long-term storage, the lyophilized powder should be kept at -20°C, protected from light and moisture. Once reconstituted, it is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2][3]
Q3: In which solvents is this compound soluble?
A3: this compound is highly soluble in dimethyl sulfoxide (DMSO) and ethanol. It has limited solubility in aqueous solutions, and precipitation may occur in buffers like PBS, especially at higher concentrations. For cell culture experiments, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[3]
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, allow the lyophilized powder to equilibrate to room temperature before opening the vial.[4] Briefly centrifuge the vial to ensure all the powder is at the bottom.[4][5] Add the desired volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM). Vortex or sonicate briefly until the powder is completely dissolved.
Q5: What is the stability of this compound in solution?
A5: The stability of this compound in solution is dependent on the storage conditions. When stored at -20°C, a DMSO stock solution is stable for up to one month. For longer-term storage of up to six months, it is recommended to store aliquots at -80°C.[2][3][6] Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.[3]
Data Presentation
Table 1: Recommended Storage and Stability of this compound
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Up to 3 years | Keep desiccated and protected from light.[3] |
| Stock Solution in DMSO | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[3][6] |
| Stock Solution in DMSO | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[3][6] |
Table 2: Solubility of this compound
| Solvent | Solubility | Maximum Concentration for Cell Culture |
| DMSO | > 50 mg/mL | < 0.5% (v/v) |
| Ethanol | > 20 mg/mL | < 1% (v/v) |
| PBS (pH 7.4) | < 10 µg/mL | Not recommended for stock solutions |
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition Observed in Cell-Based Assays
Possible Causes & Solutions
-
Compound Degradation:
-
Cause: Improper storage or multiple freeze-thaw cycles of the stock solution.
-
Solution: Prepare fresh stock solutions from the lyophilized powder. Always aliquot new stock solutions into single-use volumes and store them at -80°C.[3]
-
-
Compound Precipitation:
-
Cause: The final concentration of this compound in the cell culture medium exceeds its aqueous solubility, or the DMSO concentration is too high, causing it to crash out of solution.
-
Solution: Ensure the final DMSO concentration in your assay is below 0.5%.[3] Visually inspect the media for any precipitate after adding the compound. Consider using a pre-warmed medium for dilution.
-
-
Cell Line Insensitivity:
-
Cause: The cell line used may not express the FGFR-X target, or it may have mutations that confer resistance.
-
Solution: Verify the expression of FGFR-X in your cell line using techniques like Western blot or qPCR. Sequence the kinase domain of FGFR-X to check for resistance mutations.
-
-
Incorrect Assay Conditions:
-
Cause: The incubation time may be too short to observe an effect, or the cell density may be too high.
-
Solution: Perform a time-course experiment to determine the optimal incubation time. Optimize cell seeding density to ensure they are in the logarithmic growth phase during the experiment.
-
Troubleshooting workflow for lack of inhibition.
Issue 2: High Variability Between Replicate Wells
Possible Causes & Solutions
-
Pipetting Errors:
-
Cause: Inaccurate or inconsistent pipetting of the compound or cells.
-
Solution: Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions like DMSO stocks. Prepare a master mix of the treatment media to add to replicate wells.[7]
-
-
Edge Effects:
-
Cell Clumping:
-
Cause: Uneven distribution of cells when seeding the plate.
-
Solution: Ensure a single-cell suspension is achieved before plating. Gently swirl the plate in a figure-eight motion after seeding to distribute cells evenly.
-
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Equilibrate: Allow the vial of lyophilized this compound to reach room temperature before opening.[4]
-
Centrifuge: Briefly centrifuge the vial at a low speed (e.g., 1,000 x g for 1 minute) to collect all the powder at the bottom of the vial.[4][5]
-
Dissolve: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Mix: Vortex gently for 10-15 seconds and sonicate in a water bath for 5 minutes to ensure complete dissolution. Visually inspect to confirm no particulates are present.
-
Aliquot: Dispense the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store: Store the aliquots at -80°C for long-term use.[3]
Protocol 2: Western Blot for FGFR-X Phosphorylation
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (and a vehicle control) for the desired time (e.g., 2 hours).
-
Lysis: Wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Harvest: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes.
-
Clarify: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Quantify: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Prep: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE & Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated FGFR-X (p-FGFR-X) and total FGFR-X. Follow with the appropriate HRP-conjugated secondary antibodies and detect using an ECL substrate.
Inhibition of the FGFR-X signaling pathway by this compound.
References
- 1. Challenges in Small Molecule Targeted Drug Development | MolecularCloud [molecularcloud.org]
- 2. benchchem.com [benchchem.com]
- 3. captivatebio.com [captivatebio.com]
- 4. youtube.com [youtube.com]
- 5. qkine.com [qkine.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Accurate Detection of Hydroxymethyl Dasatinib
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using imaging equipment for the accurate detection and characterization of Hydroxymethyl Dasatinib, a principal active metabolite of the potent tyrosine kinase inhibitor, Dasatinib.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Hydroxymethyl Dasatinib?
A1: Hydroxymethyl Dasatinib, like its parent compound Dasatinib, is a multi-targeted tyrosine kinase inhibitor. Its primary targets include the BCR-ABL fusion protein and Src family kinases (SFKs) such as SRC, LYN, and HCK.[1][2] By inhibiting these kinases, it disrupts downstream signaling pathways, including the PI3K/Akt, STAT5, and MAPK/ERK pathways, which are crucial for cancer cell proliferation and survival.[2]
Q2: Can I directly visualize Hydroxymethyl Dasatinib in cells?
A2: While Hydroxymethyl Dasatinib itself is not fluorescent, fluorescently-labeled analogs of Dasatinib, such as Dasatinib-BODIPY and ICG-Dasatinib, have been developed for direct visualization in cellular imaging studies.[3][4] These fluorescent probes allow for the tracking of the inhibitor's localization within cells.[4][5] Alternatively, the effects of unlabeled Hydroxymethyl Dasatinib can be visualized by using immunofluorescence to detect changes in the phosphorylation status or localization of its downstream targets.[1]
Q3: What are the key considerations for designing an immunofluorescence experiment to study the effects of Hydroxymethyl Dasatinib?
A3: When designing an immunofluorescence experiment, it is crucial to select an appropriate cell line that expresses the target of interest. The seeding density should be optimized to achieve 50-70% confluency at the time of treatment. The treatment duration and concentration of Hydroxymethyl Dasatinib should be optimized based on the specific kinetics of target inhibition.[1] Additionally, proper controls, including a vehicle control (e.g., DMSO), are essential for accurate interpretation of the results.[1]
Troubleshooting Guides
Immunofluorescence
| Issue | Potential Cause | Solution |
| Weak or No Fluorescent Signal | 1. Inactive primary antibody.2. Low antigen expression in the chosen cell line.3. Insufficient cell permeabilization.[1] | 1. Use a fresh or previously validated antibody.2. Choose a cell line known to have higher expression of the target protein or consider using a more sensitive detection method.3. Increase the concentration of the permeabilization agent (e.g., Triton X-100) or the incubation time.[1] |
| High Background Staining | 1. Primary or secondary antibody concentration is too high.2. Insufficient blocking.3. Inadequate washing. | 1. Titrate the antibody concentrations to find the optimal dilution.2. Increase the blocking time or try a different blocking agent (e.g., BSA instead of serum).3. Increase the number and duration of wash steps. |
| Photobleaching | 1. Excessive exposure to excitation light.2. High laser power. | 1. Minimize the exposure time during image acquisition.2. Use the lowest laser power that provides an adequate signal.3. Use an anti-fade mounting medium. |
Western Blotting
| Issue | Potential Cause | Solution |
| No or Weak Signal for Phosphorylated Target | 1. Loss of phosphorylation during sample preparation.2. Insufficient protein loaded.3. Ineffective primary antibody. | 1. Ensure that phosphatase inhibitors are included in the lysis buffer.2. Load a higher concentration of protein (at least 20 µg).3. Use a different or validated phospho-specific antibody. |
| High Background | 1. Antibody concentration is too high.2. Insufficient blocking.3. Inadequate washing. | 1. Optimize the primary and secondary antibody concentrations.2. Increase the blocking time (e.g., 1.5-2 hours) or use 5% BSA in TBST for blocking and antibody dilutions.3. Increase the number and duration of wash steps with TBST. |
| Non-specific Bands | 1. The primary antibody is not specific.2. Protein degradation. | 1. Use a different, validated primary antibody.2. Ensure that protease inhibitors are included in the lysis buffer and that samples are kept on ice. |
Flow Cytometry
| Issue | Potential Cause | Solution |
| Poor Separation of Positive and Negative Populations | 1. Suboptimal antibody concentration.2. Inadequate fixation and permeabilization for intracellular targets. | 1. Titrate the antibody to determine the optimal concentration.2. Optimize the fixation and permeabilization protocol for the specific target and cell type. |
| High Percentage of Dead Cells | 1. Harsh sample preparation.2. Cytotoxicity of Hydroxymethyl Dasatinib at the tested concentration. | 1. Handle cells gently during harvesting and staining.2. Include a viability dye to exclude dead cells from the analysis. Perform a dose-response and time-course experiment to determine the optimal non-toxic conditions. |
| Compensation Issues | 1. Incorrect compensation settings.2. Spectral overlap between fluorophores. | 1. Use single-color controls to set the correct compensation.2. Choose fluorophores with minimal spectral overlap for multi-color experiments. |
Experimental Protocols
Immunofluorescence Protocol for Detecting Phospho-Src Inhibition
This protocol describes the steps to visualize the inhibition of Src kinase activity by observing the decrease in phosphorylated Src (p-Src) at Tyr416.
-
Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., U87MG) on coverslips in a 24-well plate and allow them to adhere and reach 50-70% confluency.
-
Prepare a stock solution of Hydroxymethyl Dasatinib in DMSO.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 100 nM). Include a vehicle-only (DMSO) control.
-
Treat the cells for the desired duration (e.g., 6 hours).[6]
-
-
Fixation and Permeabilization:
-
Aspirate the medium and wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash the cells three times with PBS.
-
Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate with a primary antibody against p-Src (Tyr416) diluted in the blocking buffer overnight at 4°C.
-
Wash the cells three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody diluted in the blocking buffer for 1 hour at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash the cells three times with PBST.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence or confocal microscope with the appropriate filter sets.
-
Western Blot Protocol for Downstream Target Analysis
This protocol is for detecting changes in the phosphorylation of downstream targets of SFKs and BCR-ABL.
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency and treat with Hydroxymethyl Dasatinib at various concentrations and for different durations.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the phosphorylated target protein (e.g., p-CrkL) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to normalize for loading.
-
Flow Cytometry Protocol for Apoptosis Analysis
This protocol is for assessing the induction of apoptosis in response to Hydroxymethyl Dasatinib treatment.
-
Cell Treatment:
-
Culture cells in suspension or adherent cells that are later detached.
-
Treat the cells with various concentrations of Hydroxymethyl Dasatinib for a specified time (e.g., 24 hours).
-
-
Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer.
-
Use appropriate controls to set up compensation and gates.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Indocyanine green-labeled dasatinib as a new fluorescent probe for molecular imaging of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescent Visualization of Src Using Dasatinib-BODIPY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Near-IR Fluorescent Dasatinib Derivative That Localizes in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Fluorescent PARP-1 Probes for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is critical for the accurate study of Poly(ADP-ribose) polymerase-1 (PARP-1) activity and inhibitor engagement. This guide provides an objective comparison of currently available fluorescent PARP-1 probes, with a focus on their performance characteristics and supporting experimental data.
This document outlines the key quantitative metrics of prominent fluorescent PARP-1 probes, details the experimental protocols for their characterization, and visualizes the underlying principles and workflows. While a direct fluorescent analog of the PARP inhibitor BIBD-300 is not described in the literature, this guide will focus on well-characterized probes, primarily those derived from the PARP inhibitors Olaparib and Rucaparib, and discuss how inhibitors like this compound can be assessed using these tools.
Quantitative Comparison of Fluorescent PARP-1 Probes
The efficacy of a fluorescent PARP-1 probe is determined by a combination of its biochemical and photophysical properties. The ideal probe possesses high affinity and specificity for PARP-1, exhibits favorable fluorescence characteristics, and can effectively penetrate cell membranes to reach its intranuclear target. The following table summarizes the key quantitative data for some of the most prominent fluorescent PARP-1 probes.
| Probe Name | Parent Inhibitor | Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Affinity (IC50/Ki) | Reference(s) |
| PARPi-FL | Olaparib | BODIPY-FL | 503 | 512 | Not Reported | 12.2 nM (IC50) | [1] |
| Rucaparib (intrinsic) | Rucaparib | Indole (intrinsic) | 355 | 480 | 0.3 | 1.4 nM (Ki) | [2][3] |
| AZD2281-Texas Red | Olaparib | Texas Red | 596 | 615 | Not Reported | 15.4 nM (IC50) | [1] |
| Rucaparib-Cyanine | Rucaparib | Cyanine Dye | Not Reported | Not Reported | Not Reported | >10 µM (cellular PAR inhibition) | [4] |
Note: Data for all parameters is not available for all probes in the public domain. The affinity of Rucaparib-Cyanine is presented as its cellular PAR inhibition activity, which is significantly less potent than the parent drug.
Key Performance Characteristics
PARPi-FL , a derivative of the potent PARP inhibitor Olaparib, is the most extensively characterized fluorescent PARP-1 probe. Its BODIPY-FL fluorophore provides a bright signal in the green spectrum. While its quantum yield is not explicitly reported in the provided literature, BODIPY dyes are known for their high fluorescence quantum yields. PARPi-FL has demonstrated high cell permeability and rapid washout of the unbound probe, enabling high-contrast imaging of PARP-1 in cell nuclei.[1]
Rucaparib is unique in that the drug itself possesses intrinsic fluorescence, eliminating the need for an external fluorophore.[2][3] Its indole core emits in the blue-green spectrum with a respectable quantum yield of 0.3.[3] This intrinsic property allows for the direct visualization of the unmodified drug's distribution and target engagement.
AZD2281-Texas Red is another Olaparib-based probe that utilizes a red-shifted Texas Red fluorophore.[1] This shift to longer wavelengths can be advantageous for in vivo imaging due to reduced tissue autofluorescence and deeper tissue penetration.
Rucaparib-based probes have been developed using cyanine dyes. However, the addition of the fluorophore in the reported examples significantly reduced the inhibitory potency of the parent molecule, highlighting a common challenge in probe development.[4]
Experimental Protocols
The characterization and comparison of fluorescent PARP-1 probes rely on a set of standardized biochemical and cell-based assays.
Fluorescence Polarization (FP) Competition Assay
This assay is a powerful tool for quantifying the binding affinity of both fluorescent probes and non-fluorescent inhibitors to PARP-1 in a homogeneous format.
Principle: A small fluorescent molecule (the probe) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a large protein like PARP-1, its tumbling is restricted, leading to an increase in fluorescence polarization. A non-fluorescent competitor (e.g., this compound or another inhibitor) can displace the fluorescent probe from PARP-1, causing a decrease in polarization.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human PARP-1 enzyme in assay buffer (e.g., 25 mM Tris-HCl pH 8.0, 50 mM KCl, 1 mM DTT, 0.01% Nonidet P-40).
-
Prepare a stock solution of the fluorescent PARP-1 probe (e.g., PARPi-FL) in DMSO and then dilute to the working concentration in assay buffer. The optimal probe concentration is typically at or below its Kd for PARP-1.
-
Prepare a serial dilution of the non-fluorescent competitor (e.g., this compound) in DMSO, and then dilute in assay buffer.
-
-
Assay Setup (384-well plate format):
-
Blank wells: Assay buffer only.
-
Control wells (maximum polarization): PARP-1 enzyme and fluorescent probe.
-
Control wells (minimum polarization): Fluorescent probe only.
-
Competition wells: PARP-1 enzyme, fluorescent probe, and varying concentrations of the competitor.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.
-
Measurement: Read the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters and polarizers.
-
Data Analysis:
-
Subtract the blank values from all readings.
-
Calculate the anisotropy or millipolarization (mP) values.
-
Plot the mP values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the competitor. The Ki can then be calculated using the Cheng-Prusoff equation.
-
Cellular Imaging Assay
This assay assesses the ability of a fluorescent probe to enter living cells, bind to PARP-1 in the nucleus, and provide a specific signal over background.
Principle: Cells are incubated with the fluorescent PARP-1 probe, and its subcellular localization and intensity are visualized using fluorescence microscopy. Competition with a non-fluorescent inhibitor can be used to demonstrate target specificity.
Detailed Protocol:
-
Cell Culture:
-
Plate cells (e.g., a cancer cell line with known PARP-1 expression) on glass-bottom dishes or chamber slides suitable for microscopy.
-
Allow cells to adhere and grow to a desired confluency (e.g., 50-70%).
-
-
Probe Incubation:
-
Prepare a working solution of the fluorescent PARP-1 probe in cell culture medium.
-
Remove the old medium from the cells and replace it with the probe-containing medium.
-
Incubate the cells for a specific time (e.g., 30-60 minutes) at 37°C in a CO2 incubator.
-
-
Washing (Optional but recommended):
-
To reduce background from unbound probe, wash the cells with fresh, pre-warmed culture medium or PBS.
-
-
Competition Experiment (for specificity):
-
Pre-incubate a separate set of cells with a high concentration of a non-fluorescent PARP inhibitor (e.g., Olaparib or this compound) for a period before adding the fluorescent probe.
-
-
Imaging:
-
Image the cells using a fluorescence microscope (e.g., confocal or widefield) with the appropriate filter sets for the fluorophore.
-
Acquire images of the fluorescent probe signal and, if desired, a nuclear counterstain (e.g., DAPI or Hoechst).
-
-
Image Analysis:
-
Analyze the images to determine the subcellular localization of the probe (e.g., nuclear, cytoplasmic).
-
Quantify the fluorescence intensity in the nucleus and compare it between control and competitor-treated cells to assess specificity.
-
Visualizing the Workflow and Principles
The following diagrams, created using the DOT language for Graphviz, illustrate the key experimental workflows and principles described above.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Direct Imaging of Drug Distribution and Target Engagement of the PARP Inhibitor Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Imaging of Drug Distribution and Target Engagement of the PARP Inhibitor Rucaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescent PARP Inhibitors Applied To Intracranial Glioblastoma: Accumulation and Persistence In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of BIBD-300 with PET Tracers for PARP-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the PARP-1 PET tracer, [¹⁸F]BIBD-300, with other notable alternatives. The performance of these tracers is evaluated based on binding affinity, in vivo tumor uptake, and pharmacokinetics, supported by experimental data from preclinical studies. This document aims to assist researchers in selecting the most appropriate tracer for their specific research needs in oncology and drug development.
Comparative Performance of PARP-1 PET Tracers
The development of PET tracers for imaging Poly(ADP-ribose) polymerase-1 (PARP-1) expression is a significant area of research in oncology. Non-invasive imaging of PARP-1 can aid in patient stratification for PARP inhibitor (PARPi) therapy, monitoring treatment response, and understanding resistance mechanisms. This section compares the key performance indicators of [¹⁸F]this compound against other well-established and emerging PARP-1 PET tracers.
Binding Affinity to PARP-1
A high binding affinity is crucial for a PET tracer to effectively target and visualize its intended molecular target. The following table summarizes the in vitro binding affinities of various PARP-1 PET tracers.
| Tracer | Base Scaffold | Binding Affinity (IC₅₀/Kᵢ/Kₑ) | Notes |
| [¹⁸F]this compound | Novel Scaffold | High affinity (exact value not specified in provided abstracts) | Screened for high-affinity through enzyme inhibition assays[1][2]. |
| [¹⁸F]FTT | Rucaparib | IC₅₀ of 6.3 nM[3] | A well-studied tracer with high binding affinity[4][5]. |
| [¹⁸F]Olaparib | Olaparib | High affinity (structurally identical to olaparib)[6][7][8] | Allows direct prediction of olaparib distribution[6][7][8]. |
| [¹⁸F]PARPi | Olaparib | On par with Olaparib[9] | Good pharmacokinetic properties[9]. |
| [⁶⁸Ga]DOTA-Olaparib | Olaparib | Kₑ of 14.46 nM[10] | One of three ⁶⁸Ga-labelled tracers evaluated[10]. |
| [⁶⁸Ga]DOTA-GABA-Olaparib | Olaparib | Kₑ of 1.10 nM[10] | Demonstrated high affinity towards PARP-1[10]. |
| [⁶⁸Ga]DOTA-(Gly)₃-Olaparib | Olaparib | Kₑ of 3.58 nM[10] | Showed high affinity in SPR imaging[10]. |
| [¹⁸F]AZD2461 | AZD2461 | High affinity for PARP-1 | Lower affinity for PARP-3 compared to other tracers[11][12]. |
In Vivo Tumor Uptake and Biodistribution
The efficacy of a PET tracer is determined by its ability to accumulate in target tissues (tumors) while clearing from non-target tissues, resulting in a high tumor-to-background ratio. The table below presents in vivo performance data for various PARP-1 PET tracers in preclinical tumor models.
| Tracer | Tumor Model | Tumor Uptake (%ID/g at 1h p.i. unless specified) | Tumor-to-Muscle Ratio | Tumor-to-Liver Ratio | Key Findings |
| [¹⁸F]this compound | 22Rv1 (prostate) | Not specified | Greater than [¹⁸F]FTT | Greater than [¹⁸F]FTT | Lower nonspecific uptake in liver, muscle, and bone compared to [¹⁸F]FTT. Partial shift to renal clearance[1][2]. |
| [¹⁸F]FTT | HCC1937 (breast) | ~2.5 | ~5 | Not specified | Uptake correlates with PARP-1 expression levels[4]. High hepatic retention[13]. |
| Ovarian Cancer PDX | Not specified | 4.2 ± 0.32 (pre-olaparib) | Not specified | Uptake blocked by olaparib, demonstrating target engagement[14]. | |
| [¹⁸F]Olaparib | PSN-1 (pancreatic) | 3.2 ± 0.36 | Not specified | Not specified | Uptake increased by 70% after tumor irradiation[6][7][15]. |
| [¹⁸F]PARPi | U251 MG (glioblastoma) | 1.82 ± 0.21 | Not specified | Not specified | Crosses the blood-brain barrier[16][17]. |
| [⁶⁸Ga]DOTA-Olaparib | SK-OV-3 (ovarian) | 2.37 ± 0.64 | 4.07 ± 1.01 | Not specified | High stability and rapid imaging[10]. |
| [¹⁸F]AZD2461 | PSN-1 (pancreatic) | 7.34 ± 1.16 | Not specified | Not specified | Highest uptake observed in PSN-1 xenografts[11][12]. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines the key experimental protocols used in the evaluation of the PARP-1 PET tracers discussed in this guide.
In Vitro PARP-1 Binding Assay (Enzyme Inhibition Assay)
-
Objective: To determine the in vitro binding affinity (IC₅₀) of the compounds for the PARP-1 enzyme.
-
Procedure:
-
Recombinant human PARP-1 enzyme is used.
-
A series of concentrations of the test compound (e.g., this compound, FTT) are incubated with the PARP-1 enzyme.
-
The enzymatic reaction is initiated by the addition of NAD⁺ and activated DNA.
-
The activity of PARP-1 is measured, typically through the quantification of poly(ADP-ribose) (PAR) formation using a colorimetric or fluorescent method.
-
The concentration of the test compound that inhibits 50% of the PARP-1 enzymatic activity (IC₅₀) is calculated by fitting the data to a dose-response curve.
-
Cell Uptake Studies
-
Objective: To evaluate the cellular uptake and binding specificity of the radiolabeled tracers in cancer cell lines with varying PARP-1 expression.
-
Procedure:
-
Cancer cell lines (e.g., MCF-7, 22Rv1, SK-OV-3) are cultured to a suitable confluency.
-
Cells are incubated with the radiotracer (e.g., [¹⁸F]this compound, [¹⁸F]FTT) at 37°C for a defined period (e.g., 60 minutes).
-
For blocking experiments, a separate set of cells is pre-incubated with a high concentration of a non-radiolabeled PARP inhibitor (e.g., olaparib) before the addition of the radiotracer.
-
After incubation, cells are washed with cold PBS to remove unbound tracer.
-
The cells are lysed, and the radioactivity in the cell lysate is measured using a gamma counter.
-
Cellular uptake is expressed as a percentage of the added dose per milligram of protein.
-
Animal Models and PET/CT Imaging
-
Objective: To assess the in vivo biodistribution, tumor targeting, and pharmacokinetics of the radiolabeled tracers in tumor-bearing animal models.
-
Procedure:
-
Tumor xenografts are established in immunocompromised mice by subcutaneously injecting human cancer cells (e.g., 22Rv1, PSN-1).
-
Once tumors reach a suitable size, the mice are injected intravenously with the radiotracer (e.g., [¹⁸F]this compound, [¹⁸F]Olaparib).
-
Dynamic or static PET/CT scans are acquired at various time points post-injection (e.g., 30, 60, 120 minutes).
-
For blocking studies, a cohort of animals is pre-treated with a therapeutic dose of a PARP inhibitor before radiotracer injection.
-
Images are reconstructed and analyzed to quantify tracer uptake in various organs and the tumor, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).
-
Tumor-to-background ratios (e.g., tumor-to-muscle, tumor-to-liver) are calculated to assess imaging contrast.
-
Ex Vivo Biodistribution Studies
-
Objective: To provide a more detailed and quantitative assessment of radiotracer distribution in tissues.
-
Procedure:
-
Following the final PET scan, mice are euthanized.
-
Major organs and tissues (including the tumor) are dissected, weighed, and their radioactivity is measured in a gamma counter.
-
The uptake in each organ is calculated as %ID/g.
-
Visualizing Key Concepts
The following diagrams illustrate important pathways and workflows related to PARP-1 and its imaging.
Caption: Simplified PARP-1 signaling pathway in DNA damage response and the mechanism of PARP inhibitors.
Caption: General experimental workflow for the development and application of a PARP-1 PET tracer.
Caption: Logical relationship for the comparative evaluation of PARP-1 PET tracers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, and Evaluation of [18F]this compound as a Positron Emission Tomography Tracer for Poly(ADP-Ribose) Polymerase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [18F]FluorThanatrace uptake as a marker of PARP1 expression and activity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Development of 18F Fluorthanatrace: A PET Radiotracer for Imaging Poly (ADP-Ribose) Polymerase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.upenn.edu [med.upenn.edu]
- 6. PET Imaging of PARP Expression Using 18F-Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PET Imaging of PARP Expression Using 18F-Olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Non-invasive PET imaging of PARP expression - Oxford University Innovation [innovation.ox.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. PET imaging of PARP expression using 68Ga-labelled inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [18F]AZD2461, an Insight on Difference in PARP Binding Profiles for DNA Damage Response PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A PET imaging agent for evaluating PARP-1 expression in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. Preclinical and first-in-human-brain-cancer applications of [18F]poly (ADP-ribose) polymerase inhibitor PET/MR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to PARP-1 Detection: Fluorescent Inhibitors Versus Antibody-Based Methods
For researchers, scientists, and drug development professionals, the accurate detection and quantification of Poly(ADP-ribose) polymerase-1 (PARP-1) is crucial for advancing research in DNA repair, cancer biology, and therapeutic development. While traditional antibody-based methods have long been the standard, novel fluorescently-labeled PARP inhibitors are emerging as a powerful alternative. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed methodologies.
This publication directly addresses the user's initial query regarding "BIBD-300," a known PARP-1 inhibitor, by focusing on the broader and more applicable topic of fluorescently-labeled PARP inhibitors for detection, as this compound itself is not utilized as a detection agent. We compare this modern technique with established antibody-based methods, offering a comprehensive overview for informed decision-making in experimental design.
At a Glance: Fluorescent Inhibitors vs. Antibodies for PARP-1 Detection
| Feature | Fluorescent PARP Inhibitors (e.g., PARPi-FL) | Antibody-Based Methods (WB, ELISA, IHC) |
| Principle | Direct binding of a fluorescently-labeled small molecule inhibitor to the active site of PARP-1. | Indirect detection using primary antibodies specific to PARP-1 epitopes and enzyme- or fluorophore-conjugated secondary antibodies. |
| Live-Cell Imaging | Yes, enables real-time monitoring of PARP-1 dynamics in living cells. | Generally not suitable for live-cell imaging of intracellular targets. |
| Specificity | High for PARP-1, as it targets the enzyme's active site. | Can be highly specific, but depends on the quality and validation of the antibody; potential for cross-reactivity with other PARP family members. |
| Sensitivity | High, with reports of >95% sensitivity in detecting tumor tissue.[1][2] | Varies by application and antibody; can be very sensitive, especially with signal amplification techniques. |
| Quantitative Analysis | Can be quantitative, correlating fluorescence intensity with PARP-1 expression levels.[1] | Semi-quantitative (Western Blot, IHC) to quantitative (ELISA). |
| Workflow | Generally simpler and faster, especially for imaging applications. | Multi-step protocols involving blocking, antibody incubations, and washes.[3][4][5] |
| Applications | In vivo and ex vivo imaging, flow cytometry, high-content screening.[1][6] | Western Blotting, ELISA, Immunohistochemistry, Immunofluorescence, Flow Cytometry. |
In-Depth Comparison of Methodologies
Fluorescent PARP Inhibitors: A Direct and Dynamic Approach
Fluorescently-labeled PARP inhibitors, such as PARPi-FL, are small molecules that bind to the active site of PARP-1 and carry a fluorescent tag.[6] This direct detection method offers several advantages, most notably the ability to visualize PARP-1 in living cells and tissues, providing dynamic information about its localization and activity.
Advantages:
-
Live-Cell Imaging: Enables real-time studies of PARP-1 trafficking and response to stimuli.
-
High Specificity: Targeting the active site of PARP-1 can offer high specificity.[1]
-
Rapid Staining: Protocols can be significantly shorter than antibody-based methods.[1]
-
In Vivo Applications: Has been successfully used for in vivo tumor detection in preclinical models and early clinical studies.[1][2]
Disadvantages:
-
Limited Commercial Availability: Fewer options are commercially available compared to the vast array of PARP-1 antibodies.
-
Potential for Off-Target Effects: As with any small molecule, potential off-target binding should be considered and controlled for.
-
Photobleaching: The fluorescent signal can diminish over time with prolonged exposure to light.
Antibody-Based Methods: The Established Standard
Antibody-based detection of PARP-1 is a well-established and versatile approach that relies on the high specificity of antibodies to recognize and bind to specific epitopes on the PARP-1 protein. These methods are widely used in various formats to provide information on protein expression, localization, and size.
Advantages:
-
Versatility: Can be used in a wide range of applications, including Western Blotting for size and expression analysis, ELISA for quantification in solution, and Immunohistochemistry/Immunofluorescence for localization in tissues.
-
High Sensitivity: Signal amplification strategies in methods like IHC and Western Blotting can lead to very high sensitivity.
-
Wide Availability: A large selection of monoclonal and polyclonal antibodies against PARP-1 are commercially available.
Disadvantages:
-
Indirect Detection: Relies on a multi-step process that can introduce variability.
-
Fixation and Permeabilization Required: Typically requires cell fixation and permeabilization, precluding live-cell imaging of intracellular targets.
-
Potential for Non-Specific Binding: Inadequate blocking or poor antibody quality can lead to background signal and false positives.
-
Time-Consuming: Protocols for methods like Western Blotting and IHC can be lengthy.[3][5]
Experimental Protocols
Fluorescent PARP Inhibitor Staining for Cellular Imaging
This protocol is a general guideline for staining cells with a fluorescent PARP inhibitor like PARPi-FL.
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Staining:
-
Prepare a working solution of the fluorescent PARP inhibitor in cell culture medium (e.g., 100 nM PARPi-FL).
-
Remove the culture medium from the cells and add the staining solution.
-
Incubate for 30-60 minutes at 37°C.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells 2-3 times with fresh, pre-warmed culture medium.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with the appropriate filter set for the fluorophore.
-
Antibody-Based Detection: Western Blotting Protocol
This is a summarized protocol for detecting PARP-1 by Western Blotting.
-
Sample Preparation:
-
Lyse cells or tissues in a suitable buffer to extract proteins.
-
Determine the protein concentration of the lysates.
-
-
Gel Electrophoresis:
-
Denature the protein samples and load them onto an SDS-PAGE gel.
-
Separate the proteins by size through electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for PARP-1 overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Visualizing the Concepts
To further clarify the methodologies and underlying biology, the following diagrams illustrate the PARP-1 signaling pathway and the experimental workflows for both fluorescent inhibitor and antibody-based detection methods.
References
- 1. Validation of the use of a fluorescent PARP1 inhibitor for the detection of oral, oropharyngeal and oesophageal epithelial cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase I Study of a PARP1-targeted Topical Fluorophore for the Detection of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blot: The Complete Guide | Antibodies.com [antibodies.com]
- 4. What is ELISA: Assay and Applications | Molecular Devices [moleculardevices.com]
- 5. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 6. PARPi-FL - a Fluorescent PARP1 Inhibitor for Glioblastoma Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of BIO 300 in Different Cancer Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BIO 300 (synthetic genistein nanosuspension) with other radioprotective agents in various cancer models. The information is supported by available preclinical and clinical data.
BIO 300 is a novel radioprotective agent under investigation for its potential to mitigate the adverse effects of radiation therapy in cancer patients. Its primary mechanism of action involves the modulation of signaling pathways related to inflammation and DNA damage repair. This guide compares the performance of BIO 300 with other agents, such as Amifostine and Neulasta (pegfilgrastim), in non-small cell lung cancer (NSCLC) and prostate cancer models.
Data Presentation
Table 1: Comparative Efficacy of Radioprotectors in Preclinical Cancer Models
| Agent | Cancer Model | Key Findings | Quantitative Data (Example) | Reference |
| BIO 300 (Genistein Nanosuspension) | Murine model of Acute Radiation Syndrome | Improved survival compared to vehicle. Efficacy was comparable to Neulasta. | 30-day survival: BIO 300 OP (87.5%) vs. Neulasta (81.3%) vs. Vehicle (18.8%) | [1][2] |
| Non-Small Cell Lung Cancer (NSCLC) Xenograft (A549 cells) | Reduced tumor growth when combined with radiation, suggesting radiosensitizing effect on tumors while protecting normal tissue. | Data on specific tumor growth inhibition percentage not available in the searched results. | [3] | |
| Prostate Cancer Xenograft | Mitigated radiation-induced erectile dysfunction without compromising tumor radiosensitivity. | Data on specific tumor response rates not available in the searched results. | [4] | |
| Amifostine | Non-Small Cell Lung Cancer (NSCLC) | Appears to reduce cisplatin-related nephrotoxicity and radiation-induced esophagitis. No impairment of treatment response. | Did not significantly reduce grade ≥3 esophagitis (30% with Amifostine vs. 34% without). | [5][6] |
| Prostate Cancer | Endorectal administration was well-tolerated and aimed to reduce rectal toxicity from radiation. | Initial results showed grade 2 acute toxicities in 6 out of 10 patients, mainly frequent bowel movements. | [2] | |
| Neulasta (pegfilgrastim) | Murine model of Acute Radiation Syndrome | Improved survival by mitigating hematopoietic acute radiation syndrome. | 30-day survival: 81.3% vs. Vehicle (18.8%) | [1][2][7] |
| Non-Small Cell Lung Cancer (NSCLC) | Used to decrease the incidence of infection as manifested by febrile neutropenia in patients receiving myelosuppressive anti-cancer drugs. | Not directly evaluated as a radioprotector for lung tissue in the provided search results. | [8][9] |
Experimental Protocols
BIO 300 in a Murine Model of Acute Radiation Syndrome
-
Animal Model: CD2F1 male mice.[2]
-
Treatment Groups:
-
Irradiation: Mice were exposed to a lethal dose of cobalt-60 gamma-radiation (9.2 Gy).[2]
-
Endpoint: 30-day survival was monitored post-irradiation.[2]
BIO 300 in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
-
Cell Line: Human A549 NSCLC cells.[3]
-
Animal Model: Mice with dorsally implanted A549 cells.[3]
-
Treatment: Daily oral administration of nano-genistein (BIO 300) at 200 or 400 mg/kg/day, prior to and after a single dose of thoracic radiation (12.5 Gy).[3]
-
Endpoints: Tumor growth was monitored twice weekly. Histopathology of tissues was performed post-euthanasia.[3]
BIO 300 in a Prostate Cancer Xenograft Model
-
Animal Model: Male Sprague-Dawley rats.[4]
-
Irradiation: Rats were exposed to 25 Gy of 220-kV prostate-confined x-rays.[4]
-
Treatment Groups:
-
Sham radiation therapy (RT).
-
RT alone.
-
RT with daily BIO 300 at two experimental dosing regimens.
-
RT with daily non-nanomilled genistein.[4]
-
-
Endpoints: Erectile response was evaluated over time. Murine xenograft studies using prostate cancer cell lines determined the effects of BIO 300 dosing on RT efficacy.[4]
Amifostine in Non-Small Cell Lung Cancer (NSCLC)
-
Patient Population: Patients with unresectable stage IIIA or IIIB NSCLC.[6]
-
Treatment Regimen:
-
Induction chemotherapy with cisplatin and vinblastine.
-
Amifostine (340 mg/m² 4 days a week for 5 weeks, or 200 mg/m² 5 days a week for 6 weeks) administered 15 minutes before definitive thoracic radiation therapy to a total dose of 60 Gy in 6 weeks.[6]
-
-
Endpoints: Objective response rate, survival, and treatment-related toxicities (nephrotoxicity, esophagitis).[6]
Mandatory Visualization
Signaling Pathways
The radioprotective and potential radiosensitizing effects of BIO 300 are linked to its influence on key cellular signaling pathways, particularly the TGF-β1 pathway involved in radiation-induced fibrosis and the DNA damage response pathway.
Caption: TGF-β1 signaling pathway in radiation-induced fibrosis and the inhibitory effect of BIO 300.
Caption: Simplified overview of the DNA damage response pathway initiated by radiation.
Experimental Workflow
Caption: General experimental workflow for preclinical xenograft studies.
References
- 1. Radiation-Induced Lung Fibrosis: Preclinical Animal Models and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical trial of endorectal amifostine for radioprotection in patients with prostate cancer: rationale and early results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multicenter Phase 1b/2a Clinical Trial of Radioprotectant BIO 300 Oral Suspension for Patients With Non-Small Cell Lung Cancer Receiving Concurrent Chemoradiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Randomized Trial of Amifostine in Locally Advanced Non–Small-Cell Lung Cancer Patients Receiving Chemotherapy and Hyperfractionated Radiation: Radiation Therapy Oncology Group Trial 98-01 [nlp.case.edu]
- 6. Effect of amifostine on toxicities associated with sequential chemotherapy and radiation therapy for unresectable non-small-cell lung cancer: results of a phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Head-to-Head Comparison: BIBD-300 and [18F]FluorThanatrace for PARP-1 Imaging
For Immediate Release
A Comparative Guide for Researchers in Oncology and Drug Development
This guide provides a detailed, data-driven comparison of two positron emission tomography (PET) tracers, BIBD-300 (designated as [18F]this compound in its radiolabeled form) and [18F]FluorThanatrace ([18F]FTT), for the imaging of poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a critical enzyme in DNA repair and a key target in oncology. This comparison is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate imaging agent for their preclinical and clinical research.
Executive Summary
[18F]FluorThanatrace ([18F]FTT) is a well-established PET radiotracer for imaging PARP-1 expression and has been evaluated in multiple clinical trials.[1][2][3] It is a rucaparib analog and serves as a biomarker for predicting response to PARP inhibitor (PARPi) therapy.[1][4] Recent research has introduced [18F]this compound as a novel PARP-1 tracer designed to offer an improved pharmacokinetic profile.[5] Preclinical studies indicate that [18F]this compound exhibits lower nonspecific uptake in certain organs and a more favorable clearance profile compared to [18F]FTT, potentially offering advantages in specific imaging contexts, particularly for abdominal tumors.[5]
Performance Data
Quantitative Comparison of Tracer Performance
| Parameter | [18F]this compound | [18F]FluorThanatrace ([18F]FTT) | Cell Lines/Tumor Models | Source |
| Tumor-to-Muscle Ratio | Greater than [18F]FTT | Lower than [18F]this compound | 22Rv1 (high PARP-1) subcutaneous tumors | [5] |
| Tumor-to-Liver Ratio | Greater than [18F]FTT | Lower than [18F]this compound | 22Rv1 (high PARP-1) subcutaneous tumors | [5] |
| Nonspecific Uptake | Lower nonspecific uptake | Greater nonspecific uptake | MCF-7 (moderate PARP-1) subcutaneous tumors | [5] |
| Clearance Pathway | Partial renal clearance | Predominantly hepatobiliary clearance | Preclinical models | [5] |
| Lipophilicity | Lower | Higher | N/A | [5] |
Experimental Protocols
General Protocol for in vivo PET Imaging in Tumor-Bearing Mice
This protocol is a generalized summary based on the methodologies described for the preclinical evaluation of [18F]this compound and [18F]FTT.[5]
-
Animal Models: Subcutaneous tumors are established in immunocompromised mice by injecting human cancer cell lines with varying PARP-1 expression levels (e.g., 22Rv1 for high expression, MCF-7 for moderate expression).
-
Radiotracer Injection: Mice are intravenously injected with a specified dose of either [18F]this compound or [18F]FTT.
-
PET/CT Imaging: Dynamic or static PET scans are acquired at specific time points post-injection to visualize the biodistribution of the tracer. CT scans are performed for anatomical co-registration.
-
Image Analysis: Regions of interest (ROIs) are drawn on the PET images corresponding to the tumor and various organs (e.g., muscle, liver) to quantify tracer uptake, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g) or as a standardized uptake value (SUV).
-
Biodistribution Studies: Following the final imaging session, animals are euthanized, and tissues of interest are harvested, weighed, and their radioactivity is measured using a gamma counter to confirm the imaging data.
Visualizations
Signaling Pathway
Caption: PARP-1 signaling pathway in response to DNA damage and points of interaction for imaging agents and inhibitors.
Experimental Workflow
Caption: Experimental workflow for the comparative evaluation of [18F]this compound and [18F]FTT in preclinical tumor models.
Conclusion
Both [18F]this compound and [18F]FTT are valuable tools for the non-invasive imaging of PARP-1 expression. While [18F]FTT is more established with available clinical data, the preclinical findings for [18F]this compound suggest it may offer a superior imaging profile in specific contexts, such as in the abdominal region, due to its lower hepatobiliary clearance. The higher tumor-to-muscle and tumor-to-liver ratios observed with [18F]this compound in a high PARP-1 expressing model are promising.[5] Further clinical evaluation of [18F]this compound is warranted to confirm these potential advantages in human subjects. The choice between these tracers will depend on the specific research question, the tumor location, and the desired imaging characteristics.
References
- 1. Design, Synthesis, and Evaluation of [18F]this compound as a Positron Emission Tomography Tracer for Poly(ADP-Ribose) Polymerase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging. | Semantic Scholar [semanticscholar.org]
- 5. PARP-1 in liver diseases: Molecular mechanisms, therapeutic potential and emerging clinical applications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the specificity of BIBD-300 against other PARP family members
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the specificity of a novel PARP (Poly (ADP-ribose) polymerase) inhibitor, here exemplified as "BIBD-300," against various members of the PARP protein family. The methodologies and data presentation formats described herein are essential for preclinical evaluation and subsequent clinical development of targeted PARP-inhibiting therapeutics.
Comparative Inhibitory Activity of this compound
A critical step in characterizing a new PARP inhibitor is to determine its inhibitory concentration (IC50) against a panel of PARP family members. This allows for a quantitative comparison of its potency and selectivity. The following table summarizes hypothetical IC50 values for this compound against several key PARP enzymes.
| PARP Family Member | IC50 (nM) for this compound | Functional Role |
| PARP1 | 1.2 | DNA single-strand break repair |
| PARP2 | 3.5 | DNA single-strand break repair |
| PARP3 | 85 | Mitotic spindle regulation, DNA repair |
| TNKS1 (PARP5a) | >10,000 | Wnt/β-catenin signaling, telomere maintenance |
| TNKS2 (PARP5b) | >10,000 | Wnt/β-catenin signaling, telomere maintenance |
| PARP10 | >10,000 | Cellular signaling, ubiquitination |
Interpretation of Data: The hypothetical data presented suggest that this compound is a potent inhibitor of PARP1 and PARP2, with significantly lower activity against other PARP family members. This profile indicates a high degree of selectivity for the DNA repair-associated PARPs, which is a desirable characteristic for minimizing off-target effects.
Experimental Protocols
To generate the comparative data presented above, robust and standardized experimental protocols are necessary. Below are detailed methodologies for key assays used to determine the specificity of PARP inhibitors.
Biochemical Enzymatic Assay (IC50 Determination)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified PARP enzyme.
Materials:
-
Recombinant human PARP enzymes (e.g., PARP1, PARP2, TNKS1, etc.)
-
Histone H1 (as a substrate)
-
Biotinylated NAD+
-
Streptavidin-coated plates
-
Anti-PAR antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase)
-
Substrate for the reporter enzyme (e.g., TMB)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT)
-
Test compound (this compound) serially diluted in DMSO
Procedure:
-
Coat streptavidin-coated microplates with biotinylated histone H1.
-
Add the respective recombinant PARP enzyme to each well.
-
Add serial dilutions of this compound to the wells and incubate for 15 minutes at room temperature.
-
Initiate the PARP reaction by adding biotinylated NAD+. Incubate for 60 minutes at room temperature.
-
Wash the plates to remove unbound reagents.
-
Add an anti-PAR antibody-HRP conjugate and incubate for 60 minutes.
-
Wash the plates again.
-
Add the HRP substrate and measure the resulting signal (e.g., absorbance at a specific wavelength) using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular PARP Inhibition Assay
This assay measures the ability of an inhibitor to block PARP activity within a cellular context.
Materials:
-
Human cancer cell line (e.g., HeLa or a specific cancer cell line of interest)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., hydrogen peroxide or methyl methanesulfonate)
-
Lysis buffer
-
Antibodies for detecting poly(ADP-ribose) (PAR) via Western blot or ELISA
-
Test compound (this compound)
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce DNA damage by treating the cells with a DNA damaging agent for a short period (e.g., 15 minutes).
-
Lyse the cells and quantify the total protein concentration.
-
Detect the levels of PAR formation using a Western blot or ELISA-based method with a specific anti-PAR antibody.
-
Quantify the PAR signal and normalize it to the total protein concentration.
-
Determine the concentration of this compound required to inhibit cellular PAR formation by 50% (IC50).
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are crucial for illustrating complex experimental processes and biological pathways, aiding in the clear communication of scientific concepts.
Caption: Workflow for determining the biochemical IC50 of a PARP inhibitor.
Caption: Simplified signaling pathways involving different PARP family members.
Navigating the Maze of Reproducibility: A Comparative Guide to BIBD-300 Imaging
For researchers, scientists, and drug development professionals, the reproducibility of imaging data is paramount for the validation of scientific findings and the successful translation of preclinical discoveries. This guide provides a comparative framework for assessing the reproducibility of BIBD-300 imaging across different laboratories. As direct comparative data for "this compound" is not publicly available, we will utilize data from studies on Diffusion Tensor Imaging (DTI) as a well-documented example to illustrate the principles and data presentation formats necessary for such a comparison. This framework can be adapted to evaluate this compound against other imaging modalities once internal or published data becomes accessible.
Quantitative Performance: An Inter-Laboratory Comparison
The ability to obtain consistent results across different sites is a critical factor in multi-center studies. The following tables summarize key metrics for imaging reproducibility, using DTI as a placeholder to demonstrate how this compound's performance could be evaluated.
Table 1: Inter-Site Reproducibility of Fractional Anisotropy (FA) Measures
| Metric | Site 1 vs. Site 2 (Nominally Identical Scanners) | Intra-Site 1 | Intra-Site 2 |
| Average Coefficient of Variation (CV) | < 2% (with non-linear coregistration) | Significantly better than inter-site | Significantly better than inter-site |
| Inter-Site Bias (FA values) | 1.0 - 1.5% lower on Site 2 | N/A | N/A |
| CV in Major White Matter Tracts | < 5% | < 5% | < 5% |
| CV in Gray Matter Regions | 10 - 15% | 10 - 15% | 10 - 15% |
Data based on a study assessing DTI reproducibility on two 3.0T scanners.[1]
Table 2: Accuracy and Repeatability of Apparent Diffusion Coefficient (ADC) Measurements Across Multiple Scanners
| Performance Metric | Scanner 1 | Scanner 2 | Scanner 3 | Scanner 4 |
| ADC Bias | -2.3% to -0.4% | -2.3% to -0.4% | -2.3% to -0.4% | -2.3% to -0.4% |
| Linearity (R²) vs. Reference | 0.999 - 1.000 | 0.999 - 1.000 | 0.999 - 1.000 | 0.999 - 1.000 |
| Short-term Repeatability (wCV) | 0% to 0.3% | 0% to 0.3% | 0% to 0.3% | 0% to 0.3% |
| Clinical Protocol Repeatability (wCV) | 0% to 0.1% | 0% to 0.1% | 0% to 0.1% | 0% to 0.1% |
Data derived from a study standardizing Diffusion-Weighted Imaging (DWI) across four different MRI scanners using a QIBA phantom.[2][3]
Experimental Protocols
To ensure the comparability of results, meticulous adherence to standardized experimental protocols is essential. The following outlines a general methodology for assessing imaging reproducibility, which should be adapted with specific parameters for this compound imaging.
1. Phantom Validation Protocol:
-
Objective: To assess the inherent accuracy and repeatability of the imaging system independent of biological variability.
-
Phantom: A standardized phantom with known physical properties (e.g., Quantitative Imaging Biomarker Alliance (QIBA) diffusion phantom) should be used.
-
Procedure:
-
Scan the phantom on each participating scanner multiple times to assess short-term repeatability.
-
Process the acquired data using a centralized and validated analysis pipeline.
-
Calculate key performance metrics such as ADC bias, linearity, and within-subject coefficient of variation (wCV).[2]
-
2. In Vivo Reproducibility Protocol:
-
Objective: To evaluate the reproducibility of the imaging modality in a biological context.
-
Subjects: A cohort of healthy volunteers or a standardized animal model should be used.
-
Procedure:
-
Each subject is scanned multiple times on the same scanner (intra-site reproducibility) and on different scanners at various locations (inter-site reproducibility).
-
A consistent imaging protocol must be used across all sites, including parameters for this compound administration (dose, timing), image acquisition sequences, and subject positioning.
-
Image registration techniques (e.g., affine, non-linear) should be applied to align scans from different sessions and sites.[1]
-
Quantitative analysis is performed on defined regions of interest (ROIs) to assess the variability of the imaging signal.
-
Visualizing Workflows and Pathways
Understanding the flow of data and the underlying biological mechanisms is crucial for interpreting imaging results. The following diagrams, generated using Graphviz, illustrate a typical workflow for an inter-laboratory reproducibility study and a hypothetical signaling pathway that could be investigated using this compound.
References
- 1. Identical, but not the same: Intra-site and inter-site reproducibility of fractional anisotropy measures on two 3.0 T scanners - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Whole Process of Standardization of Diffusion-Weighted Imaging: Phantom Validation and Clinical Application According to the QIBA Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. qmri.com [qmri.com]
Validating Novel Biomarkers for PARP Inhibitor Sensitivity: A Comparative Guide
An initial search for "BIBD-300" as a biomarker for PARP inhibitor sensitivity did not yield specific results. Therefore, this guide will provide a comparative framework for validating a hypothetical novel biomarker, herein referred to as "Biomarker X," against established predictive markers for Poly (ADP-ribose) polymerase (PARP) inhibitor sensitivity. This guide is intended for researchers, scientists, and drug development professionals.
The efficacy of PARP inhibitors is primarily observed in tumors with deficiencies in the homologous recombination (HR) pathway of DNA repair, a concept known as synthetic lethality.[1][2][3][4] The most well-established biomarkers for PARP inhibitor sensitivity are germline and somatic mutations in the BRCA1 and BRCA2 genes.[1][2][5] However, not all patients who respond to PARP inhibitors have BRCA mutations, leading to the development of broader biomarkers that capture a state of "BRCAness" or homologous recombination deficiency (HRD).[1][6] This guide compares our hypothetical "Biomarker X" to BRCA1/2 mutation status and a composite HRD score.
Comparative Performance of Predictive Biomarkers
The clinical utility of a predictive biomarker is determined by its ability to accurately identify patients who will benefit from a particular therapy. Key metrics include sensitivity, specificity, positive predictive value (PPV), and negative predictive value (NPV). The following table summarizes the performance of BRCA1/2 mutations and a typical HRD score in predicting response to PARP inhibitors in ovarian and breast cancer, alongside projected performance metrics for our hypothetical "Biomarker X."
| Biomarker | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Associated Cancers |
| BRCA1/2 Mutations | 40-50% | 90-95% | 70-80% | 75-85% | Ovarian, Breast, Prostate, Pancreatic |
| HRD Score (Genomic Instability) | 60-70% | 75-85% | 65-75% | 70-80% | Ovarian, Breast |
| Biomarker X (Hypothetical) | 85% | 90% | 88% | 87% | Pan-cancer (projected) |
Note: Performance metrics for BRCA1/2 and HRD scores are approximate and can vary based on the specific PARP inhibitor, cancer type, and patient population. Data for "Biomarker X" is illustrative.
Signaling Pathways and Experimental Workflows
To understand the biological basis of these biomarkers and the process of their validation, the following diagrams illustrate the core signaling pathway and experimental workflows.
Caption: PARP inhibitor synthetic lethality in HR-deficient cells.
Caption: Workflow for validating a predictive biomarker.
Caption: Comparison of patient stratification by different biomarkers.
Experimental Protocols
Detailed and standardized methodologies are crucial for the validation of any new biomarker. Below are outlines for key experiments.
1. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a PARP inhibitor in a panel of cancer cell lines with known biomarker status.
-
Methodology:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PARP inhibitor (e.g., Olaparib, Niraparib) for 72-96 hours.
-
Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure luminescence using a plate reader.
-
Normalize the data to untreated controls and plot a dose-response curve to calculate the IC50 value for each cell line.
-
2. Colony Formation Assay
-
Objective: To assess the long-term cytotoxic effect of a PARP inhibitor on the clonogenic survival of cancer cells.
-
Methodology:
-
Seed a low density of cells in 6-well plates.
-
After 24 hours, treat the cells with the PARP inhibitor at various concentrations for a defined period (e.g., 24 hours).
-
Remove the drug-containing medium, wash the cells, and add fresh medium.
-
Incubate the plates for 10-14 days until visible colonies form.
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies (typically >50 cells) and calculate the surviving fraction for each treatment condition relative to the untreated control.
-
3. Patient-Derived Xenograft (PDX) Model Efficacy Study
-
Objective: To evaluate the in vivo efficacy of a PARP inhibitor in tumors derived from patients with known biomarker status.
-
Methodology:
-
Implant tumor fragments from patient biopsies subcutaneously into immunocompromised mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Characterize the biomarker status of each PDX model (e.g., using immunohistochemistry or next-generation sequencing for "Biomarker X").
-
Randomize mice into treatment (PARP inhibitor) and control (vehicle) groups.
-
Administer the treatment daily via oral gavage for a specified period (e.g., 21-28 days).
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study, euthanize the mice and collect tumors for pharmacodynamic and biomarker analysis.
-
4. Biomarker Validation in a Clinical Setting
-
Objective: To validate the clinical utility of "Biomarker X" in predicting patient response to PARP inhibitors.
-
Methodology:
-
Retrospective Analysis: Collect archived tumor samples from patients previously treated with PARP inhibitors in a clinical trial.[7][8] Analyze the samples for "Biomarker X" status and correlate this with clinical outcomes (e.g., Progression-Free Survival, Overall Response Rate).
-
Prospective Clinical Trial: Design a prospective clinical trial where patients are stratified based on their "Biomarker X" status before treatment.[7][8] An enrichment design might enroll only biomarker-positive patients, while an "all-comers" design would enroll all patients and perform a pre-specified analysis on the biomarker-positive and -negative subgroups.[7][8] The primary endpoint would be to compare the efficacy of the PARP inhibitor in the biomarker-positive versus the biomarker-negative group.
-
Conclusion
The validation of a novel biomarker like "Biomarker X" requires a rigorous, multi-faceted approach, starting from preclinical mechanistic studies and culminating in prospective clinical trials.[9] While BRCA1/2 mutations are highly specific, they are not sufficiently sensitive to identify all patients who may benefit from PARP inhibitors.[3] HRD scores have improved sensitivity but may lack the specificity of single-gene markers.[6][10] A successful "Biomarker X" would ideally offer both high sensitivity and specificity, allowing for more precise patient selection and improved therapeutic outcomes in the expanding field of PARP inhibitor therapy. Further research and robust clinical validation are essential to establish any new biomarker as a standard of care in oncology.[7][11]
References
- 1. Role of Biomarkers in the Development of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revealing biomarkers associated with PARP inhibitors based on genetic interactions in cancer genome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomarkers beyond BRCA: promising combinatorial treatment strategies in overcoming resistance to PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Biomarkers of PARP inhibitor sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clinical Trial Designs for Predictive Biomarker Validation: Theoretical Considerations and Practical Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Biomarker Discovery and Validation: Statistical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myriad-web.s3.amazonaws.com [myriad-web.s3.amazonaws.com]
- 11. Clinical Trial Designs for Biomarker Evaluation - Personalized Medicine in Oncology [personalizedmedonc.com]
Correlative Imaging of PARP Inhibitors with PARP-1 Immunohistochemistry: A Comparative Guide
A note on "BIBD-300": Publicly available scientific literature and databases do not contain information on a PARP-1 inhibitor with the designation "this compound." This guide will, therefore, focus on the principles and methodologies of correlative imaging using a representative and well-characterized fluorescently labeled PARP inhibitor, PARPi-FL, which is an analogue of the FDA-approved drug Olaparib.[1][2] This approach provides a relevant and data-supported comparison for researchers in drug development.
Introduction
Poly(ADP-ribose) polymerase 1 (PARP-1) is a critical enzyme in the DNA damage response (DDR) pathway, making it a key target in cancer therapy.[3][4] PARP inhibitors (PARPi) have shown significant efficacy, particularly in tumors with deficiencies in other DNA repair pathways.[5] Verifying the distribution and target engagement of these inhibitors within tumor tissues is crucial for understanding their pharmacokinetics and pharmacodynamics. Correlative imaging, which combines the visualization of a drug or its fluorescent analogue with immunohistochemistry (IHC) for its target protein, offers a powerful method to assess this relationship at a cellular and subcellular level.
This guide provides a comparative overview of correlative imaging of a fluorescent PARP inhibitor with PARP-1 immunohistochemistry, detailing experimental protocols and presenting data to support its application.
Comparison of Imaging Modalities
While correlative fluorescence imaging with IHC is a powerful technique, other methods can also provide information on drug distribution and target expression. The table below compares these approaches.
| Imaging Modality | Resolution | Specificity | Quantitative Capability | Throughput | Key Advantages | Limitations |
| Correlative Fluorescence Imaging with IHC | High (Subcellular) | High (Molecular) | Semi-quantitative to Quantitative | Moderate | Direct visualization of drug-target co-localization.[6] | Requires fluorescently labeled drug or specific antibodies. |
| Mass Spectrometry Imaging (MSI) | Moderate (Cellular) | High (Molecular) | Quantitative | Low to Moderate | Label-free detection of parent drug and metabolites.[7][8] | Lower spatial resolution than microscopy. |
| PET Imaging | Low (Tissue level) | High (Molecular) | Quantitative | High (Whole body) | Non-invasive, whole-body imaging.[5][9] | Low resolution, requires radiolabeled probes.[10] |
| Autoradiography | High (Cellular) | High (Molecular) | Quantitative | Low | High sensitivity for radiolabeled compounds.[5] | Use of radioactive materials, lengthy exposure times. |
Quantitative Data Summary
The following table summarizes key quantitative findings from studies performing correlative analysis of PARP inhibitors and PARP-1 expression.
| Parameter | Methodology | Findings | Reference |
| Co-localization of PARPi-FL and PARP-1/2 | Immunofluorescence and fluorescence microscopy in PANC-1 cells | Pearson correlation coefficient (Rcoloc.) = 0.95, indicating excellent co-localization in the nucleus. | [6] |
| Correlation of PARPi-FL uptake and PARP-1 expression | Immunofluorescence and fluorescence microscopy across multiple cell lines | Strong positive correlation (R²) = 0.858 between cellular PARPi-FL accumulation and PARP-1 immunofluorescence. | [6] |
| Correlation of [18F]FTT PET signal and PARP-1 f-IHC | PET imaging and fluorescent immunohistochemistry in ovarian cancer patient tissue | Positive correlation (r²) = 0.60 between PET standard uptake values (SUVs) and fluorescent IHC for PARP-1. | [9] |
| PARP-1 Trapping and DNA Damage | Multidimensional fluorescence microscopy in U-2 OS cells | The degree of PARP-1 trapping by different inhibitors (talazoparib > olaparib > veliparib) correlated with the extent of S-phase-specific DNA damage signaling. | [11] |
| Drug Distribution in Tumors | Mass Spectrometry Imaging (MSI) and LC-MS/MS | Pamiparib showed homogeneous distribution in ovarian tumor models, whereas olaparib was undetectable by MSI in the same models.[7] | [7] |
Experimental Protocols
PARP-1 Immunohistochemistry (IHC)
This protocol is a generalized procedure and may require optimization for specific antibodies and tissue types.[12][13][14]
-
Tissue Preparation:
-
Antigen Retrieval:
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 15 minutes.[14]
-
Block non-specific binding with a suitable blocking serum (e.g., normal goat serum) for 30-60 minutes.[15]
-
Incubate with a primary antibody against PARP-1 (e.g., rabbit monoclonal) overnight at 4°C.[13][14]
-
Wash with a buffer solution (e.g., PBS).
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1 hour at room temperature.[13]
-
Incubate with an avidin-biotin-peroxidase complex (ABC reagent).
-
Develop the signal with a chromogen such as diaminobenzidine (DAB), resulting in a brown precipitate at the site of the antigen.[12]
-
Counterstain with hematoxylin to visualize cell nuclei.[13]
-
Dehydrate, clear, and mount the slides.
-
Correlative Imaging with a Fluorescent PARP Inhibitor (e.g., PARPi-FL)
This protocol describes the application of a fluorescent PARP inhibitor for subsequent correlation with IHC on adjacent tissue sections.
-
Tissue Staining with PARPi-FL:
-
Fluorescence Imaging:
-
Correlative Analysis:
-
After fluorescence imaging, the same tissue can be fixed, processed, and embedded for standard PARP-1 IHC as described above.
-
Alternatively, an adjacent serial section can be used for PARP-1 IHC.
-
Digital images from both fluorescence microscopy and IHC can be overlaid using image analysis software to correlate the spatial distribution of the fluorescent inhibitor with the expression of PARP-1.
-
Visualizations
Signaling Pathway
Caption: Simplified PARP-1 signaling pathway in DNA damage repair and the mechanism of PARP inhibitors.
Experimental Workflow
Caption: Experimental workflow for correlative imaging of a fluorescent PARP inhibitor with PARP-1 IHC.
References
- 1. Validation of the use of a fluorescent PARP1 inhibitor for the detection of oral, oropharyngeal and oesophageal epithelial cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PET imaging of PARP expression using 68Ga-labelled inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imaging Therapeutic PARP Inhibition In Vivo through Bioorthogonally Developed Companion Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distribution of pamiparib, a novel inhibitor of poly(ADP-ribose)-polymerase (PARP), in tumor tissue analyzed by multimodal imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A PET imaging agent for evaluating PARP-1 expression in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Analysis of PARP inhibitor toxicity by multidimensional fluorescence microscopy reveals mechanisms of sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. Immunohistochemical Evaluation of PARP and Caspase-3 as Prognostic Markers in Prostate Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bosterbio.com [bosterbio.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of BIBD-300
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents like BIBD-300, a PARP-1 imaging agent, is a critical component of laboratory safety and environmental responsibility. Adherence to stringent disposal procedures ensures the safety of laboratory personnel and the protection of our environment. This guide provides detailed, step-by-step instructions for the proper disposal of this compound in both its non-radiolabeled and radiolabeled forms.
Chemical Identity:
-
Name: this compound
-
Function: PARP-1 Imaging Agent
-
CAS Number: 3030758-22-3
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:
-
Safety goggles with side-shields
-
Chemical-resistant gloves
-
Impervious lab coat
-
A suitable respirator may be necessary depending on the physical form of the compound and ventilation.
Engineering Controls: All handling and disposal preparations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust or aerosols. An accessible safety shower and eyewash station are mandatory in any area where this compound is handled.
Disposal Procedures for Non-Radiolabeled this compound
Unused, expired, or contaminated this compound must be treated as hazardous chemical waste.
Quantitative Data and Waste Segregation
| Waste Type | Container Requirements | Disposal Stream |
| Solid Waste | Sealed, clearly labeled, leak-proof container | Solid Chemical Waste |
| (Unused powder, contaminated labware) | ||
| Liquid Waste | Compatible, sealed, clearly labeled, leak-proof container | Liquid Chemical Waste |
| (Solutions containing this compound) | ||
| Empty Vials | Treat as hazardous waste | Solid Chemical Waste |
Experimental Protocol for Disposal
-
Waste Identification and Segregation:
-
Treat all materials contaminated with this compound as hazardous chemical waste.[1]
-
Solid Waste: Collect unused or expired this compound powder and contaminated consumables (e.g., pipette tips, tubes, gloves) in a designated, sealed, and leak-proof container.[1][2]
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and leak-proof container. Do not mix with other incompatible waste streams.[1][2]
-
-
Waste Container Labeling:
-
Clearly label all waste containers with the words "Hazardous Waste."[1]
-
Include the full chemical name: "this compound".
-
Indicate the approximate concentration and quantity of the waste.
-
Record the date when waste was first added to the container.
-
-
Storage of Chemical Waste:
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure containers are kept closed at all times, except when adding waste.[1]
-
-
Final Disposal:
Disposal Procedures for Radiolabeled this compound ([¹⁸F]this compound)
As this compound is used as a PET tracer, it may be labeled with radionuclides like Fluorine-18 ([¹⁸F]). The disposal of radioactive waste is strictly regulated and must be handled by trained personnel in accordance with institutional and national guidelines.
Key Considerations for Radioactive Waste
| Aspect | Guideline |
| Segregation | Do not mix radioactive waste with general laboratory or non-radioactive chemical waste. |
| Shielding | Use appropriate shielding (e.g., lead) for waste containers to minimize radiation exposure. |
| Labeling | In addition to "Hazardous Waste," label containers with the universal radiation symbol, the specific radionuclide ([¹⁸F]), activity level, and date. |
| Decay-in-Storage | Due to the short half-life of ¹⁸F (approximately 110 minutes), waste may be stored for decay until it reaches background radiation levels, at which point it can be disposed of as non-radioactive chemical waste, if permitted by local regulations. |
| Professional Disposal | All radioactive waste must be handled and disposed of by certified professionals or the institution's Radiation Safety Officer (RSO).[3] |
Experimental Protocol for Radiolabeled Waste Disposal
-
Consult the Radiation Safety Officer (RSO): Before generating any radioactive waste, consult with your institution's RSO to understand the specific protocols and requirements.
-
Waste Segregation:
-
Use designated containers specifically for radioactive waste.
-
Segregate waste by radionuclide and physical form (solid, liquid, sharps).
-
-
Container Labeling and Shielding:
-
Properly label all containers with radioactive waste information.
-
Store containers in a designated and shielded area.
-
-
Decay-in-Storage (if applicable for ¹⁸F):
-
Store the waste for a minimum of 10 half-lives (for ¹⁸F, this is approximately 18.3 hours).
-
After the decay period, monitor the waste with a radiation survey meter to ensure it has returned to background levels.
-
Once confirmed, deface all radioactive labels and manage the waste according to the non-radioactive chemical disposal protocol.
-
-
Disposal via RSO:
-
Contact the RSO for pickup and disposal of the radioactive waste.
-
Complete all required documentation for waste transfer.
-
Spill Management
In the event of a spill, immediate action is necessary to minimize exposure and environmental contamination.
-
Evacuate and Secure: Alert others in the area and restrict access to the spill site.[2]
-
Ventilate: Ensure the area is well-ventilated.[2]
-
Wear PPE: Don appropriate personal protective equipment before cleaning the spill.[2]
-
Contain and Clean:
-
Solid Spills: Carefully cover the powder with damp paper towels to avoid raising dust. Gently scoop the material into a labeled hazardous waste container.[2]
-
Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled hazardous waste container.[2]
-
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent.
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.
Disposal Workflow Diagram
Caption: Logical workflow for the disposal of non-radiolabeled and radiolabeled this compound.
References
Personal protective equipment for handling BIBD-300
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols for handling BIBD-300, a potent PARP-1 imaging agent utilized in cancer research. Given the nature of this compound, adherence to strict safety measures is paramount to ensure personnel safety and prevent contamination. This document outlines personal protective equipment (PPE) requirements, procedural guidance for handling and disposal, and emergency plans.
Disclaimer: This information is based on general laboratory safety principles for handling potent chemical compounds. A specific Safety Data Sheet (SDS) for this compound from the supplier must be consulted for detailed and definitive safety information.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first line of defense against exposure to this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Risk Activities | ||||
| Weighing and preparing solutions in a ventilated enclosure | Safety glasses with side shields | Nitrile gloves (double-gloving recommended) | Lab coat | Not generally required |
| Moderate-Risk Activities | ||||
| Handling open solutions, cell culture work | Chemical splash goggles | Nitrile gloves (double-gloving recommended) | Lab coat | Required if outside a ventilated enclosure |
| High-Risk/Spill Cleanup | ||||
| Handling powders outside of a contained system, spill cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant disposable gown over lab coat | N95 or higher-rated respirator |
Standard Operating Procedures for Handling this compound
Adherence to a strict, step-by-step protocol is crucial when working with this compound to minimize exposure risk.
Preparation and Weighing:
-
Designated Area: All handling of solid this compound must be conducted in a designated area, such as a certified chemical fume hood or a powder containment balance enclosure.
-
Decontamination: Before and after handling, decontaminate the work surface with an appropriate cleaning agent.
-
Weighing: Use disposable weigh boats. After weighing, carefully seal the container of this compound.
-
Solubilization: Add solvent to the weigh boat to dissolve the remaining compound before disposal to prevent aerosolization.
Solution Handling:
-
Closed Systems: Whenever possible, use closed systems for transfers of this compound solutions.
-
Ventilation: All work with open solutions of this compound should be performed in a chemical fume hood.
-
Avoid Aerosols: Take care to avoid the generation of aerosols. Use slow and deliberate movements when pipetting.
Emergency and Disposal Plans
A clear plan for emergencies and waste disposal is critical for laboratory safety.
Spill Response:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify the laboratory supervisor and relevant safety personnel.
-
Secure: Restrict access to the spill area.
-
Cleanup: Only trained personnel with appropriate PPE should perform the cleanup. Use a chemical spill kit with an absorbent material appropriate for the solvent used.
Waste Disposal:
-
Segregation: All solid and liquid waste contaminated with this compound must be segregated from general laboratory waste.
-
Labeling: Waste containers must be clearly labeled as "Hazardous Chemical Waste: this compound."
-
Disposal: Dispose of all waste in accordance with institutional and local environmental regulations.
Visual Safety Workflows
The following diagrams illustrate key decision-making and procedural workflows for handling this compound safely.
Caption: PPE selection workflow for handling this compound.
Caption: Emergency spill response workflow for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
